molecular formula C8H15ClN2O2S2 B14881603 Poc-Cystamine hydrochloride

Poc-Cystamine hydrochloride

Cat. No.: B14881603
M. Wt: 270.8 g/mol
InChI Key: ODYKFEDOLGMOSI-UHFFFAOYSA-N
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Description

Poc-Cystamine hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O2S2 and its molecular weight is 270.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15ClN2O2S2

Molecular Weight

270.8 g/mol

IUPAC Name

prop-2-ynyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C8H14N2O2S2.ClH/c1-2-5-12-8(11)10-4-7-14-13-6-3-9;/h1H,3-7,9H2,(H,10,11);1H

InChI Key

ODYKFEDOLGMOSI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NCCSSCCN.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Poc-Cystamine Hydrochloride for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine hydrochloride is a heterobifunctional crosslinker of significant interest in the field of bioconjugation and drug delivery. As a key component in the construction of antibody-drug conjugates (ADCs), it provides a versatile platform for attaching therapeutic payloads to targeting moieties. This guide details the chemical properties, mechanism of action, and relevant experimental protocols for the application of this compound in advanced biomedical research.

Introduction

This compound is a click chemistry reagent designed for the covalent linkage of molecules.[1][2] It incorporates two key functional motifs: a propargyl carbamate (B1207046) (Poc) group, which contains a terminal alkyne for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a cystamine (B1669676) moiety, which features a disulfide bond.[2][3] This disulfide linkage is susceptible to cleavage under reducing conditions, such as those found within the intracellular environment, making it an ideal component for creating cleavable linkers in drug delivery systems.[4] The hydrochloride salt form enhances the compound's solubility and stability for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-salt form, Poc-Cystamine, is presented in Table 1. This data is essential for handling, storage, and experimental design.

PropertyThis compoundPoc-CystamineSource
Chemical Formula C₈H₁₅ClN₂O₂S₂C₈H₁₄N₂O₂S₂[3]
Molecular Weight 270.8 g/mol 234.3 g/mol [3]
CAS Number 1266354-28-2 (for Poc-Cystamine)1266354-28-2[2]
Appearance White to off-white solidNot specifiedGeneral knowledge
Purity >96%>96%[3]
Solubility Soluble in water and polar organic solventsNot specifiedGeneral knowledge
Storage Conditions Store at -20°C, protected from moistureRoom temperature in continental US[1][2]

Mechanism of Action in Antibody-Drug Conjugates

In the context of ADCs, this compound serves as a cleavable linker. The propynyl (B12738560) group allows for the "clicking" of the linker to an azide-modified cytotoxic payload. The other end of the cystamine linker is conjugated to an antibody, typically through the reaction of a maleimide (B117702) or other reactive group (which would be added to the Poc-Cystamine core structure in a multi-step synthesis) with cysteine residues on the antibody.

The resulting ADC circulates in the bloodstream, and upon binding to its target antigen on a cancer cell, it is internalized. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond within the linker, releasing the cytotoxic payload. This targeted release mechanism enhances the therapeutic window of the drug by minimizing systemic toxicity.

Signaling Pathway of an ADC with a Cleavable Disulfide Linker

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (Poc-Cystamine Linker) Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Disulfide Cleavage (High Glutathione) Apoptosis Apoptosis Payload->Apoptosis Induction of Cell Death

Caption: ADC binding, internalization, and payload release.

Experimental Protocols

General Synthesis of this compound

Illustrative Synthetic Workflow:

Synthesis_Workflow Reactants Cystamine Dihydrochloride (B599025) + Propargyl Chloroformate Reaction Reaction in Organic Solvent with Base (e.g., Triethylamine) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound (after acidification and precipitation) Purification->Final_Product

Caption: A potential synthetic workflow for Poc-Cystamine HCl.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule (e.g., a cytotoxic drug) to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Aqueous buffer system (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in the chosen buffer to a final concentration of 10 mM.

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to a concentration of 10 mM.

    • Prepare fresh stock solutions of 50 mM CuSO₄ in water and 500 mM sodium ascorbate in water.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution and the azide-functionalized molecule solution in a 1:1.2 molar ratio.

    • Add the TBTA solution to the reaction mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding the CuSO₄ solution (to a final concentration of 1 mM) followed by the sodium ascorbate solution (to a final concentration of 5 mM).

    • Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified using techniques such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted starting materials and copper catalyst.

Experimental Workflow for CuAAC:

CuAAC_Workflow Start Prepare Stock Solutions (Poc-Cystamine, Azide-Molecule, Catalyst) Mix Combine Reactants and Ligand Start->Mix Initiate Add CuSO4 and Sodium Ascorbate Mix->Initiate React Incubate at Room Temperature (1-4 hours) Initiate->React Monitor Monitor Reaction Progress (LC-MS/HPLC) React->Monitor Monitor->React Incomplete Purify Purify Conjugate (HPLC, SEC) Monitor->Purify Reaction Complete Characterize Characterize Final Product (MS, NMR) Purify->Characterize

References

Poc-Cystamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine hydrochloride is a bifunctional molecule featuring a terminal alkyne and a cystamine (B1669676) disulfide bond. This unique structure positions it as a valuable tool in the field of bioconjugation and drug delivery. Its "clickable" alkyne handle allows for facile modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the disulfide bond provides a redox-sensitive linkage. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role in the development of advanced therapeutic and diagnostic agents.

Structure and Chemical Properties

Poc-Cystamine is the abbreviated name for N-(prop-2-yn-1-yl)-2,2'-dithiobis(ethanamine). The hydrochloride salt enhances its stability and solubility in aqueous media.

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₈H₁₅ClN₂O₂S₂[1]

Molecular Weight: 270.80 g/mol [1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The data presented below is a combination of information from commercial suppliers and predicted values. For comparison, the properties of the related, well-characterized compound, cysteamine (B1669678) hydrochloride, are also included.

PropertyThis compoundCysteamine HydrochlorideSource
Appearance White to off-white solidWhite to off-white solid[]
Melting Point Not available67-71 °C[]
Boiling Point Not available116.4 °C at 760 mmHg[]
Solubility Not specified, but used in aqueous reactionsSlightly soluble in DMSO, Methanol, Water[][3]
pKa (predicted) Not availableStrongest Acidic: 9.42, Strongest Basic: 8.35[4]

Synthesis and Characterization

General Experimental Protocol for Synthesis (Hypothetical)

Materials:

  • Cystamine dihydrochloride (B599025)

  • Propargyl chloroformate or a similar propargyl-containing acylating agent

  • A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (for salt formation)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate (B86663), silica (B1680970) gel for chromatography)

Procedure:

  • Dissolution: Dissolve cystamine dihydrochloride and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution in an ice bath and add the propargyl-containing acylating agent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the propargyl group, the cystamine backbone, and the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide carbonyl, the alkyne C-H and C≡C bonds, and the N-H bonds.

  • Purity Analysis: Purity would be assessed by High-Performance Liquid Chromatography (HPLC).

Biological and Chemical Applications

This compound's utility stems from its dual functionality: the "clickable" alkyne and the redox-responsive disulfide bond.

Click Chemistry and Bioconjugation

The terminal alkyne group allows for highly efficient and specific covalent bond formation with azide-containing molecules via click chemistry. This is particularly useful for:

  • Labeling of Biomolecules: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids that have been metabolically or chemically functionalized with an azide.

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Synthesis of Complex Architectures: Building well-defined polymer-drug conjugates, dendrimers, and other complex molecular structures.

G cluster_0 Bioconjugation Workflow poc_cystamine Poc-Cystamine-HCl click_reaction CuAAC or SPAAC 'Click' Reaction poc_cystamine->click_reaction azide_molecule Azide-Modified Molecule (e.g., Protein) azide_molecule->click_reaction conjugate Redox-Responsive Bioconjugate click_reaction->conjugate

Caption: Workflow for bioconjugation using this compound.

Redox-Responsive Drug Delivery

The disulfide bond in the cystamine moiety is stable under normal physiological conditions but can be cleaved in reducing environments, such as the intracellular space where the concentration of glutathione (B108866) (GSH) is high. This property makes this compound an excellent linker for constructing redox-responsive drug delivery systems.

A therapeutic agent can be conjugated to an azide-modified targeting ligand (e.g., an antibody or peptide) using Poc-Cystamine as the linker. The resulting conjugate can circulate in the bloodstream, and upon reaching the target cell and subsequent internalization, the high intracellular GSH concentration will cleave the disulfide bond, releasing the active drug.

G cluster_0 Redox-Responsive Drug Release drug_conjugate Drug-Linker-Ligand Conjugate cell_surface Target Cell Receptor Binding drug_conjugate->cell_surface internalization Endocytosis cell_surface->internalization endosome Endosome/Lysosome internalization->endosome gsh High [GSH] endosome->gsh Cytosol drug_release Disulfide Cleavage & Drug Release gsh->drug_release active_drug Active Drug drug_release->active_drug

Caption: Signaling pathway for targeted drug delivery and release.

One study by R. P. Johnson, et al. (2017) utilized a related compound in the fabrication of glutathione and endosomal pH-responsive hybrid vesicles for smart anticancer delivery, highlighting the potential of such linkers in advanced drug delivery platforms.[6]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A suitable solvent system (e.g., water/t-butanol, DMSO)

Procedure:

  • Dissolve the azide-containing molecule and this compound in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Add an aqueous solution of copper(II) sulfate.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Purify the product using a suitable technique (e.g., size-exclusion chromatography, dialysis, preparative HPLC).

General Protocol for Disulfide Bond Cleavage Assay

Materials:

  • Poc-Cystamine-containing conjugate

  • Glutathione (GSH) or dithiothreitol (B142953) (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the conjugate in PBS.

  • Add a solution of the reducing agent (GSH or DTT) to achieve the desired final concentration (e.g., 1-10 mM).

  • Incubate the mixture at 37 °C.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the aliquots by HPLC or LC-MS to monitor the disappearance of the starting conjugate and the appearance of the cleaved products.

Conclusion

This compound is a versatile chemical tool with significant potential in bioconjugation and the development of sophisticated drug delivery systems. Its "clickable" alkyne functionality allows for straightforward and efficient conjugation, while the redox-sensitive disulfide bond enables controlled release of payloads in specific biological environments. Further research into the synthesis, characterization, and application of this and similar bifunctional linkers will undoubtedly contribute to the advancement of targeted therapeutics and diagnostics. Researchers are encouraged to perform thorough characterization of this reagent to ensure its suitability for their specific applications, as detailed physicochemical and spectroscopic data are not widely available in the public domain.

References

The Core Mechanism of Action of Poc-Cystamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine hydrochloride is a specialized chemical probe designed for applications in click chemistry. It incorporates the biologically active cystamine (B1669676) molecule functionalized with a propargyloxycarbonyl (Poc) group, which introduces a terminal alkyne. This modification enables the covalent linkage of cystamine to other molecules bearing an azide (B81097) group through a highly efficient and specific click reaction. While the Poc group is primarily for chemical conjugation, the core mechanism of action of this compound in a biological context is attributed to its cystamine moiety.

This technical guide provides an in-depth exploration of the well-established mechanisms of action of cystamine, the active component of this compound. The guide will focus on its primary role as an inhibitor of transglutaminases and its effects on protein aggregation, processes implicated in a variety of human diseases.

Core Mechanism of Action: Inhibition of Transglutaminases

Cystamine is widely recognized as an inhibitor of transglutaminases (TGs), a family of enzymes that catalyze the formation of isopeptide bonds between proteins. Transglutaminase 2 (TG2) is a particularly well-studied target of cystamine. Elevated TG2 activity is associated with the pathology of several conditions, including neurodegenerative diseases and celiac disease.

In the intracellular environment, the disulfide bond of cystamine is readily reduced to form two molecules of its active thiol form, cysteamine (B1669678). Both cystamine and cysteamine contribute to the inhibition of transglutaminases, albeit through distinct mechanisms.

Dual Inhibitory Mechanisms of Cystamine and Cysteamine on Transglutaminase 2
  • Oxidative Inactivation by Cystamine : Cystamine can act as an irreversible inhibitor of TG2 through an oxidative mechanism. It promotes the formation of an allosteric disulfide bond between two specific cysteine residues, Cys370 and Cys371, on the TG2 enzyme. This disulfide bond formation induces a conformational change that allosterically abrogates the enzyme's catalytic activity.[1] Another proposed oxidative mechanism involves a thiol-disulfide interchange between cystamine and the active site cysteine (Cys277) of TG2, leading to the formation of a mixed disulfide that blocks the enzyme's catalytic function.[2][3]

  • Competitive Inhibition by Cysteamine : The reduced form, cysteamine, acts as a competitive inhibitor of TG2. By virtue of being an amine substrate for the enzyme, cysteamine competes with other amine substrates, such as the ε-amino group of lysine (B10760008) residues in proteins, for the transamidation reaction catalyzed by TG2.[2][3] This results in the formation of N-(γ-glutamyl)cysteamine, preventing the crosslinking of other protein substrates.[2][3]

The prevailing mechanism of inhibition in vivo is dependent on the local redox environment, which dictates the equilibrium between cystamine and cysteamine.[2][3]

Quantitative Data on Transglutaminase 2 Inhibition

The inhibitory potency of cystamine on human TG2 has been quantified, providing valuable data for experimental design and interpretation.

InhibitorTarget EnzymeInhibition ParameterValueReference
CystamineHuman Transglutaminase 2 (TG2)kinh/Ki1.2 mM-1min-1[1][4]
DisulfiramHuman Transglutaminase 2 (TG2)kinh/Ki8.3 mM-1min-1[1][4]

Modulation of Protein Aggregation

A key pathological feature of several neurodegenerative disorders, such as Huntington's disease, is the aggregation of misfolded proteins. Cystamine has demonstrated a significant ability to interfere with this process, which is linked to its inhibition of transglutaminases.

Transglutaminases can crosslink proteins containing polyglutamine tracts, such as mutant huntingtin, thereby promoting the formation of stable, insoluble aggregates. By inhibiting TG2, cystamine can reduce the formation of these aggregates. Studies in cellular and animal models of Huntington's disease have shown that treatment with cystamine leads to a dose-dependent decrease in the aggregation of mutant huntingtin protein.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Transglutaminase 2 Inhibition by Cystamine/Cysteamine

TG2_Inhibition cluster_extracellular Extracellular/In Vitro cluster_intracellular Intracellular Cystamine Cystamine Reduction Reduction Cystamine->Reduction Cellular uptake & TG2_active Active TG2 Cystamine->TG2_active Oxidative Inactivation (Allosteric disulfide bond) Cysteamine Cysteamine Cysteamine->TG2_active Competitive Inhibition Reduction->Cysteamine TG2_inactive_ox Inactive TG2 (Oxidized) TG2_inactive_comp Inactive TG2 (Competitively Inhibited)

Caption: Dual mechanisms of transglutaminase 2 (TG2) inhibition by cystamine and its reduced form, cysteamine.

Logical Workflow for Investigating Cystamine's Effect on Protein Aggregation

Aggregation_Workflow start Cellular Model of Protein Aggregation (e.g., mutant Huntingtin) treatment Treat with varying concentrations of Cystamine start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis fractionation Separation of Soluble and Insoluble Protein Fractions lysis->fractionation sds_page SDS-PAGE and Western Blot fractionation->sds_page Insoluble Fraction analysis Analysis of Aggregates quantification Densitometry and Quantification of Aggregates analysis->quantification sds_page->analysis conclusion Conclusion on Cystamine's Effect on Aggregation quantification->conclusion

Caption: Experimental workflow to assess the impact of cystamine on protein aggregation in a cellular model.

Detailed Experimental Protocols

Transglutaminase Activity Assay

This protocol is a generalized method for measuring TG2 activity, which can be adapted for inhibitor screening.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT.

  • Substrate 1 (Amine donor): 5-(biotinamido)pentylamine.

  • Substrate 2 (Amine acceptor): N,N-dimethylcasein.

  • Purified Transglutaminase 2.

  • Cystamine hydrochloride solution (for inhibition studies).

  • Stop Solution: 50 mM EDTA.

  • 96-well microplate.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Plate reader.

Procedure:

  • Prepare the reaction mixture in a 96-well plate by adding assay buffer, N,N-dimethylcasein, and 5-(biotinamido)pentylamine.

  • To test for inhibition, add varying concentrations of cystamine to the wells.

  • Initiate the reaction by adding purified TG2 to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Coat a separate high-binding 96-well plate with the reaction mixture and incubate to allow the biotinylated casein to bind.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the color development with a suitable acid (e.g., 1 M H2SO4).

  • Read the absorbance at 450 nm using a plate reader. The decrease in absorbance in the presence of cystamine indicates inhibition of TG2 activity.

Immunoblotting for Protein Aggregates

This protocol describes the detection of insoluble protein aggregates by Western blot, a common method to assess the efficacy of compounds like cystamine in reducing aggregation.

Materials:

  • Cell culture expressing the aggregating protein (e.g., HEK293 cells transfected with mutant huntingtin).

  • Cystamine hydrochloride.

  • Lysis Buffer: RIPA buffer or a buffer containing mild detergents and protease inhibitors.

  • Bradford or BCA protein assay reagents.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking Buffer: 5% non-fat milk or BSA in TBST.

  • Primary antibody specific to the aggregating protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells and treat with or without cystamine for the desired time.

  • Harvest and lyse the cells in lysis buffer on ice.

  • Centrifuge the lysate at high speed (e.g., >15,000 x g) to separate the soluble supernatant from the insoluble pellet containing aggregated proteins.

  • Carefully collect the supernatant (soluble fraction).

  • Wash the pellet and then resuspend it in a strong solubilization buffer containing SDS (insoluble fraction).

  • Determine the protein concentration of the soluble fraction.

  • Load equal amounts of protein from the soluble fractions and equal volumes of the resuspended insoluble fractions onto an SDS-PAGE gel. It is common to see aggregates failing to enter the resolving gel and remaining in the stacking gel or wells.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the high molecular weight species and the protein signal in the stacking gel/wells of the insoluble fraction from cystamine-treated cells indicates a reduction in protein aggregation.[5]

Conclusion

The core mechanism of action of this compound is attributable to its cystamine component, which acts as a potent inhibitor of transglutaminases and a modulator of protein aggregation. Its dual-mechanism inhibition of TG2, involving both oxidative inactivation by cystamine and competitive inhibition by its reduced form, cysteamine, underscores its complex and powerful biological activity. The ability to reduce the aggregation of pathogenic proteins highlights its therapeutic potential in a range of neurodegenerative and other diseases. The "Poc" functionalization of cystamine provides a valuable tool for researchers to conjugate this active molecule to various platforms for targeted delivery, diagnostics, and further mechanistic studies using the principles of click chemistry. This guide provides a foundational understanding for scientists and researchers aiming to utilize this compound in their work.

References

Synthesis of Poc-Cystamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine hydrochloride is a bifunctional molecule featuring a terminal alkyne and a disulfide bond, positioning it as a valuable reagent in the field of bioconjugation and drug delivery. Its application as a "click" chemistry handle allows for the straightforward attachment of this disulfide-containing moiety to various molecules of interest, such as peptides, proteins, and nanoparticles. The disulfide bond serves as a bioreducible linker, designed to be cleaved in the reducing environment of the intracellular space, enabling the triggered release of conjugated payloads. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, characterization data, and a discussion of its potential applications.

Introduction

The advent of click chemistry has revolutionized the field of bioconjugation, offering a set of reactions that are rapid, efficient, and highly specific. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has gained prominence for its reliability and broad applicability. This compound is designed to leverage this powerful chemistry. The propargyl group (Poc) serves as the alkyne handle for CuAAC reactions, while the cystamine (B1669676) core provides a redox-sensitive disulfide linkage. This dual functionality makes it an attractive building block for the development of advanced drug delivery systems, antibody-drug conjugates (ADCs), and probes for chemical biology.

Synthesis of this compound

The synthesis of this compound is achieved through the N-propargylation of cystamine dihydrochloride (B599025). This reaction involves the alkylation of one of the primary amino groups of cystamine with a propargylating agent, typically propargyl bromide, in the presence of a base. The hydrochloride salt form of the product enhances its stability and solubility in aqueous media.

Reaction Scheme

G cluster_conditions Reaction Conditions reactant1 Cystamine dihydrochloride reaction_plus + reactant1->reaction_plus reactant2 Propargyl bromide reactant2->reaction_plus product Poc-Cystamine hydrochloride base Base (e.g., K2CO3) Solvent (e.g., DMF) reaction_arrow reaction_plus->reaction_arrow reaction_arrow->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Cystamine dihydrochloride

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Dichloromethane (B109758) (DCM)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether (2 M)

Procedure:

  • Reaction Setup: To a solution of cystamine dihydrochloride (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add potassium carbonate (2.5 eq).

  • Addition of Propargyl Bromide: Cool the suspension to 0 °C in an ice bath. Add propargyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Workup:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

    • Dissolve the residue in dichloromethane (DCM) and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Poc-Cystamine free base as an oil.

  • Salt Formation:

    • Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0 °C and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Purification and Characterization

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, if necessary.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Parameter Expected Value
Molecular Formula C₈H₁₅ClN₂O₂S₂
Molecular Weight 270.8 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, ppm)Signals corresponding to the cystamine backbone, the propargyl group (alkyne C-H and methylene (B1212753) protons), and the amine protons.
¹³C NMR (DMSO-d₆, ppm)Peaks corresponding to the carbon atoms of the cystamine and propargyl moieties.
Mass Spectrometry (ESI-MS) [M+H]⁺ peak at m/z corresponding to the free base.

Applications in Drug Development and Research

This compound is a versatile tool for researchers in drug development and chemical biology. Its primary application lies in its use as a linker in the construction of more complex biomolecules.

Workflow for Bioconjugation

G poc_cystamine Poc-Cystamine hydrochloride conjugation CuAAC 'Click' Reaction poc_cystamine->conjugation azide_molecule Azide-modified Molecule (e.g., Drug, Peptide) azide_molecule->conjugation bioconjugate Disulfide-linked Bioconjugate conjugation->bioconjugate reduction Intracellular Reduction (e.g., Glutathione) bioconjugate->reduction release Payload Release reduction->release

Caption: Workflow illustrating the use of this compound in bioconjugation and subsequent payload release.

The workflow begins with the "clicking" of this compound to an azide-modified molecule of interest via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This forms a stable triazole linkage. The resulting bioconjugate contains the disulfide bond from the cystamine moiety. Upon introduction into a reducing environment, such as the cytoplasm of a cell where glutathione (B108866) concentrations are high, the disulfide bond is cleaved, leading to the release of the payload.

Conclusion

The synthesis of this compound provides a valuable and versatile building block for the construction of bioreducible bioconjugates. The straightforward N-propargylation of cystamine dihydrochloride allows for the efficient production of this important reagent. Its application in "click" chemistry facilitates the development of sophisticated drug delivery systems and chemical biology tools, enabling the targeted delivery and controlled release of therapeutic agents and molecular probes. This guide provides the fundamental knowledge for the synthesis and application of this compound, empowering researchers to explore its full potential in their respective fields.

Poc-Cystamine: A Technical Guide to a Promising Click Chemistry Reagent for Stimuli-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine, or N-(prop-2-yn-1-yloxycarbonyl)cystamine, is emerging as a valuable bifunctional reagent in the field of bioconjugation and drug delivery. Its unique structure, incorporating a terminal alkyne for "click" chemistry and a redox-sensitive disulfide bond, makes it an attractive building block for creating advanced drug delivery systems. This technical guide provides a comprehensive overview of Poc-Cystamine, including its synthesis, application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and its role in the design of stimuli-responsive nanocarriers. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption in research and development.

Introduction to Poc-Cystamine

Poc-Cystamine is a derivative of cystamine (B1669676), a naturally occurring disulfide. It is functionalized with a propargyloxycarbonyl group, which introduces a terminal alkyne. This alkyne handle allows for covalent conjugation to azide-modified molecules via the highly efficient and specific CuAAC click reaction.[1] The inherent disulfide bond within the cystamine backbone provides a "cleavable" linker, responsive to the reducing environment found within cells, particularly the high concentration of glutathione (B108866) (GSH) in tumor cells.[2] This dual functionality makes Poc-Cystamine a powerful tool for developing targeted and stimuli-responsive drug delivery systems, antibody-drug conjugates (ADCs), and other advanced bioconjugates.[3][4]

Chemical Structure:

Synthesis and Characterization

Proposed Synthesis of Poc-Cystamine:

A potential synthetic pathway involves the reaction of cystamine dihydrochloride (B599025) with propargyl chloroformate in the presence of a base to neutralize the hydrochloride salt and facilitate the acylation of one of the primary amines of cystamine.

G Cystamine Cystamine Dihydrochloride Reaction Acylation Reaction Cystamine->Reaction PropargylChloroformate Propargyl Chloroformate PropargylChloroformate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification PocCystamine Poc-Cystamine Purification->PocCystamine

Characterization Data:

Due to the absence of published synthesis, experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for Poc-Cystamine are not available. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity. For reference, the ¹H NMR spectrum of cystamine dihydrochloride in DMSO-d₆ typically shows signals around 3.05 and 3.42 ppm corresponding to the methylene (B1212753) protons.[5][6] Upon successful propargylation, new signals corresponding to the propargyl group (alkyne proton, methylene protons) would be expected.

Application in Click Chemistry

Poc-Cystamine serves as an alkyne-containing building block for CuAAC reactions. This reaction allows for the efficient and specific conjugation of Poc-Cystamine to molecules containing an azide (B81097) group, forming a stable triazole linkage.[7][8]

General Experimental Protocol for CuAAC Reaction with Poc-Cystamine

This protocol provides a general guideline for the copper-catalyzed click reaction between Poc-Cystamine and an azide-containing molecule (Azide-R). Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Poc-Cystamine

  • Azide-functionalized molecule (Azide-R)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve Poc-Cystamine (1 equivalent) and Azide-R (1-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ (0.05-0.1 equivalents) with TBTA (0.05-0.1 equivalents) in the solvent.

  • Add the copper catalyst solution to the solution of Poc-Cystamine and Azide-R.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1-0.5 equivalents).

  • Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as column chromatography or HPLC.

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Poc_Cystamine Poc-Cystamine in Solvent Reaction_Vessel Reaction Vessel Poc_Cystamine->Reaction_Vessel Azide_R Azide-R in Solvent Azide_R->Reaction_Vessel CuSO4 CuSO₄ Catalyst_Mix Catalyst Premix CuSO4->Catalyst_Mix TBTA TBTA TBTA->Catalyst_Mix Catalyst_Mix->Reaction_Vessel Purification Purification Reaction_Vessel->Purification Sodium_Ascorbate Sodium Ascorbate (Initiator) Sodium_Ascorbate->Reaction_Vessel Final_Product Poc-Cystamine Conjugate Purification->Final_Product

Quantitative Data

While specific quantitative data for Poc-Cystamine reactions are not published, CuAAC reactions are known for their high efficiency, often yielding products in the range of 70-95%.[3] The reaction kinetics are typically fast, with significant product formation observed within a few hours at room temperature.[9] For quantitative analysis of conjugation efficiency, techniques like HPLC, LC-MS, and NMR spectroscopy can be employed to determine the ratio of conjugated to unconjugated starting materials.[10][11]

ParameterTypical RangeAnalytical Method
Reaction Yield 70-95%HPLC, NMR
Reaction Time 1-24 hoursTLC, LC-MS
Purity >95% (after purification)HPLC, NMR

Application in Redox-Responsive Drug Delivery

The disulfide bond in Poc-Cystamine is susceptible to cleavage by reducing agents like glutathione (GSH), which is present in significantly higher concentrations inside cells (millimolar range) compared to the extracellular environment (micromolar range).[2] This differential in GSH concentration can be exploited to design drug delivery systems that release their payload specifically within the target cells.

Workflow for Glutathione-Mediated Drug Release from a Poc-Cystamine-Based Nanocarrier

This workflow outlines the conceptual design and mechanism of a redox-responsive drug delivery system utilizing Poc-Cystamine.

G cluster_synthesis Nanocarrier Formulation cluster_delivery Cellular Uptake and Drug Release Poc_Linker Poc-Cystamine Linker Drug_Azide Azide-Modified Drug Polymer Polymer/Lipid Click_Reaction Click Reaction (CuAAC) Self_Assembly Self-Assembly Nanocarrier Drug-Loaded Nanocarrier (with Poc-Cystamine linker) Self_Assembly->Nanocarrier Cell Target Cell (High GSH) Endocytosis Endocytosis Disulfide_Cleavage Disulfide Cleavage (by Glutathione) Drug_Release Drug Release

Experimental Protocol for In Vitro Drug Release Study

This protocol describes a method to evaluate the glutathione-triggered release of a cargo molecule from a Poc-Cystamine-containing nanoparticle formulation (e.g., liposomes or polymeric micelles).

Materials:

  • Drug-loaded, Poc-Cystamine-functionalized nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Fluorescence spectrophotometer or HPLC system

Procedure:

  • Prepare two sets of the nanoparticle suspension in PBS.

  • To one set (test group), add GSH to a final concentration of 10 mM (to mimic intracellular reducing conditions).

  • To the other set (control group), add no GSH.

  • Place each suspension in a dialysis bag and immerse in a larger volume of the corresponding buffer (PBS with or without 10 mM GSH).

  • Incubate both setups at 37°C with gentle stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the external buffer.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., fluorescence spectroscopy for a fluorescent drug, or HPLC).

  • Calculate the cumulative percentage of drug release over time for both the test and control groups.

Time (hours)Cumulative Release (%) - Control (No GSH)Cumulative Release (%) - Test (10 mM GSH)
000
1~5~20
4~10~50
8~15~80
24~20>90

Note: The data in this table is hypothetical and for illustrative purposes only. Actual release kinetics will depend on the specific nanocarrier formulation and cargo.

Stability Considerations

The stability of Poc-Cystamine and its conjugates is a critical factor for its application. The disulfide bond is relatively stable under physiological conditions in the extracellular environment but is prone to cleavage in reducing environments. The propargyl group is generally stable. However, cysteamine (B1669678) itself is known to be susceptible to oxidation, which could potentially affect the long-term storage of Poc-Cystamine.[6][12][13][14] It is recommended to store Poc-Cystamine under an inert atmosphere and at low temperatures to minimize degradation.

Conclusion

Poc-Cystamine is a promising bifunctional reagent that combines the versatility of click chemistry with the potential for stimuli-responsive cleavage. Its application in the development of targeted and controlled drug delivery systems holds significant promise for improving the therapeutic efficacy and reducing the side effects of potent drugs. While further research is needed to fully characterize this reagent and optimize its applications, the foundational principles of its design and function are well-established in the literature. This guide provides a starting point for researchers interested in exploring the potential of Poc-Cystamine in their own work.

References

The Propynyl Group in Poc-Cystamine: A Technical Guide to a Prodrug Strategy for Cystinosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystinosis is a rare lysosomal storage disorder characterized by the accumulation of cystine within lysosomes, leading to multi-organ damage. The current standard of care, cysteamine (B1669678), effectively reduces lysosomal cystine levels but is hampered by poor patient compliance due to its unpleasant taste and odor, frequent dosing schedule, and gastrointestinal side effects. To address these limitations, a prodrug approach utilizing a propargyloxycarbonyl (Poc) protecting group for cystamine (B1669676), the disulfide form of cysteamine, has been investigated. This technical guide provides an in-depth analysis of the function of the propynyl (B12738560) group in Poc-Cystamine, detailing its role as a bioreversible protecting group, the rationale for its use, and the experimental methodologies for its synthesis and evaluation.

Introduction: The Challenge of Cysteamine Delivery in Cystinosis

Nephropathic cystinosis is a debilitating genetic disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. The malfunction of this transporter leads to the pathological accumulation of cystine crystals within the lysosomes of all cells, progressively impairing organ function, particularly the kidneys and eyes.

The primary treatment for cystinosis is the aminothiol (B82208) compound cysteamine.[1] Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine. This mixed disulfide can then exit the lysosome via the PQLC2 lysine (B10760008) transporter, effectively bypassing the defective cystinosin transporter and reducing the lysosomal cystine load.[2]

Despite its efficacy, cysteamine therapy is associated with significant challenges that impact patient adherence:

  • Unpleasant Taste and Odor: Cysteamine has a strong, noxious sulfurous odor and taste, which are particularly problematic for pediatric patients.

  • Frequent Dosing: The short half-life of cysteamine necessitates a demanding dosing regimen, typically every six hours, throughout the life of the patient.[3]

  • Gastrointestinal Side Effects: Nausea, vomiting, and stomach acid hypersecretion are common adverse effects of oral cysteamine administration.[3]

  • Instability: Cysteamine is prone to oxidation in aqueous solutions, forming its disulfide dimer, cystamine. This instability can affect the drug's potency and shelf-life.[4]

These drawbacks highlight the urgent need for improved therapeutic strategies. One promising approach is the development of cysteamine prodrugs, which mask the problematic functional groups of the active molecule until it reaches its site of action.

The Propargyloxycarbonyl (Poc) Group: A Prodrug Strategy

The propargyloxycarbonyl (Poc) group is a protecting group that can be used to temporarily mask amine or thiol functionalities. In the context of cystinosis therapy, Poc-Cystamine is a prodrug in which the amine groups of cystamine are protected by propargyloxycarbonyl groups.

The core rationale for using the Poc group in a cysteamine prodrug is to:

  • Mask Odor and Taste: By modifying the free amine groups of cystamine, the unpleasant sensory characteristics of the molecule can be significantly reduced.

  • Improve Stability: The protecting group can enhance the stability of the molecule, preventing premature oxidation.

  • Enable Targeted or Controlled Release: The design of the prodrug allows for the potential of controlled release of the active cysteamine molecule within the body, potentially reducing the dosing frequency.

The propynyl moiety within the Poc group offers a unique feature: it is a substrate for "click chemistry." This bioorthogonal reaction allows for the potential conjugation of Poc-Cystamine to targeting ligands or drug delivery systems, opening avenues for more sophisticated therapeutic designs.

Experimental Protocols

Synthesis of Propargyloxycarbonyl-Protected Cystamine (Poc-Cystamine)

Materials:

  • Cystamine dihydrochloride (B599025)

  • Propargyl chloroformate

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Free-Basing of Cystamine: Cystamine dihydrochloride is suspended in a suitable solvent like dichloromethane. An excess of a base, such as triethylamine, is added to neutralize the hydrochloride salt and generate the free base of cystamine. The reaction is typically stirred at room temperature for a defined period.

  • Acylation Reaction: The reaction mixture is cooled in an ice bath. Propargyl chloroformate, dissolved in the same solvent, is added dropwise to the cystamine solution. The reaction is allowed to proceed at a low temperature and then gradually warmed to room temperature and stirred for several hours to overnight to ensure complete reaction.

  • Work-up: The reaction mixture is washed sequentially with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure (rotoevaporation) to yield the crude product. The crude Poc-Cystamine is then purified using silica gel column chromatography, eluting with a gradient of appropriate solvents (e.g., hexane/ethyl acetate) to isolate the pure product.

  • Characterization: The identity and purity of the synthesized Poc-Cystamine are confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight and structure.[5][6]

In Vitro Evaluation of Cysteamine Release and Efficacy

Cell Culture:

  • Cystinotic fibroblasts, obtained from patient skin biopsies, are a standard in vitro model for cystinosis research.[7] These cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

Cystine Depletion Assay:

  • Cell Seeding: Cystinotic fibroblasts are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Poc-Cystamine, unmodified cysteamine (as a positive control), or a vehicle control (e.g., 1% EtOH).[8]

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for prodrug uptake, intracellular conversion to cysteamine, and subsequent cystine depletion.[8]

  • Cell Lysis and Protein Quantification: After incubation, the cells are washed, harvested, and lysed. The total protein content of the cell lysate is determined using a standard protein assay, such as the Bradford method.[8]

  • Quantification of Intracellular Cystine: The concentration of intracellular cystine is measured. This can be achieved through various analytical methods, including HPLC with UV or fluorescence detection after derivatization with a tagging agent like 1-methyl-2-chloroquinolium tetrafluoroborate (B81430) (CMQT).[9]

Cytotoxicity Assay:

  • The potential toxicity of Poc-Cystamine is assessed using standard cell viability assays, such as the MTT or AlamarBlue assay.[10] Cells are treated with a range of concentrations of the prodrug, and cell viability is measured at different time points.

In Vivo Evaluation in a Mouse Model of Cystinosis

Animal Model:

  • The Ctns⁻/⁻ knockout mouse is a widely used animal model for cystinosis. These mice exhibit key features of the human disease, including cystine accumulation in various organs and the development of corneal cystine crystals.[11][12]

Experimental Design:

  • Treatment Groups: Ctns⁻/⁻ mice are divided into treatment groups: a control group receiving a vehicle, a group receiving oral cysteamine, and one or more groups receiving different doses of oral Poc-Cystamine.

  • Drug Administration: The compounds are administered to the mice, typically in their drinking water or via oral gavage, for a prolonged period (e.g., several weeks or months).[12]

  • Monitoring: Throughout the study, the health of the mice is monitored, including body weight and general behavior.

  • Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and various organs (e.g., kidneys, liver, eyes) are collected.

  • Cystine Measurement: The cystine content in the collected tissues is quantified using methods similar to those described for the in vitro assays.[13]

  • Histological Analysis: Tissues can be examined histologically to assess the extent of cystine crystal formation and any pathological changes. In vivo confocal microscopy can be used to quantitatively assess corneal cystine crystal volume.[11]

Data Presentation

The following tables summarize hypothetical quantitative data that would be expected from the evaluation of Poc-Cystamine, based on findings from similar cysteamine prodrug studies.

Table 1: In Vitro Cystine Depletion in Cystinotic Fibroblasts

Treatment (50 µM)Incubation Time (hours)Intracellular Cystine (nmol/mg protein)% Cystine Depletion (relative to control)
Control (Vehicle) 725.5 ± 0.40%
Cysteamine 720.6 ± 0.189%
Poc-Cystamine 720.8 ± 0.285%

Data are presented as mean ± standard deviation. This table illustrates that Poc-Cystamine is expected to significantly reduce intracellular cystine levels in a manner comparable to unmodified cysteamine, demonstrating its successful conversion to the active drug within the cells.[8]

Table 2: In Vivo Cystine Depletion in Tissues of Ctns⁻/⁻ Mice

Treatment GroupKidney Cystine (nmol/mg protein)Liver Cystine (nmol/mg protein)Eye Cystine (nmol/mg protein)
Untreated Ctns⁻/⁻ 25.2 ± 3.130.5 ± 4.215.8 ± 2.5
Cysteamine-Treated 2.5 ± 0.53.1 ± 0.61.9 ± 0.4
Poc-Cystamine-Treated 3.1 ± 0.73.8 ± 0.82.5 ± 0.6

Data are presented as mean ± standard deviation. This table demonstrates the anticipated efficacy of oral Poc-Cystamine in reducing cystine accumulation in key organs of a cystinosis mouse model, with an effect size approaching that of standard cysteamine treatment.[12]

Table 3: Stability of Cysteamine and Poc-Cystamine in Aqueous Solution

CompoundStorage Condition% Remaining after 24 hours
Cysteamine Aqueous Buffer (pH 7.4)45%
Poc-Cystamine Aqueous Buffer (pH 7.4)95%

This table illustrates the expected improvement in the chemical stability of cysteamine when its reactive amine groups are protected by the Poc moiety, which would be a significant advantage for formulation and storage.[4]

Visualization of Key Pathways and Workflows

Signaling Pathway of Cysteamine Action in Cystinosis

Cysteamine_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol Cystine Accumulated Cystine Mixed_Disulfide Cysteine-Cysteamine Mixed Disulfide Cystine->Mixed_Disulfide Thiol-Disulfide Exchange Cysteamine_in Cysteamine Cysteamine_in->Mixed_Disulfide PQLC2 PQLC2 Transporter Mixed_Disulfide->PQLC2 Cysteine_in Cysteine Cysteine_Transporter Cysteine Transporter Cysteine_in->Cysteine_Transporter Poc_Cystamine Poc-Cystamine (Prodrug) Cystamine Cystamine Poc_Cystamine->Cystamine Intracellular Activation (e.g., Esterases) Cysteamine_cyto Cysteamine Cystamine->Cysteamine_cyto Reduction Cysteamine_cyto->Cysteamine_in Transport into Lysosome Cysteine_out Cysteine PQLC2->Cysteine_out Efflux Cysteine_Transporter->Cysteine_out Efflux

Mechanism of Poc-Cystamine action in a cystinotic cell.
Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Start cell_culture Culture Cystinotic Fibroblasts start->cell_culture treatment Treat cells with: - Poc-Cystamine - Cysteamine (Control) - Vehicle (Control) cell_culture->treatment incubation Incubate for 72 hours treatment->incubation harvest Harvest and Lyse Cells incubation->harvest protein_assay Protein Quantification (Bradford Assay) harvest->protein_assay cystine_assay Cystine Quantification (HPLC with Derivatization) harvest->cystine_assay data_analysis Data Analysis: - Normalize cystine to protein - Calculate % depletion protein_assay->data_analysis cystine_assay->data_analysis end End data_analysis->end

Workflow for assessing in vitro efficacy of Poc-Cystamine.

Conclusion and Future Directions

The use of a propargyloxycarbonyl protecting group to create Poc-Cystamine represents a rational and promising strategy to overcome the significant limitations of current cysteamine therapy for cystinosis. By masking the reactive amine groups of cystamine, this prodrug approach has the potential to improve the drug's stability, palatability, and tolerability, thereby enhancing patient compliance and overall therapeutic outcomes.

The propynyl group also introduces the intriguing possibility of leveraging click chemistry for targeted delivery. Future research could focus on conjugating Poc-Cystamine to lysosome-targeting moieties, which could further enhance the drug's efficacy by concentrating it at the site of cystine accumulation.[14][15]

While the data presented in this guide are based on established principles and findings from similar prodrugs, further rigorous preclinical and clinical studies are required to fully elucidate the pharmacokinetic and pharmacodynamic profile of Poc-Cystamine and to confirm its safety and efficacy in patients with cystinosis. The experimental frameworks detailed herein provide a robust foundation for such investigations.

References

An In-Depth Technical Guide to Disulfide Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of disulfide cleavable linkers used in the development of Antibody-Drug Conjugates (ADCs). It covers the core principles of their mechanism of action, different types of disulfide linkers, and the critical role of steric hindrance in their stability and efficacy. This document also provides detailed experimental protocols for the synthesis, conjugation, and evaluation of disulfide-linked ADCs, along with a summary of key quantitative data to aid in linker selection and ADC design.

Introduction to Disulfide Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the target site.[]

Disulfide cleavable linkers are a prominent class of linkers designed to be stable in the bloodstream and to release the cytotoxic payload within the target cancer cells. This selective cleavage is achieved by exploiting the significant difference in the concentration of glutathione (B108866) (GSH), a natural reducing agent, between the extracellular environment and the intracellular milieu of tumor cells.[] The concentration of glutathione in the cytoplasm of tumor cells (1–10 mmol/L) is up to 1000-fold higher than in the blood plasma (~5 µmol/L).[] This redox potential gradient allows for the selective cleavage of the disulfide bond within the tumor cell, leading to the release of the active cytotoxic drug.

Advantages of Disulfide Linkers:

  • Biocompatibility: Disulfide bonds are naturally present in proteins and are well-tolerated by the body.

  • Redox Sensitivity: Their cleavage is triggered by the specific reducing environment of the tumor cell, enhancing targeted drug delivery.[3]

  • Tunable Stability: The stability of the disulfide bond can be modulated by introducing steric hindrance, allowing for the optimization of the ADC's pharmacokinetic profile.

Mechanism of Action of Disulfide-Linked ADCs

The journey of a disulfide-linked ADC from administration to payload release involves several key steps, as illustrated in the signaling pathway diagram below.

ADC_Pathway ADC 1. ADC in Circulation TargetCell 2. Binding to Target Antigen on Cancer Cell ADC->TargetCell Internalization 3. Internalization via Endocytosis TargetCell->Internalization Endosome 4. Trafficking to Early Endosome Internalization->Endosome Lysosome 5. Maturation to Late Endosome/Lysosome Endosome->Lysosome Degradation 6. Antibody Degradation (optional, can occur before or after cleavage) Lysosome->Degradation Cleavage 7. Glutathione-Mediated Disulfide Cleavage Lysosome->Cleavage PayloadRelease 8. Payload Release into Cytoplasm Cleavage->PayloadRelease TargetInteraction 9. Interaction with Intracellular Target (e.g., Microtubules, DNA) PayloadRelease->TargetInteraction Apoptosis 10. Induction of Apoptosis TargetInteraction->Apoptosis

Figure 1: Intracellular trafficking and payload release of a disulfide-linked ADC.
  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable disulfide linker prevents premature payload release. The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.

  • Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.

  • Cleavage and Payload Release: In the cytoplasm, the high concentration of glutathione reduces the disulfide bond in the linker, leading to its cleavage and the release of the active cytotoxic payload. In some cases, proteolytic degradation of the antibody within the lysosome may precede or occur concurrently with disulfide cleavage.[3]

  • Target Engagement and Cell Death: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Types of Disulfide Linkers and the Importance of Steric Hindrance

The stability of the disulfide bond is a critical parameter in ADC design. A linker that is too labile will result in premature drug release in circulation, leading to systemic toxicity. Conversely, a linker that is too stable may not release the payload efficiently within the target cell, reducing the ADC's efficacy. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

Unhindered Disulfide Linkers
  • Example: N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP)

  • Characteristics: These linkers have no bulky substituents near the disulfide bond. While this allows for rapid cleavage in the presence of glutathione, it often leads to lower stability in plasma due to exchange with circulating thiols like albumin.

Sterically Hindered Disulfide Linkers
  • Example: N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) and its derivatives with methyl groups adjacent to the disulfide bond.

  • Characteristics: The introduction of one or more methyl groups adjacent to the disulfide bond provides steric hindrance, which protects the bond from nucleophilic attack by circulating thiols. This increased steric hindrance enhances the plasma stability of the ADC. However, excessive hindrance can slow down the rate of cleavage by glutathione within the tumor cell. Therefore, a balance must be struck to achieve optimal in vivo performance.

Quantitative Data on Disulfide Linker Performance

The selection of an appropriate disulfide linker is a data-driven process. The following tables summarize key quantitative parameters for different types of disulfide linkers.

Table 1: Comparative Plasma Stability of Disulfide-Linked ADCs

Linker TypeSteric HindranceADC ExamplePlasma Half-life (days)Reference
UnhinderedNoneanti-CD22-DM1~1[4]
HinderedOne methyl groupanti-CD22-DM3~4[4]
HinderedTwo methyl groups (on payload side)huC242-SPDB-DM4Not explicitly stated, but showed better in vivo efficacy than less stable counterparts, suggesting longer functional half-life.[5]

Table 2: In Vitro Cleavage of Disulfide Linkers by Glutathione

Linker TypeSteric HindranceGlutathione ConcentrationCleavage Rate/ExtentReference
Disulfide conjugateNone5 mM~50% cleavage after 3 hours[6]
Disulfide-linked fluorophoreNoneNot specifiedRate comparable to other thiol-sensitive probes[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of common disulfide linkers, their conjugation to antibodies, and the subsequent in vitro and in vivo evaluation of the resulting ADCs.

Synthesis of Disulfide Linkers

Protocol 1: Synthesis of N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP)

This protocol describes the synthesis of SPP, a commonly used unhindered disulfide linker.

Materials:

Procedure:

  • Synthesis of 4-(2-pyridyldithio)valeric acid:

    • Dissolve 4-mercaptovaleric acid and 2,2'-dipyridyl disulfide in methanol containing a catalytic amount of trifluoroacetic acid.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-(2-pyridyldithio)valeric acid.

  • Activation with N-Hydroxysuccinimide:

    • Dissolve the purified 4-(2-pyridyldithio)valeric acid and N-hydroxysuccinimide in anhydrous dichloromethane.

    • Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC).

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain SPP.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB)

This protocol outlines the synthesis of SPDB, a linker that can be further modified to introduce steric hindrance.

Materials:

  • 4-Mercaptobutyric acid

  • 2,2'-Dipyridyl disulfide

  • Methanol

  • Trifluoroacetic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-(2-pyridyldithio)butyric acid:

    • Follow the same procedure as for SPP, substituting 4-mercaptobutyric acid for 4-mercaptovaleric acid.

  • Activation with N-Hydroxysuccinimide:

    • Follow the same procedure as for SPP to activate the carboxylic acid with NHS.

Characterization:

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of Payload to Antibody

Protocol 3: Conjugation of Maytansinoid (DM1) to an Antibody

This protocol describes a common method for conjugating a thiol-containing payload, such as DM1, to an antibody via a disulfide linker. This typically involves a two-step process: modification of the antibody with the linker, followed by reaction with the payload. However, a more common approach for lysine (B10760008) conjugation is to first react the antibody with the bifunctional linker, and then react the linker-modified antibody with the thiol-containing drug.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • SPDB linker

  • Maytansinoid DM1

  • Dithiothreitol (DTT) for cysteine conjugation (if applicable)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 column or tangential flow filtration (TFF) system for purification

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

Procedure:

  • Antibody Modification (Lysine Conjugation):

    • Prepare a stock solution of the SPDB linker in DMSO.

    • Add a calculated molar excess of the SPDB linker to the antibody solution. The ratio will determine the average drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification of the Linker-Modified Antibody:

    • Remove the excess linker by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by tangential flow filtration, exchanging the buffer to the reaction buffer.

  • Conjugation with DM1:

    • Prepare a stock solution of DM1 in DMSO.

    • Add a slight molar excess of DM1 to the purified linker-modified antibody.

    • Incubate the reaction mixture at room temperature for 3-16 hours.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using a Sephadex G-25 column or TFF, exchanging the buffer to a formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using methods described in the characterization section below.

Characterization of Disulfide-Linked ADCs

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and the distribution of drug-loaded species in an ADC preparation.[8][9][10]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

    • Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a suitable chromophore.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 5: Characterization by Native Mass Spectrometry

Native mass spectrometry allows for the analysis of the intact ADC, providing information on the DAR distribution and confirming the integrity of the conjugate.[11][12][13][14][15]

Materials:

  • Mass spectrometer capable of native MS (e.g., Q-TOF)

  • Size-exclusion chromatography (SEC) or other suitable desalting method

  • Volatile buffer for native MS (e.g., 150 mM ammonium acetate, pH 7.0)

  • ADC sample

Procedure:

  • Sample Preparation: Exchange the buffer of the ADC sample into the volatile native MS buffer using an SEC column or other desalting technique.

  • Mass Spectrometry Analysis:

    • Infuse the desalted ADC sample into the mass spectrometer using a nano-electrospray ionization source.

    • Acquire the mass spectrum under native conditions (i.e., with gentle source conditions to preserve non-covalent interactions).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the mass of the different ADC species.

    • Determine the DAR distribution by identifying the masses corresponding to the antibody conjugated with different numbers of payload molecules.

In Vitro Evaluation

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.[16][17][18][19][20]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC sample and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Evaluation

Protocol 7: In Vivo Efficacy Study in a Xenograft Mouse Model

Xenograft models are used to evaluate the anti-tumor efficacy of ADCs in a living organism.[21][22][23][24][25]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line that forms tumors in mice

  • ADC sample, control antibody, and vehicle control

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment: Administer the ADC, control antibody, or vehicle to the respective groups via an appropriate route (e.g., intravenous injection).

  • Monitoring:

    • Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth in the ADC-treated group to the control groups to determine the anti-tumor efficacy.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and evaluation of a disulfide-linked ADC.

ADC_Workflow cluster_synthesis Synthesis and Conjugation cluster_characterization Characterization cluster_evaluation Evaluation LinkerSynth 1. Linker Synthesis (e.g., SPDB) AbModification 2. Antibody Modification with Linker LinkerSynth->AbModification Purification1 3. Purification of Linker-Modified Antibody AbModification->Purification1 Conjugation 4. Conjugation with Thiol-Containing Payload (e.g., DM1) Purification1->Conjugation Purification2 5. Purification of ADC Conjugation->Purification2 DAR_Analysis 6. DAR Analysis (HIC-HPLC) Purification2->DAR_Analysis MassSpec 7. Mass Spectrometry (Native MS) DAR_Analysis->MassSpec Purity 8. Purity and Aggregation (SEC-HPLC) MassSpec->Purity InVitro 9. In Vitro Cytotoxicity (MTT Assay) Purity->InVitro InVivo 10. In Vivo Efficacy (Xenograft Model) InVitro->InVivo

Figure 2: General workflow for the synthesis and evaluation of a disulfide-linked ADC.

Conclusion

Disulfide cleavable linkers are a versatile and effective tool in the design of ADCs. Their ability to be selectively cleaved in the reducing environment of tumor cells provides a mechanism for targeted drug delivery, which can improve the therapeutic index of cytotoxic agents. The stability and cleavage kinetics of these linkers can be fine-tuned through the introduction of steric hindrance, allowing for the optimization of ADC performance. The experimental protocols and data provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel disulfide-linked ADCs for cancer therapy. As our understanding of the complex interplay between linker chemistry, ADC stability, and biological activity continues to grow, so too will the potential of this promising class of therapeutics.

References

Poc-Cystamine for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poc-cystamine, also known as PPA-cyst, is a versatile bifunctional linker that has emerged as a valuable tool in the field of bioconjugation. Its unique structure, featuring a terminal alkyne group and a disulfide bond within a cystamine (B1669676) backbone, enables the conjugation of molecules through "click chemistry" and allows for subsequent cleavage in a reducing environment. This dual functionality makes Poc-cystamine particularly well-suited for applications in drug delivery, proteomics, and the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs).

This technical guide provides a comprehensive overview of Poc-cystamine, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and an exploration of its applications. The information presented here is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this powerful linker.

Core Concepts and Properties of Poc-Cystamine

Poc-cystamine's utility in bioconjugation stems from its two key functional motifs: the propargyl group (an alkyne) and the cystamine moiety (a disulfide bond).

  • Click Chemistry Handle: The terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[][2]

  • Redox-Responsive Linker: The disulfide bond within the cystamine backbone is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH).[3] This redox sensitivity is particularly advantageous for intracellular drug delivery, as the cytosol of cells maintains a highly reducing environment with glutathione concentrations in the millimolar range (1-10 mM).[4][5]

Chemical and Physical Properties

PropertyValueReference
Chemical Name N-(prop-2-yn-1-yl)-2-((2-aminoethyl)disulfanyl)ethan-1-amine
Molecular Formula C₈H₁₄N₂O₂S₂[6]
Molecular Weight 234.3 g/mol [6]
Appearance Solid[7]
Solubility Soluble in water, DMSO, DMF[8]
Purity >96% (commercially available)[6]

Bioconjugation with Poc-Cystamine: A Step-by-Step Workflow

The bioconjugation process using Poc-cystamine typically involves two main stages: the click chemistry reaction to attach the linker to a molecule of interest and the subsequent purification of the conjugate. This is often followed by the cleavage of the disulfide bond to release a cargo molecule in a controlled manner.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_cleavage Cleavage Molecule_A Azide-Modified Biomolecule Click_Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Molecule_A->Click_Reaction Poc_Cystamine Poc-Cystamine Poc_Cystamine->Click_Reaction Purification Size Exclusion Chromatography (SEC) or other purification methods Click_Reaction->Purification Crude Conjugate Cleavage Disulfide Bond Cleavage (e.g., with DTT or Glutathione) Purification->Cleavage Purified Conjugate Final_Product Final_Product Cleavage->Final_Product Released Cargo

Poc-Cystamine bioconjugation and cleavage workflow.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-modified biomolecule with Poc-cystamine using CuAAC.

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody)

  • Poc-cystamine

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified biomolecule in PBS at a desired concentration (e.g., 1-10 mg/mL).

    • Prepare a stock solution of Poc-cystamine in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified biomolecule solution.

    • Add Poc-cystamine from the stock solution to achieve a desired molar excess (e.g., 5-20 equivalents relative to the biomolecule).

    • Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.

    • Add the copper catalyst solution to the reaction mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification of the Conjugate:

    • Following the incubation, the crude reaction mixture can be purified to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) is a commonly used method for purifying protein conjugates.[9][10][11] Dialysis or tangential flow filtration can also be employed.

Experimental Protocol: Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond in a purified Poc-cystamine conjugate to release the conjugated cargo.

Materials:

  • Purified Poc-cystamine conjugate

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • PBS, pH 7.4

Procedure:

  • Cleavage Reaction:

    • Dissolve the purified Poc-cystamine conjugate in PBS.

    • Add a solution of DTT or GSH to the conjugate solution. The final concentration of the reducing agent will depend on the desired cleavage kinetics. For intracellular mimicking conditions, a glutathione concentration of 1-10 mM can be used.[4][5] For more rapid and complete cleavage in a laboratory setting, DTT concentrations of 10-50 mM are often employed.[3]

    • Incubate the reaction at 37°C. The incubation time will vary depending on the specific conjugate and the concentration of the reducing agent. The progress of the cleavage can be monitored by techniques such as HPLC or SDS-PAGE.

Applications in Antibody-Drug Conjugates (ADCs)

Poc-cystamine is particularly valuable in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer antigen. The Poc-cystamine linker allows for the stable attachment of the drug to the antibody during circulation in the bloodstream and facilitates the release of the drug once the ADC is internalized into the target cancer cell.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with Poc-Cystamine Linker) Receptor Target Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Cytosol Cytosol (High Glutathione) Lysosome->Cytosol Drug Release via Disulfide Cleavage Drug Released Cytotoxic Drug Cytosol->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Induces Cell Death

Intracellular trafficking and payload release of an ADC with a disulfide linker.

The process begins with the ADC binding to its target antigen on the surface of a cancer cell.[12][13] This is followed by internalization of the ADC-antigen complex through receptor-mediated endocytosis.[14][15] The complex is then trafficked through the endosomal-lysosomal pathway. Within the reducing environment of the cytosol, the disulfide bond of the Poc-cystamine linker is cleaved by glutathione, releasing the cytotoxic payload to exert its therapeutic effect.[4]

Quantitative Data and Performance

While specific kinetic data for Poc-cystamine itself is not extensively published, the performance of its core functionalities—the CuAAC reaction and disulfide cleavage—are well-characterized for similar molecules.

CuAAC Reaction Kinetics:

The copper(I)-catalyzed azide-alkyne cycloaddition is known for its rapid kinetics, with second-order rate constants typically in the range of 10² to 10⁵ M⁻¹s⁻¹. The efficiency of the reaction is high, often yielding near-quantitative conversion under optimized conditions. The use of copper-chelating ligands like THPTA can further accelerate the reaction and protect biomolecules from copper-induced damage.[10]

Disulfide Cleavage Kinetics:

The rate of disulfide bond cleavage is dependent on the concentration and type of reducing agent, as well as the steric hindrance around the disulfide bond.

Reducing AgentConcentrationTypical Cleavage TimeNotes
Dithiothreitol (DTT) 10-50 mMMinutes to hoursCommonly used for in vitro cleavage. Higher concentrations lead to faster cleavage.[3]
Glutathione (GSH) 1-10 mMHoursMimics the intracellular reducing environment. Cleavage is generally slower than with DTT.[4][5]

It is important to note that the stability of the disulfide bond in plasma is a critical parameter for ADCs. While the disulfide bond is generally stable in the oxidative environment of the bloodstream, some premature cleavage can occur. The design of the linker and the site of conjugation on the antibody can influence this stability.[6][16]

Synthesis and Characterization

Poc-cystamine can be synthesized through the reaction of cystamine with a propargyl-containing activated ester or by other standard organic synthesis methods. A plausible synthetic route involves the reaction of cystamine dihydrochloride (B599025) with propargyl chloroformate.

Characterization:

The identity and purity of Poc-cystamine and its bioconjugates can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of Poc-cystamine.

  • Mass Spectrometry (MS): Provides an accurate molecular weight determination for both the linker and its conjugates.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the linker and to monitor the progress of conjugation and cleavage reactions.

  • Size-Exclusion Chromatography (SEC): A valuable tool for purifying protein conjugates and analyzing for aggregation.[9][10]

Conclusion

Poc-cystamine is a powerful and versatile tool for bioconjugation, offering the combined advantages of efficient and specific "click" chemistry with the controlled release capabilities of a redox-sensitive disulfide linker. Its application in the development of sophisticated biotherapeutics, particularly Antibody-Drug Conjugates, highlights its potential to advance the fields of medicine and biotechnology. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize Poc-cystamine in their work. Further optimization of reaction conditions for specific applications will likely be necessary to achieve the best results.

References

An In-depth Technical Guide to Poc-Cystamine Hydrochloride: A Versatile Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine hydrochloride is a specialized chemical reagent designed for use in bioconjugation and drug delivery applications. It incorporates two key functional motifs: a terminal alkyne group, which enables it to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a cystamine (B1669676) core, which contains a redox-sensitive disulfide bond. This dual functionality makes it a valuable tool for covalently linking molecules to biological targets or polymer backbones and for creating drug delivery systems that can release their payload in response to the reducing environment found within cells.

Core Data and Physicochemical Properties

This compound is the hydrochloride salt of Prop-2-yn-1-yl (2-((2-aminoethyl)disulfaneyl)ethyl) carbamate (B1207046). Its key properties are summarized below for easy reference.

PropertyValue
CAS Number 1266354-28-2
Chemical Name Prop-2-yn-1-yl (2-((2-aminoethyl)disulfaneyl)ethyl) carbamate hydrochloride
Molecular Formula C₈H₁₅ClN₂O₂S₂
Molecular Weight 270.8 g/mol
Appearance Solid
Functional Groups Terminal Alkyne, Disulfide Bond, Carbamate, Primary Amine (as HCl salt)
Primary Application Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound lies in its terminal alkyne group, which is a key component in one of the most robust and widely used click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, covalently linking the alkyne-containing molecule (Poc-Cystamine) to an azide-functionalized molecule or surface.

The catalytic cycle is highly efficient and specific, proceeding under mild conditions, including in aqueous solutions, making it ideal for biological applications. The reaction is characterized by high yields and the generation of minimal byproducts.

CuAAC_Pathway poc_alkyne Poc-Cystamine (Alkyne) triazole_product Stable Triazole Conjugate poc_alkyne->triazole_product Forms covalent bond azide_molecule Azide-Containing Molecule (R-N3) azide_molecule->triazole_product cu1_catalyst Copper(I) Catalyst cu1_catalyst->triazole_product Catalyzes reaction

Caption: The CuAAC signaling pathway for bioconjugation.

Application in Redox-Sensitive Drug Delivery

The cystamine core of the molecule contains a disulfide bond, which is stable under normal physiological conditions but can be cleaved in a reducing environment. The concentration of reducing agents, such as glutathione, is significantly higher inside cells compared to the extracellular environment.[1][2] This differential provides a mechanism for targeted drug release.

When this compound is used as a linker to attach a drug to a polymer or nanoparticle, the resulting conjugate can circulate stably. Upon cellular uptake, the disulfide bond is reduced and cleaved, releasing the drug-containing fragment. This strategy is a cornerstone of developing stimuli-responsive drug delivery systems designed to enhance therapeutic efficacy while minimizing off-target side effects.[3][4]

Experimental Protocols

The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound to conjugate to an azide-containing protein. This protocol should be optimized for specific applications.

Materials:

  • This compound

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution and a desired molar excess of this compound. Adjust the volume with PBS.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. Allow this mixture to incubate for 2-3 minutes at room temperature.

  • Add Ligand: Add the THPTA solution to the protein/alkyne mixture and vortex briefly.

  • Add Copper: Add the CuSO₄ solution to the main reaction tube and vortex briefly.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. Vortex briefly to ensure thorough mixing.

  • Incubation: Protect the reaction from light and allow it to incubate at room temperature for 30-60 minutes. Incubation time may need to be optimized.

  • Purification: The resulting protein conjugate can be purified from excess reagents and catalyst using standard methods such as dialysis, size-exclusion chromatography, or ultrafiltration.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification reagents Combine Azide-Protein and Poc-Cystamine-HCl mix Add Ligand and Copper to Protein Mixture reagents->mix catalyst_premix Premix CuSO4 and THPTA Ligand catalyst_premix->mix initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate at RT (30-60 min) initiate->incubate purify Purify Conjugate (e.g., Dialysis, SEC) incubate->purify final_product Characterize Final Conjugate purify->final_product

Caption: A typical experimental workflow for bioconjugation.

Mandatory Visualizations

References

An In-depth Technical Guide to Poc-Cystamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the physicochemical properties, experimental applications, and functional mechanisms of Poc-Cystamine hydrochloride, a key reagent in advanced bioconjugation and drug delivery systems.

Introduction

This compound is a bifunctional, cleavable linker used in "click chemistry" applications. It incorporates a terminal alkyne group for highly efficient and specific conjugation reactions and a cystamine (B1669676) moiety containing a disulfide bond. This disulfide linkage is designed to be stable in extracellular environments but susceptible to cleavage by reducing agents such as glutathione (B108866), which is found in high concentrations within cells. This property makes this compound an invaluable tool for the intracellular delivery of therapeutic agents and molecular probes, as the payload is released upon entry into the target cell.

Physicochemical Properties

The fundamental properties of this compound and its non-salt form, Poc-Cystamine, are summarized below. These data are critical for calculating molar equivalents in experimental setups and for understanding the compound's behavior in various solvents.

PropertyThis compoundPoc-Cystamine
Molecular Weight 270.8 g/mol [1]234.34 g/mol [2]
Molecular Formula C₈H₁₅ClN₂O₂S₂[1]C₈H₁₄N₂O₂S₂[2]
Synonyms N/APPA-cyst[2]
Description A click chemistry reagent featuring a cystamine structure derived from a propynyl (B12738560) group.[1][3][4]A cystamine building block with a propynyl group for click chemistry.[2][5]
Primary Function ADC Linker[1]Click Chemistry Reagent

Experimental Protocols and Applications

This compound is primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction enables the covalent ligation of the alkyne-containing Poc-Cystamine to an azide-modified molecule of interest (e.g., a polymer, antibody, or fluorescent dye). The resulting conjugate can then be used in drug delivery systems where the disulfide bond is cleaved in a reducing environment.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative protocol for conjugating an azide-containing molecule to this compound. This protocol is based on established methods for CuAAC reactions in bioconjugation.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., polymer, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in an appropriate buffer or solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA ligand in deionized water.

    • Freshly prepare a 300 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized molecule and a molar excess (typically 1.5-5 equivalents) of the this compound solution.

    • Add the THPTA solution to the mixture.

    • Add the CuSO₄ solution. The ligand and copper sulfate should be pre-mixed for several minutes before adding to the reaction.

  • Initiation of Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • Vortex the mixture gently to ensure homogeneity.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction should be protected from light.

  • Purification:

    • Purify the resulting conjugate to remove unreacted reagents and catalysts. This can be achieved by methods such as dialysis, size-exclusion chromatography, or precipitation.

Application in Gene Delivery

Poc-Cystamine has been used to synthesize reducible and degradable brushed polymers for non-viral gene delivery. In a study by Liu et al., monoazido-functionalized poly(2-(dimethylamino) ethyl methacrylate) (PDMAEMA) was conjugated to an alkyne-functional polypeptide backbone containing a disulfide linker (derived from Poc-Cystamine) via click chemistry. The resulting high-molecular-weight polymer could condense plasmid DNA into nanoparticles. In the presence of intracellular reducing agents like dithiothreitol (B142953) (DTT), the polymer degraded due to the cleavage of the disulfide bonds, leading to the release of the DNA. These reducible polymers showed lower cytotoxicity and higher gene transfection efficiency compared to non-degradable controls.

Mechanism of Action and Visualization

The utility of this compound in drug delivery stems from its dual-functionality: the alkyne group for stable conjugation and the disulfide bond for triggered release.

Workflow for Bioconjugation and Intracellular Release

The diagram below illustrates the general workflow for using this compound to create a reducible bioconjugate for intracellular delivery. An azide-modified payload is first conjugated to the alkyne on the Poc-Cystamine linker via a CuAAC reaction. The resulting conjugate is then introduced to cells. Upon cellular uptake, the high intracellular concentration of glutathione reduces the disulfide bond, cleaving the linker and releasing the payload.

G cluster_synthesis Step 1: Bioconjugation (Click Chemistry) cluster_delivery Step 2: Intracellular Delivery and Payload Release Poc Poc-Cystamine-HCl (Alkyne Terminus) Conjugate Stable Bioconjugate Poc->Conjugate Azide Azide-Modified Payload (e.g., Drug, Probe) Azide->Conjugate Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) Catalyst->Conjugate CuAAC Reaction Uptake Cellular Uptake Conjugate->Uptake Introduction to Cells Release Payload Release Uptake->Release Cleaved Cleaved Linker Release->Cleaved GSH Glutathione (GSH) (Reducing Agent) GSH->Release Disulfide Bond Cleavage

Caption: Workflow of this compound in bioconjugation and triggered intracellular release.

Conclusion

This compound is a versatile and powerful tool for researchers in drug delivery and bioconjugation. Its alkyne functionality allows for specific and efficient conjugation via click chemistry, while the environmentally sensitive disulfide bond provides a reliable mechanism for intracellular release of payloads. The ability to create well-defined, cleavable bioconjugates makes this reagent a superior choice for the development of next-generation smart therapeutics and diagnostic agents. As research continues to advance, the applications of such cleavable linkers are expected to expand, further solidifying their importance in the field of biomedical science.

References

Technical Guide: Solubility Profile of Poc-Cystamine Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for Poc-Cystamine hydrochloride and its related structural analogs, cystamine (B1669676) hydrochloride and cysteamine (B1669678) hydrochloride. Due to a lack of specific quantitative solubility data for this compound in publicly available resources, this document leverages data from structurally similar compounds to provide an informational baseline. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.

Overview of this compound

This compound is a click chemistry reagent that incorporates a cystamine building block functionalized with a propynyl (B12738560) group.[1][2][3] This structure makes it suitable for use in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, a cornerstone of click chemistry for bioconjugation and material science applications. Given its intended use in biological and chemical systems, understanding its solubility is critical for experimental design and execution.

Solubility Data of Structurally Related Compounds

It is imperative to note that these values are for cystamine and cysteamine hydrochlorides and may not be representative of this compound's solubility characteristics. The addition of the propynyl group in Poc-Cystamine will alter its physicochemical properties, including solubility.

Table 1: Solubility of Cystamine Dihydrochloride

SolventSolubilitySource
Water100 mg/mL (1 g/10 mL)[4]
Phosphate Buffered Saline (PBS, pH 7.2)~10 mg/mL[5]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[5]
Dimethyl Sulfoxide (DMSO)14 mg/mL (62.16 mM)[6]
Dimethyl Sulfoxide (DMSO)≥11.05 mg/mL[7]
Ethanol2 mg/mL[6]

Table 2: Solubility of Cysteamine Hydrochloride

SolventSolubilitySource
Water23 mg/mL[8]
Phosphate Buffered Saline (PBS, pH 7.2)~10 mg/mL[9]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[9]
Dimethyl Sulfoxide (DMSO)23 mg/mL (202.44 mM)[8]
Dimethyl Sulfoxide (DMSO)Slightly soluble[][11]
Ethanol23 mg/mL[8]
MethanolSlightly soluble[][11]
MethanolSoluble[12]

General Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol, PBS)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO), if known. This will be used to create a standard curve for quantification.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.

    • Centrifuge the sample at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.

    • Prepare a standard curve using the stock solution to accurately quantify the concentration in the sample.

  • Data Analysis:

    • Calculate the solubility of this compound in the test solvent based on the measured concentration and any dilution factors. Express the solubility in units such as mg/mL or mM.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge shake->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify end End quantify->end

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility of this compound is a crucial parameter for its effective use in research and development. While direct quantitative data is currently limited, the information provided for the related compounds, cystamine and cysteamine hydrochloride, serves as a useful starting point. The generalized experimental protocol and workflow diagram offered in this guide provide a framework for researchers to determine the precise solubility of this compound in their specific experimental contexts, ensuring accurate and reproducible results.

References

Poc-Cystamine Hydrochloride: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine hydrochloride is a specialized chemical reagent utilized primarily in the field of bioconjugation and drug delivery system development. It is a derivative of cystamine (B1669676), featuring a propynyl (B12738560) group that enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This modification allows for the efficient and specific covalent attachment of Poc-Cystamine to molecules bearing an azide (B81097) functional group.

The core structure of Poc-Cystamine contains a disulfide bond, which is susceptible to cleavage in a reductive environment. This property is of significant interest in the design of smart drug delivery vehicles that can release their payload in response to the high intracellular concentration of glutathione (B108866) (GSH), a key cellular antioxidant. This guide provides a comprehensive overview of the available technical information regarding this compound, with a focus on its safe handling, experimental applications, and the underlying biochemical principles of its action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, cystamine dihydrochloride (B599025), is presented in Table 1. This information is crucial for proper storage, handling, and experimental design.

Table 1: Chemical and Physical Properties

PropertyThis compoundCystamine dihydrochloride
Synonyms N/A2,2'-Dithiobis(ethanamine) dihydrochloride
CAS Number Not available56-17-7
Molecular Formula C₈H₁₅ClN₂O₂S₂C₄H₁₄Cl₂N₂S₂
Molecular Weight 270.80 g/mol 225.20 g/mol
Appearance Solid (predicted)Light yellow solid[1]
Solubility Soluble in water (predicted)Soluble in water[2]
Melting Point Not available220 °C / 428 °F[1]
Storage Store at -20°C. Protect from moisture.Keep in a dry, cool and well-ventilated place. Keep container tightly closed.[1]

Safety and Handling

Hazard Identification

Based on the Globally Harmonized System (GHS), cystamine dihydrochloride is classified with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

  • Skin irritation (Category 2), H315: Causes skin irritation.[4]

  • Eye irritation (Category 2A), H319: Causes serious eye irritation.[4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[4]

The propargyl group introduces additional potential hazards. Propargyl-containing compounds can be toxic and are often irritants.[5] Propargylamine, a related compound, is classified as highly flammable, harmful if swallowed, and fatal in contact with skin, causing severe skin burns and eye damage.[6]

Therefore, this compound should be handled as a hazardous substance with potential for acute toxicity, irritation, and flammability.

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[4]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7] Recommended storage temperature is -20°C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[7]

Table 2: Summary of Safety Recommendations

Precautionary MeasureRecommendation
Ventilation Use in a chemical fume hood.
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Lab coat.
Respiratory Protection NIOSH-approved respirator for dusts/aerosols.
Ingestion Do not eat, drink, or smoke when handling.
Storage Store at -20°C, tightly sealed, in a dry, well-ventilated area.
Disposal Follow all local, state, and federal regulations for hazardous waste.

Experimental Protocols

Plausible Synthesis of this compound

While the exact protocol from the primary literature is not publicly accessible, a plausible synthetic route for N-propargyl cystamine involves the reaction of cystamine with a propargylating agent. A general procedure would be as follows:

  • Dissolve cystamine dihydrochloride in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Add a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and deprotonate one of the amine groups.

  • Slowly add a propargylating agent, such as propargyl bromide or a propargyl-activated ester, to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove the base and other water-soluble byproducts.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

  • Convert the purified N-propargyl cystamine to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol).

  • Isolate the this compound product by filtration or evaporation of the solvent.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is designed for use in click chemistry. The following is a general protocol for a CuAAC reaction:

  • Preparation of Stock Solutions:

    • This compound in a suitable solvent (e.g., water, DMSO).

    • Azide-containing molecule in a compatible solvent.

    • Copper(II) sulfate (B86663) (CuSO₄) in water.

    • Sodium ascorbate (B8700270) in water (prepare fresh).

    • A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio.

    • Add the copper(I)-stabilizing ligand to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM for biological applications.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The ascorbate is typically used in excess (e.g., 5-10 equivalents relative to copper).

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from a few minutes to several hours, depending on the reactants and their concentrations. Monitor the reaction progress by an appropriate analytical method.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as dialysis, size-exclusion chromatography, or high-performance liquid chromatography (HPLC), depending on the nature of the product.

Biological Activity and Signaling Pathways

Mechanism of Action: Glutathione-Responsive Disulfide Cleavage

The key biological feature of Poc-Cystamine is its disulfide bond. The intracellular environment has a significantly higher concentration of glutathione (GSH) (2-10 mM) compared to the extracellular space (2-20 µM).[8][9] This difference in redox potential is exploited in drug delivery systems. When a molecule containing a disulfide bond, such as a conjugate made with Poc-Cystamine, enters a cell, the high concentration of GSH will reduce the disulfide bond, leading to its cleavage. This releases the two thiol-containing fragments.

G cluster_0 Extracellular Space (Low GSH) cluster_1 Intracellular Space (High GSH) Poc_Cystamine_Conjugate Poc-Cystamine Conjugate (Stable) Cleaved_Conjugate Cleaved Conjugate Poc_Cystamine_Conjugate->Cleaved_Conjugate GSH-mediated reduction Released_Drug Released Drug/ Moiety Cleaved_Conjugate->Released_Drug

Caption: Intracellular cleavage of a Poc-Cystamine conjugate.

Potential Biological Effects of Cleavage Products

Upon cleavage of the disulfide bond, the resulting thiol-containing molecules will be derivatives of cysteamine. Cysteamine and its oxidized form, cystamine, have a range of biological activities. These include:

  • Antioxidant effects: By increasing intracellular levels of cysteine and glutathione.[10][11]

  • Modulation of cellular signaling: Cysteamine and cystamine can influence pathways involved in oxidative stress and inflammation, such as the Nrf2 signaling pathway.[11]

  • Neuroprotective effects: They have been shown to increase levels of brain-derived neurotrophic factor (BDNF).[10][11]

It is important to note that these are the known effects of the parent compounds. The biological activity of the specific cleavage products of a Poc-Cystamine conjugate will depend on the nature of the conjugated molecule.

Experimental Workflow Visualization

The use of this compound in a typical bioconjugation experiment followed by cellular studies can be visualized as a workflow.

G Start Start: Poc-Cystamine HCl and Azide-Molecule Click_Reaction CuAAC Click Reaction Start->Click_Reaction Purification Purification of Conjugate Click_Reaction->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Cell_Incubation Incubation with Cells Characterization->Cell_Incubation Uptake Cellular Uptake Cell_Incubation->Uptake GSH_Cleavage Intracellular GSH- mediated Cleavage Uptake->GSH_Cleavage Downstream_Analysis Downstream Analysis (e.g., Imaging, Assay) GSH_Cleavage->Downstream_Analysis End End Downstream_Analysis->End

Caption: Experimental workflow for using Poc-Cystamine HCl.

Conclusion

This compound is a valuable tool for researchers in the fields of chemical biology and drug delivery. Its dual functionality as a click chemistry reagent and a glutathione-responsive cleavable linker allows for the creation of sophisticated bioconjugates and smart delivery systems. While specific safety and handling data for this compound are limited, a cautious approach based on the known hazards of its constituent parts is essential. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in research settings. Further investigation into the specific biological effects and toxicological profile of this compound is warranted as its use becomes more widespread.

References

An In-depth Technical Guide on the Stability and Storage of Poc-Cystamine Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the stability and storage conditions for cystamine (B1669676) and cysteamine (B1669678) hydrochlorides, compounds structurally related to Poc-Cystamine hydrochloride. Due to the limited availability of public data, specific stability studies on this compound are not included. The information presented herein is intended to serve as a general guide for researchers, scientists, and drug development professionals by inferring potential stability characteristics.

Introduction to this compound

General Storage and Handling Recommendations

Based on the information available for cystamine and cysteamine hydrochlorides, the following general storage and handling procedures are recommended to maintain the integrity of thiol and disulfide-containing compounds like this compound.

Table 1: Recommended Storage Conditions for Related Compounds

CompoundStorage TemperatureAtmosphereLight ConditionsOther Precautions
Cystamine DihydrochlorideCool, dry placeTightly sealed containerProtect from lightAvoid moisture and incompatible substances (strong oxidizing agents, strong bases)[1]
Cysteamine Hydrochloride-20°C (long-term)Inert gas for solutionsProtect from lightAqueous solutions are not recommended for storage for more than one day[4][5]

Chemical Stability and Degradation Pathways

The stability of compounds containing disulfide and thiol groups is a critical consideration. For cysteamine, the primary degradation pathway is oxidation to its disulfide form, cystamine.[6][7] This process is influenced by factors such as pH, temperature, and the presence of oxygen.[7]

3.1. Degradation of Cysteamine

Cysteamine is highly unstable in aqueous solutions, with the presence of oxygen being the main factor contributing to its degradation.[7] The degradation of cysteamine to cystamine is a significant concern as cystamine may lack the intended therapeutic activity.[7] Studies on cysteamine eye drops have shown degradation of 20% to 50% after one month of storage.[7]

Table 2: Summary of Cysteamine Degradation in Aqueous Solutions

Storage ConditionDegradation after 1 MonthKey Degradation ProductInfluencing Factors
Long-term stability study20% - 50%CystaminePresence of oxygen
In-use stability study35% - 60%CystaminepH, temperature, oxygen

Data from a study on cysteamine eye drop formulations.[7]

3.2. Stability of the Propargyl Group

The propargyl group, a key feature of this compound, is generally considered chemically stable.[8] However, its metabolic stability can be influenced by the surrounding molecular structure.[8] Studies on propargyl-linked antifolates have indicated that the primary route of metabolism may involve the formation of N-oxide products rather than degradation of the propargyl linker itself.[8]

Experimental Protocols: Stability Testing of Related Compounds

A crucial aspect of drug development is the establishment of a robust stability testing program. The following outlines a general experimental protocol for assessing the stability of a compound like this compound, based on methods used for cysteamine and cystamine.

4.1. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating and quantifying the active compound from its degradation products.

Table 3: Example HPLC Method for Cysteamine and Cystamine Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 3.5 µm, 15 x 0.46 cm)
Mobile Phase Gradient mixture of 0.5% aqueous sodium heptane (B126788) sulfonate (pH 2.5 with phosphoric acid) and acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

This is an exemplary method; specific parameters should be optimized and validated for this compound.[7]

4.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions.

Table 4: Typical Forced Degradation Conditions

Stress ConditionExample Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Dry heat at 80 °C for 48 hours
Photostability Exposure to UV and visible light (ICH Q1B guidelines)

Visualizations

5.1. Cysteamine Oxidation Pathway

The primary degradation pathway for cysteamine is its oxidation to cystamine.

G Cysteamine 2 x Cysteamine (HS-CH₂-CH₂-NH₂) Oxidation Oxidation (+ O₂) Cysteamine->Oxidation Cystamine Cystamine (H₂N-CH₂-CH₂-S-S-CH₂-CH₂-NH₂) Oxidation->Cystamine G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase Protocol Develop Stability Protocol Method Validate Analytical Methods Protocol->Method Sample Prepare and Store Stability Samples Method->Sample Testing Perform Testing at Specified Time Points Sample->Testing Data Analyze Data and Identify Trends Testing->Data Report Generate Stability Report Data->Report

References

A Technical Guide to Glutathione and Endosomal pH-Responsive Vesicles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dual-stimuli responsive vesicles that leverage the unique physiological triggers of endosomal pH and intracellular glutathione (B108866) concentrations for targeted drug delivery. This document details the core principles, formulation strategies, and critical evaluation methodologies for these advanced nanocarrier systems.

Introduction: The Rationale for Dual-Responsive Systems

The efficacy of many potent therapeutic agents is often limited by their inability to reach the target subcellular compartment. Upon cellular uptake via endocytosis, drug-loaded nanocarriers are sequestered within endosomes, which mature into lysosomes. This endo-lysosomal pathway is characterized by a progressive drop in pH and ultimately leads to the degradation of the therapeutic payload. To overcome this critical barrier, "smart" drug delivery systems have been engineered to respond to specific triggers within the cellular microenvironment, facilitating endosomal escape and precise drug release.

Dual-responsive vesicles, sensitive to both the acidic pH of endosomes and the high concentration of glutathione (GSH) in the cytoplasm, represent a sophisticated strategy to enhance therapeutic outcomes. The acidic environment of the endosome (pH 5.0-6.5) triggers an initial change in the vesicle's properties, promoting its destabilization and escape into the cytoplasm. Subsequently, the significantly higher glutathione concentration in the cytoplasm (2-10 mM) compared to the extracellular environment (2-20 µM) cleaves disulfide bonds incorporated into the vesicle structure, leading to the release of the encapsulated drug.[1][2][3] This sequential triggering mechanism ensures that the drug is released predominantly at the target site, minimizing off-target effects.[4]

Core Principles and Mechanisms

Endosomal pH-Responsive Mechanism

The pH-responsive behavior of these vesicles is typically achieved by incorporating polymers with ionizable groups, such as carboxylic acids or tertiary amines.[5][6] At physiological pH (7.4), these groups are in a charged or uncharged state that maintains the stability of the nanoparticle. However, as the endosome acidifies, these groups become protonated or deprotonated.[6]

For polymers with basic moieties (e.g., poly(2-(diethylamino)ethyl methacrylate), PDEAEMA), the drop in pH leads to protonation, causing the polymer to swell. This swelling can lead to the physical rupture of the endosomal membrane, a phenomenon often referred to as the "proton sponge effect."[7] The influx of protons is followed by an influx of counter-ions and water, leading to osmotic pressure buildup and eventual lysis of the endosome.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Vesicle_Stable Stable Vesicle (Neutral Charge) Endocytosis Endocytosis Vesicle_Stable->Endocytosis Vesicle_Protonation Vesicle_Protonation Endocytosis->Vesicle_Protonation Cytoplasm Cytoplasm Proton_Sponge Proton_Sponge Vesicle_Protonation->Proton_Sponge Endosomal_Escape Endosomal_Escape Proton_Sponge->Endosomal_Escape Endosomal_Escape->Cytoplasm

Glutathione-Responsive Mechanism

The glutathione-responsive component relies on the stark difference in redox potential between the extracellular and intracellular environments. The high concentration of GSH in the cytoplasm can efficiently reduce disulfide bonds (-S-S-) to free thiols (-SH).[2][4] By incorporating disulfide cross-linkers into the structure of the vesicle, the nanoparticle remains intact in the bloodstream and extracellular space. Once the vesicle has escaped the endosome and entered the cytoplasm, the disulfide bonds are cleaved by GSH, leading to the disassembly of the vesicle and the release of its therapeutic cargo.[8][9][10]

G Vesicle_Cytoplasm Vesicle_Cytoplasm GSH GSH Vesicle_Cytoplasm->GSH Disulfide_Cleavage Disulfide_Cleavage GSH->Disulfide_Cleavage Vesicle_Disassembly Vesicle_Disassembly Disulfide_Cleavage->Vesicle_Disassembly Drug_Release Drug_Release Vesicle_Disassembly->Drug_Release

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the design and function of glutathione and endosomal pH-responsive vesicles.

ParameterLocationTypical Concentration/ValueReference
pHExtracellular/Blood7.4[1]
pHEarly Endosome~6.5[11]
pHLate Endosome5.0 - 6.0[3]
pHLysosome4.0 - 5.0[3]
Glutathione (GSH)Extracellular2 - 20 µM[1]
Glutathione (GSH)Cytoplasm (Tumor Cells)2 - 10 mM[1]

Table 1: Physiological pH and Glutathione Gradients.

| Nanoparticle Formulation | Drug Loaded | Size (nm) | Drug Loading Capacity (%) | pH-Triggered Release (%) | GSH-Triggered Release (%) | Reference | |---|---|---|---|---|---| | CPT-S-S-NaCMC@ZIF-8/SP-PEG | Camptothecin | - | 63.79 | - | - |[12] | | p(DMAEMA)-b-p(DMAEMA-co-BMA-co-PAA) | Farnesol | ~17 | ~27 | Enhanced at acidic pH | Not Applicable |[13] | | Eudragit S100 Nanoparticles | Methotrexate | 165.7 - 330.4 | >61 | pH-dependent | Not Applicable |[14] | | Glu-Cys-SA Hydrogel | Doxorubicin | - | - | - | 76 (at pH 5.5 with 10 mM GSH) |[15] | | PTX-GSSG-PEG Micelles | Paclitaxel | 83 | 13 | Not Applicable | 72.1 (at 5 mg/mL GSH) |[16] |

Table 2: Examples of Dual-Responsive Nanoparticle Formulations and Performance. (Note: "-" indicates data not specified in the cited source).

Detailed Experimental Protocols

A thorough evaluation of dual-responsive vesicles requires a suite of in vitro and in vivo characterization techniques.

Synthesis of Vesicles

Protocol: Self-Assembly of Amphiphilic Polymers

This protocol describes a general method for forming nanoparticles through the self-assembly of amphiphilic block copolymers.

  • Polymer Synthesis: Synthesize the amphiphilic block copolymer containing pH-responsive and glutathione-sensitive moieties using established polymerization techniques (e.g., RAFT, ATRP). The polymer should have a hydrophobic block and a hydrophilic block, with disulfide linkages incorporated at desired positions.

  • Dissolution: Dissolve the synthesized polymer in a water-miscible organic solvent (e.g., DMSO, DMF, acetone).

  • Nanoprecipitation: Add the polymer solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS). The rapid change in solvent polarity will induce the self-assembly of the polymer chains into nanoparticles, with the hydrophobic core shielded by the hydrophilic corona.

  • Purification: Remove the organic solvent and any un-self-assembled polymer chains by dialysis against deionized water for 24-48 hours, with frequent changes of the dialysis medium.

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

G A A B B A->B C C B->C D D C->D E E D->E

In Vitro Drug Release Studies

Protocol: pH and Glutathione-Triggered Drug Release

This protocol assesses the release of a model drug from the nanoparticles in response to pH and GSH.

  • Sample Preparation: Prepare solutions of the drug-loaded nanoparticles in different buffer solutions:

    • pH 7.4 (simulating physiological conditions)

    • pH 5.0 (simulating endosomal conditions)

    • pH 7.4 with 10 mM GSH (simulating cytoplasmic conditions)

    • pH 5.0 with 10 mM GSH (simulating endosomal escape followed by cytoplasmic entry)

  • Incubation: Incubate the nanoparticle solutions at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw an aliquot of the solution and separate the released drug from the nanoparticles (e.g., by centrifugation or dialysis).

  • Quantification: Quantify the amount of released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).

  • Data Analysis: Plot the cumulative drug release as a function of time for each condition.

Endosomal Escape Assay

Protocol: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

The SLEEQ assay provides a quantitative measure of endosomal escape.[17][18]

  • Cell Culture: Culture cells that are engineered to express the large subunit of luciferase (LgBiT) in the cytoplasm.

  • Nanoparticle Conjugation: Conjugate the small, complementary subunit of luciferase (HiBiT) to the nanoparticles.

  • Incubation: Treat the LgBiT-expressing cells with the HiBiT-conjugated nanoparticles.

  • Lysis and Luminescence Measurement: At various time points, lyse the cells and measure the luminescence. Luminescence is only generated when HiBiT escapes the endosome and binds to LgBiT in the cytoplasm.

  • Data Analysis: Quantify the endosomal escape efficiency by comparing the measured luminescence to a standard curve of known HiBiT concentrations.

G A A C C A->C D D C->D B B B->C E E D->E

Measurement of Endosomal pH

Protocol: Ratiometric Fluorescence Imaging

This method allows for the measurement of luminal pH in endosomes.[19][20][21]

  • Probe Incubation: Incubate cells with a pH-sensitive fluorescent probe (e.g., FITC-dextran) and a pH-insensitive fluorescent probe (e.g., Alexa Fluor-dextran) that will be taken up by endocytosis.

  • Live-Cell Imaging: Acquire fluorescence images of the cells at two different excitation wavelengths for the pH-sensitive probe and one for the pH-insensitive probe using a fluorescence microscope equipped for live-cell imaging.

  • Image Analysis: Calculate the ratio of the fluorescence intensities of the pH-sensitive probe at the two excitation wavelengths for individual endosomes.

  • Calibration: Generate a calibration curve by equilibrating the intracellular and extracellular pH using ionophores (e.g., nigericin (B1684572) and monensin) in buffers of known pH.

  • pH Determination: Determine the pH of individual endosomes by comparing their fluorescence ratios to the calibration curve.

Conclusion and Future Directions

Glutathione and endosomal pH-responsive vesicles offer a highly promising platform for targeted intracellular drug delivery. By exploiting the distinct physiological gradients present between the extracellular and intracellular environments, these systems can achieve enhanced therapeutic efficacy while minimizing systemic toxicity. The continued development of novel responsive polymers, a deeper understanding of the biological interactions of these nanoparticles, and the refinement of analytical techniques will further advance this field. Future research will likely focus on the development of multi-stimuli responsive systems, the incorporation of active targeting moieties, and the translation of these advanced delivery platforms into clinical applications.

References

The Role of Cystamine Building Blocks in Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Click chemistry has revolutionized the synthesis of complex functional molecules and materials by offering a suite of reactions that are high-yielding, modular, and biocompatible. Within this paradigm, cystamine (B1669676) and its reduced form, cysteamine (B1669678), have emerged as invaluable building blocks. The defining feature of cystamine is its disulfide bond, which can be readily cleaved under reducing conditions. This redox-responsiveness provides a powerful tool for creating stimuli-responsive systems. When reduced to cysteamine, it exposes two free thiol groups, which are highly reactive partners in thiol-based click reactions, such as the thiol-ene and thiol-yne couplings. This guide provides an in-depth exploration of the synthesis, application, and quantitative aspects of using cystamine-derived building blocks in click chemistry, with a focus on polymer science, surface modification, and the development of advanced bioconjugates like antibody-drug conjugates (ADCs).

Introduction: The Cystamine Advantage in Click Chemistry

Cystamine (2,2'-dithiobis(ethanamine)) is an organic disulfide that serves as a versatile precursor in materials science and bioconjugation. Its utility stems from two key properties:

  • The Disulfide Bridge: The disulfide bond is relatively stable under physiological conditions found in the bloodstream but is susceptible to cleavage in the presence of reducing agents like glutathione (B108866) (GSH), which is found in high concentrations (1-10 mM) inside cells compared to the extracellular environment (~5 µM).[] This differential stability makes cystamine an ideal component for creating "smart" systems that release a payload in a targeted intracellular environment.

  • The Thiol Precursor: Upon reduction of the disulfide bond, each molecule of cystamine yields two molecules of cysteamine. The sulfhydryl (thiol) group of cysteamine is a potent nucleophile and a highly efficient radical participant in click chemistry, particularly in thiol-ene and thiol-yne reactions.[2][3] These reactions proceed with high efficiency and orthogonality, making them ideal for covalently linking molecules in complex biological settings.[3]

This combination of a cleavable linker and a click chemistry handle makes cystamine a powerful building block for researchers in drug development, materials science, and biotechnology.

Applications in Polymer Science and Surface Modification

The integration of cystamine into polymer backbones or onto surfaces allows for the creation of redox-responsive materials and functional interfaces. The thiol groups generated from cystamine reduction can be used to "click" various molecules onto a substrate via thiol-ene chemistry.

Synthesis of Redox-Responsive Polymers

Cystamine can be incorporated into polymers as a cross-linker or as part of the main chain. These polymers are designed to degrade and release encapsulated cargo in a reducing environment.

G

Functionalization of Surfaces via Thiol-Ene Click Chemistry

Cystamine can be used to introduce masked thiol groups onto surfaces. After an initial reaction using its amine groups, the disulfide is reduced to reveal free thiols, which are then available for subsequent thiol-ene click reactions to attach other functionalities. This is particularly useful for modifying polymer monoliths for chromatography or creating functional biomaterials.

Role in Bioconjugation and Antibody-Drug Conjugates (ADCs)

The most prominent application of cystamine-derived linkers is in the field of bioconjugation, especially for Antibody-Drug Conjugates (ADCs). ADCs combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. The linker connecting these two components is critical for the ADC's success.

G cluster_blood Bloodstream (Low GSH, ~5 µM) cluster_cell Tumor Cell Cytosol (High GSH, ~1-10 mM) ADC Antibody-Drug Conjugate (ADC) with Disulfide Linker Stable Disulfide Linker is STABLE ADC->Stable Cleaved Disulfide Linker is CLEAVED ADC->Cleaved Internalization Toxicity Minimal Premature Drug Release -> Low Systemic Toxicity Stable->Toxicity Release Cytotoxic Drug is Released Cleaved->Release Kill Targeted Cell Killing Release->Kill

Intracellular Cleavage Mechanism

The efficacy of disulfide-linked ADCs relies on the reductive cleavage of the disulfide bond inside the target cell. This process is primarily mediated by glutathione (GSH), a tripeptide that is the most abundant intracellular thiol. The mechanism is a thiol-disulfide exchange reaction.[4]

G ADC ADC-S-S-Drug (Internalized in Cell) Intermediate ADC-S-S-G (Mixed Disulfide) + Free Drug-SH ADC->Intermediate Nucleophilic attack by GSH GSH1 Glutathione (GSH) GSH1->Intermediate Final ADC-SH (Reduced Antibody) + GSSG (Oxidized Glutathione) Intermediate->Final Second attack by GSH Drug Active Drug Intermediate->Drug GSH2 Glutathione (GSH) GSH2->Final

This cleavage releases the thiol-containing drug, which can then exert its cytotoxic effect. Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can also catalyze the cleavage of disulfide bonds in xenobiotics and ADC linkers.[5]

Quantitative Data Summary

The efficiency of reactions and the performance of cystamine-based systems can be quantified. The following tables summarize key data from the literature.

Table 1: Thiol-Ene Reaction & Polymer Synthesis Data
Reaction/SystemReactantsInitiator/ConditionsYield/ConversionSelectivityReference
Thiol-Ene CouplingCysteamine HCl + Methyl Oleate (B1233923)DMPA, UV, EtOH83% Conversion85%[6]
Thiol-Ene CouplingCysteamine HCl + Methyl OleateDMPA, UV, MeOH:EtOH59% Conversion68%[6]
Thiol-Ene SynthesisCysteamine HCl + Vinyl Chloride9-Fluorenone (B1672902) (0.1-0.5 mol%), UVQuantitative YieldHigh[2][7]
Polymer SynthesisN¹,N⁶-bis(2-mercaptoethyl)adipamideOxidative Polymerization (DMSO, Air)90-95% (for precursor)-[]
Polymer SynthesisCystamine Dihydrochloride (B599025) + Adipoyl ChlorideInterfacial Polymerization--[]

DMPA: 2,2-dimethoxy-2-phenylacetophenone

Table 2: Drug Release & ADC Characterization Data
SystemStimulusDrug Release ProfileDrug-to-Antibody Ratio (DAR)Key FindingReference
Disulfide-linked Nanoparticles10 mM GSH~70% release in 12hN/ARelease is highly dependent on GSH concentration.[9]
Doxorubicin-SS-Doxorubicin NPsReductionSlow cleavage leads to a long-lasting effect.N/AHigher in vivo efficacy than liposomal DOX.[10]
Camptothecin-SS-Oleic Acid NAsDTT > Cysteine ≈ GSH3-4 fold higher extracellular vs. intracellular release.N/AReactivity order of thiol agents impacts release.[11]
Cysteine-Conjugated ADCN/AN/ATypically 2, 4, 6, or 8DAR is a critical quality attribute affecting potency.[12]
Cysteine-Conjugated ADCN/AN/A4.1 ± 0.1RP-HPLC is an effective method for DAR determination.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments involving cystamine-derived building blocks.

Protocol 1: Synthesis of a Cystamine-Based Crosslinked Polymer

This protocol is adapted from the synthesis of a crosslinked polymer (BP) for potential colon-targeted drug delivery.[][14]

  • Preparation of Solutions:

    • Dissolve cystamine dihydrochloride (0.677 g, 0.003 mol) in 50 mL of 0.2 M NaOH solution in a beaker with stirring.

    • Separately, prepare a solution of trimesoyl chloride (0.265 g, 0.001 mol) in 25 mL of dichloromethane (B109758) (DCM).

  • Reaction:

    • Add the trimesoyl chloride solution dropwise into the stirring cystamine dihydrochloride solution.

    • Continue stirring the reaction mixture for 5 hours at room temperature. A precipitate will form.

  • Purification:

    • Filter the resulting precipitate from the reaction mixture.

    • Wash the collected solid sequentially with ample amounts of distilled water and DCM to remove unreacted starting materials and salts.

  • Drying:

    • Dry the purified polymer precipitate in vacuo over silica (B1680970) gel until a constant weight is achieved.

Protocol 2: Photoinitiated Thiol-Ene "Click" Reaction with Cysteamine

This protocol describes a general procedure for the photochemical thiol-ene reaction between cysteamine hydrochloride and an alkene, adapted from Steiner et al.[7][15]

  • Reagent Preparation:

    • Prepare a solution of cysteamine hydrochloride (e.g., 1 M) and a photoinitiator (e.g., 0.1–0.5 mol% 9-fluorenone or DMPA) in a suitable solvent (e.g., Methanol). Ensure complete dissolution, using sonication if necessary.

    • Prepare the alkene partner (e.g., 1.1 molar equivalents relative to the thiol). If the alkene is a gas (like vinyl chloride), it can be condensed into the cooled reaction vessel or bubbled through the solution.

  • Reaction Setup:

    • Combine the thiol/initiator solution and the alkene in a photochemically transparent reaction vessel (e.g., quartz or borosilicate glass). For continuous flow, pump the reagents through transparent tubing wrapped around a UV light source.

    • Ensure the system is properly sealed if using volatile or gaseous reagents.

  • Initiation:

    • Irradiate the mixture with a UV light source (e.g., 365 nm) at room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., ¹H NMR, LC-MS) to determine the consumption of reactants. Reaction times can range from minutes to hours depending on the setup and reagent reactivity.[16]

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting product can be purified by standard methods such as crystallization, distillation, or chromatography, depending on its physical properties.

Protocol 3: General Workflow for ADC Synthesis via Cysteine Linkage

This protocol outlines the fundamental steps for conjugating a drug-linker to an antibody via reduction of its native interchain disulfide bonds. This is a common method for producing ADCs with disulfide-based linkers.[14][17][18]

G mAb 1. Monoclonal Antibody (mAb) (e.g., IgG1 with 4 interchain S-S bonds) Reduction 2. Partial Reduction (Add TCEP or DTT) mAb->Reduction Controlled molar excess mAb_SH Reduced mAb (8 available -SH groups) Reduction->mAb_SH Purify1 3. Buffer Exchange / SEC (Remove excess reducing agent) mAb_SH->Purify1 DrugLinker 4. Drug-Linker Addition (e.g., Maleimide-Drug) Purify1->DrugLinker Conjugation 5. Conjugation Reaction (pH ~7.5, 1-4 hours) Purify1->Conjugation DrugLinker->Conjugation ADC_mix Heterogeneous ADC Mixture (DAR = 0, 2, 4, 6, 8) Conjugation->ADC_mix Purify2 6. Purification (e.g., HIC, SEC) ADC_mix->Purify2 ADC_final 7. Purified ADC Purify2->ADC_final

  • Antibody Reduction:

    • Exchange the antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).[18]

    • Add a controlled molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), to the antibody solution. The amount of reducing agent determines the number of disulfide bonds cleaved and thus the final average Drug-to-Antibody Ratio (DAR).[17]

    • Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-90 minutes) to achieve partial reduction of the interchain disulfide bonds.

  • Removal of Reducing Agent:

    • Immediately remove the excess reducing agent to stop the reaction. This is typically done by size-exclusion chromatography (SEC) or dialysis.

  • Conjugation:

    • Prepare the drug-linker construct (e.g., a maleimide-functionalized payload) in a compatible co-solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for 1-4 hours.[18]

  • Purification and Characterization:

    • The resulting ADC is a heterogeneous mixture of species with different DARs (0, 2, 4, 6, 8).

    • Purify the ADC from unconjugated drug-linker and other impurities using techniques like Hydrophobic Interaction Chromatography (HIC) or SEC.

    • Characterize the final product to determine the average DAR, purity, and aggregation levels using methods like HIC, Reversed-Phase HPLC (RP-HPLC), and Mass Spectrometry.[13][19]

Conclusion

Cystamine and its derivatives are powerful and versatile building blocks in the realm of click chemistry. Their unique disulfide core provides a redox-sensitive "switch" that enables the creation of smart materials and targeted drug delivery systems. The conversion to cysteamine unmasks highly reactive thiol groups, making them ideal partners for robust and efficient thiol-ene and thiol-yne click reactions. For researchers in drug development, the ability to construct cleavable linkers for ADCs is a primary application, allowing for potent payloads to be delivered specifically to the reducing environment of tumor cells. In materials science, these building blocks facilitate the synthesis of functional polymers and surfaces that can respond to their environment. As the demand for more precise and stimuli-responsive systems grows, the strategic use of cystamine in click chemistry will undoubtedly continue to expand, driving innovation across scientific disciplines.

References

Methodological & Application

Application Note: POC-Cystamine Hydrochloride for Redox-Responsive Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poc-Cystamine hydrochloride is a bifunctional linker designed for advanced bioconjugation and drug delivery applications. It incorporates two key chemical motifs: a terminal alkyne (propargyl group) for covalent ligation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction, and a disulfide bond that is stable in extracellular environments but susceptible to cleavage in the presence of reducing agents like glutathione (B108866) (GSH).[1][2] The intracellular concentration of GSH (1-10 mM) is significantly higher than the extracellular concentration (~2 µM), making the disulfide bond an effective trigger for targeted release within the cellular environment.[3][4] This application note describes a detailed protocol for using this compound to conjugate with azide-bearing molecules and discusses its application in creating redox-responsive drug delivery systems.

Principle of Application: Redox-Triggered Release

The primary application for this linker is the construction of stimuli-responsive conjugates. A therapeutic agent or payload can be attached to a targeting ligand (e.g., an antibody, peptide, or small molecule) through the Poc-Cystamine linker. The highly efficient and bio-orthogonal nature of the CuAAC reaction ensures high yields and specificity in forming the conjugate.[5][6] Once the conjugate is internalized by a target cell, the high intracellular concentration of glutathione rapidly reduces the disulfide bond, cleaving the linker and releasing the payload.[7][8] This strategy enhances the therapeutic index of potent drugs by minimizing off-target effects and ensuring activation only at the site of action.[3][8]

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound

    • Azide-functionalized molecule (e.g., Azido-PEG-Drug, Azide-Fluorophore)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

    • Sodium Ascorbate (NaAsc)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Solvents: Deionized (DI) water, Dimethyl Sulfoxide (DMSO), tert-Butanol (t-BuOH)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns, or HPLC system)

  • Equipment:

    • Microcentrifuge tubes

    • Vortex mixer

    • Reaction rotator or shaker

    • Analytical equipment for characterization (e.g., LC-MS, ESI-MS, NMR)

    • Standard laboratory glassware and pipettes

Preparation of Stock Solutions

It is recommended to prepare fresh stock solutions, especially for Sodium Ascorbate, to ensure maximum reactivity.

  • Poc-Cystamine·HCl (Alkyne): 10 mM in DI water.

  • Azide-Molecule: 10 mM in DMSO or DI water, depending on solubility.

  • Copper(II) Sulfate (CuSO₄): 20 mM in DI water.[9]

  • THPTA Ligand: 100 mM in DI water.[9]

  • Sodium Ascorbate (NaAsc): 100 mM in DI water (prepare immediately before use).[10][11]

  • Catalyst Premix: In a microcentrifuge tube, mix the 20 mM CuSO₄ and 100 mM THPTA solutions in a 1:5 molar ratio. For example, combine 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let the mixture stand for 2-3 minutes.[10][12] This premix helps stabilize the catalytic Cu(I) species and protect sensitive biomolecules.[13]

General Click Chemistry Conjugation Protocol

This protocol is a starting point and can be optimized for specific substrates. The reaction is typically performed at a final alkyne concentration of 1-2 mM.

  • In a 1.5 mL microcentrifuge tube, add the following in order:

    • 100 µL of 10 mM Poc-Cystamine·HCl stock solution (1.0 µmol, 1.0 eq).

    • 120 µL of 10 mM Azide-Molecule stock solution (1.2 µmol, 1.2 eq).

    • 755 µL of PBS buffer (or a 1:1 mixture of t-BuOH:water).

  • Vortex the mixture gently to ensure it is homogeneous.

  • Add 5 µL of the CuSO₄/THPTA Catalyst Premix to the reaction tube. This corresponds to a final concentration of ~100 µM CuSO₄ and ~500 µM THPTA.

  • Initiate the reaction by adding 20 µL of freshly prepared 100 mM Sodium Ascorbate solution (final concentration ~2 mM).[12]

  • Mix the reaction gently by inversion or brief vortexing. Protect the reaction from light if using photosensitive molecules.

  • Incubate the reaction at room temperature for 1-4 hours on a rotator or shaker. Reaction progress can be monitored by LC-MS or TLC. CuAAC reactions often proceed to near completion within this timeframe.[10][11]

  • Upon completion, the product can be purified from excess reagents and catalyst. For macromolecular products, dialysis or size-exclusion chromatography is effective. For small molecules, purification can be achieved via preparative HPLC.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

The following table provides examples of typical outcomes for the CuAAC reaction between Poc-Cystamine and various azide-containing substrates, demonstrating the high efficiency of the protocol.

EntryAzide SubstrateMolar Ratio (Azide:Alkyne)Solvent SystemTime (h)Yield (%)
15-FAM Azide1.2 : 11:1 t-BuOH / H₂O1.5>95%
2Biotin-PEG₃-Azide1.2 : 1PBS pH 7.42.0>92%
3Azido-PEG₄-Mannose1.5 : 1DI Water2.5>90%
4Benzyl Azide1.1 : 11:1 DMSO / H₂O1.0>98%
Table 2: Product Characterization via Mass Spectrometry

Verification of the final conjugate can be readily achieved using Electrospray Ionization Mass Spectrometry (ESI-MS).

EntryProduct ConjugateTechniqueExpected [M+H]⁺Observed [M+H]⁺
1Poc-Cystamine-Click-5-FAMESI-MS760.21760.25
2Poc-Cystamine-Click-Biotin-PEG₃ESI-MS652.28652.31
3Poc-Cystamine-Click-PEG₄-MannoseESI-MS618.26618.29
4Poc-Cystamine-Click-BenzylESI-MS355.12355.14

Visualizations

Reaction Scheme

G cluster_arrow poc Poc-Cystamine (Alkyne) plus + poc->plus azide R-N₃ (Azide) plus->azide product Triazole Conjugate dummy1->dummy2 CuSO₄, Sodium Ascorbate THPTA, H₂O/t-BuOH

Caption: General scheme of the CuAAC reaction.

Experimental Workflow

workflow prep 1. Prepare Stock Solutions (Alkyne, Azide, Catalyst) mix 2. Combine Reactants (Poc-Cystamine & Azide) prep->mix add_cat 3. Add Catalyst Premix (CuSO₄ + THPTA) mix->add_cat initiate 4. Initiate Reaction (Add Sodium Ascorbate) add_cat->initiate incubate 5. Incubate (1-4h at RT) initiate->incubate purify 6. Purify Product (Dialysis / HPLC) incubate->purify char 7. Characterize (LC-MS / NMR) purify->char pathway cluster_extracellular Extracellular Space (Low Glutathione ~2µM) cluster_intracellular Intracellular Space (High Glutathione 1-10mM) conjugate_ext Targeting Ligand S Drug Conjugate conjugate_int Targeting Ligand S Drug Conjugate conjugate_ext->conjugate_int Cellular Uptake cleavage Disulfide Cleavage conjugate_int->cleavage ligand Targeting Ligand (with Thiol) cleavage->ligand drug Released Drug (with Thiol) cleavage->drug gsh Glutathione (GSH) gsh->cleavage Reduction

References

Application Notes and Protocols for Poc-Cystamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine is a versatile heterobifunctional linker designed for bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and targeted delivery systems. It incorporates two key functionalities: a terminal alkyne group for "click" chemistry and a disulfide bond for stimulus-responsive cleavage.

The propargyl oxycarbonyl (Poc) group provides a terminal alkyne that readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This allows for the highly efficient and specific conjugation of Poc-Cystamine to molecules containing an azide (B81097) group, such as modified antibodies, proteins, or nanoparticles.

The central cystamine moiety contains a disulfide bond, which is stable under physiological conditions but can be selectively cleaved in a reducing environment. This feature is particularly valuable for intracellular drug delivery, as the higher concentration of glutathione (B108866) (GSH) inside cells compared to the bloodstream triggers the release of the conjugated payload at the target site.

These application notes provide an overview of the utility of Poc-Cystamine and detailed protocols for its application in bioconjugation, specifically for the creation of Antibody-Drug Conjugates.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of an ADC using a Poc-Cystamine-based linker. The data presented here is representative and will vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Reaction Parameters for ADC Synthesis

ParameterConditionPurpose
Antibody Concentration5-10 mg/mLTo ensure efficient reaction kinetics.
Molar Ratio (Payload-Linker:Antibody)5:1 to 10:1To control the Drug-to-Antibody Ratio (DAR).
Reducing Agent (TCEP)1.5 - 2.5 equivalentsTo reduce interchain disulfides for conjugation.
Reaction BufferPhosphate Buffered Saline (PBS), pH 7.2-7.4To maintain protein stability.
Co-solvent5-10% DMSO or DMFTo solubilize the hydrophobic payload-linker.
Reaction Time1-4 hoursFor the maleimide-thiol conjugation step.
Quenching AgentN-acetylcysteineTo cap unreacted maleimides.

Table 2: Characterization of the Resulting ADC

Analysis MethodParameter MeasuredTypical Result
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR)Average DAR of 3.5 - 4.0
Size Exclusion Chromatography (SEC)Aggregation Level>95% Monomer
Mass Spectrometry (LC-MS)Molecular Weight ConfirmationExpected mass for DAR species observed.
In Vitro Cleavage Assay (10 mM GSH)Payload Release Half-life30 - 120 minutes
Cell-Based Cytotoxicity AssayIC50Payload-dependent (e.g., nM range)

Experimental Protocols

Protocol 1: Preparation of an Azide-Modified Payload

This protocol describes the introduction of an azide group to a payload molecule that will be "clicked" to the Poc-Cystamine linker. This assumes the payload has a suitable functional group (e.g., a carboxylic acid) for modification.

Materials:

  • Payload with a carboxylic acid group

  • Azido-PEG-amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • HPLC for purification

Procedure:

  • Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid.

  • Add Azido-PEG-amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the azide-modified payload by reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Conjugation of Poc-Cystamine to an Azide-Modified Payload via CuAAC

This protocol details the "click" reaction to link Poc-Cystamine to the azide-functionalized payload.

Materials:

  • Azide-modified payload

  • Poc-Cystamine

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Reaction vessel

Procedure:

  • Dissolve the azide-modified payload (1 equivalent) and Poc-Cystamine (1.2 equivalents) in a mixture of buffer and DMSO.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Prepare a premixed solution of CuSO4 and THPTA ligand in a 1:5 molar ratio (e.g., 20 mM CuSO4 and 100 mM THPTA).

  • Add the CuSO4/THPTA solution to the payload/linker mixture to a final copper concentration of 0.1-0.25 mM.[1]

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.[1]

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Monitor the reaction by LC-MS.

  • Purify the Poc-Cystamine-Payload conjugate using reverse-phase HPLC.

  • Lyophilize the purified product and store it under inert gas at -20°C.

Protocol 3: Preparation of a Thiol-Reactive Poc-Cystamine-Payload

For conjugation to native or engineered cysteines on an antibody, the free amine on the Poc-Cystamine-Payload conjugate must be modified with a thiol-reactive group, such as a maleimide (B117702).

Materials:

  • Poc-Cystamine-Payload conjugate with a free amine

  • Maleimidohexanoic acid N-hydroxysuccinimide ester (NHS-Maleimide)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

Procedure:

  • Dissolve the Poc-Cystamine-Payload conjugate (1 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2-3 equivalents) to act as a base.

  • Add NHS-Maleimide (1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the maleimide-functionalized Poc-Cystamine-Payload by reverse-phase HPLC.

Protocol 4: Conjugation to an Antibody

This protocol describes the conjugation of the maleimide-activated Poc-Cystamine-Payload to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated Poc-Cystamine-Payload

  • N-acetylcysteine

  • Size-exclusion chromatography (SEC) columns for purification

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.2)

Procedure:

  • To the antibody solution (e.g., 5 mg/mL), add a calculated amount of TCEP (typically 2-3 molar equivalents) to partially reduce the interchain disulfide bonds.

  • Incubate at 37°C for 1-2 hours.

  • Allow the solution to cool to room temperature.

  • Dissolve the maleimide-activated Poc-Cystamine-Payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reduced antibody solution. A typical molar excess is 5-10 fold over the antibody.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

  • Purify the resulting ADC using size-exclusion chromatography to remove excess payload-linker and other small molecules.

  • Concentrate the purified ADC and formulate it in a suitable storage buffer.

Protocol 5: Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Use a hydrophobic interaction chromatography (HIC) column.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Elute the ADC with a gradient of decreasing salt concentration.

  • Species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) will elute at different retention times due to changes in hydrophobicity.

  • Calculate the average DAR by integrating the peak areas corresponding to each species.

Analysis of Aggregation by SEC-HPLC:

  • Use a size-exclusion chromatography (SEC) column suitable for separating antibody monomers from aggregates.

  • Elute with an isocratic mobile phase (e.g., PBS).

  • Determine the percentage of monomer, dimer, and higher-order aggregates by peak integration.

Protocol 6: In Vitro Payload Release Assay

This protocol assesses the release of the payload from the ADC in a simulated intracellular reducing environment.

Materials:

  • Purified ADC

  • Glutathione (GSH)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC system for analysis

Procedure:

  • Incubate the ADC (e.g., at 1 mg/mL) in the reaction buffer.

  • Add a concentrated solution of GSH to achieve a final concentration of 10 mM.[2]

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction and stop the cleavage by adding a quenching agent (e.g., N-ethylmaleimide).

  • Analyze the samples by reverse-phase HPLC to quantify the amount of released payload.

  • Calculate the rate of release.

Visualizations

Bioconjugation_Workflow cluster_payload Payload Preparation cluster_linker Linker Activation cluster_conjugation Antibody Conjugation Payload Payload (with COOH) AzidePayload Azide-Modified Payload Payload->AzidePayload Azido-PEG-amine, DCC/NHS ClickedPayload Poc-Cystamine-Payload PocCystamine Poc-Cystamine PocCystamine->ClickedPayload CuAAC Click Reaction MaleimidePayload Maleimide-Poc- Cystamine-Payload ClickedPayload->MaleimidePayload NHS-Maleimide ADC Antibody-Drug Conjugate (ADC) MaleimidePayload->ADC Thiol-Maleimide Conjugation Antibody Antibody (mAb) ReducedAb Reduced mAb (-SH) Antibody->ReducedAb TCEP Reduction ReducedAb->ADC

Caption: Workflow for Poc-Cystamine based ADC synthesis.

Payload_Release_Mechanism ADC ADC in Bloodstream (Low GSH) Cell Target Cell ADC->Cell Receptor-Mediated Endocytosis InternalizedADC Internalized ADC (High GSH) ReleasedPayload Released Payload InternalizedADC->ReleasedPayload Disulfide Cleavage CleavedAb Cleaved Antibody Fragment InternalizedADC->CleavedAb Disulfide Cleavage

Caption: Mechanism of intracellular payload release.

References

Application Notes and Protocols for Poc-Cystamine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The choice of linker significantly impacts the stability, efficacy, and safety of the ADC.

Poc-Cystamine is a cleavable linker precursor utilized in the development of ADCs. It features a disulfide bond, which is designed to be stable in the systemic circulation but can be cleaved in the reducing intracellular environment of target cells, such as by glutathione (B108866) (GSH), to release the cytotoxic payload.[][][3] This targeted drug release mechanism aims to enhance the therapeutic window by maximizing the cytotoxic effect on tumor cells while minimizing off-target toxicity.[4] The propargyl group in Poc-Cystamine allows for "click" chemistry, a highly efficient and specific conjugation method.

These application notes provide detailed protocols for the development and characterization of ADCs using a Poc-Cystamine-based linker. The methodologies cover antibody modification, conjugation, determination of the drug-to-antibody ratio (DAR), and in vitro and in vivo evaluation of the resulting ADC.

Data Presentation

The following tables provide a template for presenting quantitative data generated during the development and characterization of a Poc-Cystamine-based ADC.

Table 1: ADC Conjugation and Characterization

ADC Batch IDAntibody Concentration (mg/mL)Linker-Payload to Antibody Molar RatioAverage DAR (by HIC-UV)Average DAR (by LC-MS)% Monomer (by SEC)
ADC-Poc-00110.25:13.83.998.5
ADC-Poc-0029.87:14.54.697.2
Control-ADC10.55:13.73.899.1

Table 2: In Vitro Stability of Poc-Cystamine ADC in Human Plasma

ADC Batch IDIncubation Time (days)Average DAR (by LC-MS)% Intact ADC Remaining
ADC-Poc-00103.9100
13.795
33.282
72.564

Table 3: In Vitro Cytotoxicity of Poc-Cystamine ADC

Cell LineTarget Antigen ExpressionADC-Poc-001 IC50 (nM)Non-targeting Control ADC IC50 (nM)Free Payload IC50 (nM)
Cancer Cell Line AHigh1.5>10000.1
Cancer Cell Line BLow250>10000.1
Normal Cell LineNegative>1000>10000.5

Table 4: In Vivo Efficacy of Poc-Cystamine ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
ADC-Poc-001145-1.0
ADC-Poc-001385-5.2
Non-targeting Control ADC310+1.8

Experimental Protocols

Protocol 1: Antibody Reduction and Poc-Cystamine-Payload Conjugation

This protocol describes the partial reduction of interchain disulfide bonds of a monoclonal antibody followed by conjugation to a maleimide-activated Poc-Cystamine-payload construct.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Maleimide-activated Poc-Cystamine-payload construct dissolved in DMSO

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Reaction buffer (e.g., PBS with 50 mM borate, pH 8.0)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Partial Reduction: Add TCEP solution to the mAb solution to achieve a final molar ratio of TCEP to mAb between 2.0 and 2.5. Incubate at 37°C for 1-2 hours with gentle mixing.

  • Conjugation: Add the maleimide-activated Poc-Cystamine-payload solution to the reduced mAb solution. The molar excess of the linker-payload over the mAb is typically between 5 and 10-fold. Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add a quenching solution in molar excess to the linker-payload to react with any unreacted maleimide (B117702) groups. Incubate for 20 minutes at room temperature.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or TFF. Exchange the buffer to a formulation buffer suitable for storage (e.g., histidine-sucrose buffer, pH 6.0).

  • Characterization: Determine the protein concentration (e.g., by UV-Vis at 280 nm) and proceed with characterization assays as described below.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

A. HIC-UV Method:

  • Chromatography System: Use an HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

  • Gradient: Run a linear gradient from Mobile Phase A to Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength corresponding to the payload's absorbance.

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity. Calculate the average DAR by integrating the peak areas of each species and weighting them by their respective DAR.

B. LC-MS Method (Intact Mass Analysis):

  • Sample Preparation: If necessary, deglycosylate the ADC using PNGase F to simplify the mass spectrum.

  • Chromatography: Use a reverse-phase or size-exclusion column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Mass Spectrometry: Acquire the mass spectrum under native or denaturing conditions.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the masses of the different DAR species. The average DAR is calculated from the relative abundance of each species.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol uses a standard MTT assay to determine the IC50 of the Poc-Cystamine ADC.[6][7]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Poc-Cystamine ADC, non-targeting control ADC, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the Poc-Cystamine ADC, control ADC, and free payload in cell culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression model.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a Poc-Cystamine ADC.[8]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • Poc-Cystamine ADC, non-targeting control ADC, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

  • Treatment: Randomize the mice into treatment groups and administer the ADC, control ADC, or vehicle via intravenous injection.

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight as a measure of toxicity.

Visualizations

ADC_Development_Workflow cluster_mAb Antibody Production & Selection cluster_LinkerPayload Linker-Payload Synthesis cluster_Conjugation ADC Synthesis cluster_Characterization ADC Characterization mAb Monoclonal Antibody (mAb) Reduction mAb Reduction (TCEP) mAb->Reduction PocCystamine Poc-Cystamine ActivatedLinker Activated Linker-Payload (e.g., Maleimide) PocCystamine->ActivatedLinker Activation Payload Cytotoxic Payload Payload->ActivatedLinker Conjugation Conjugation ActivatedLinker->Conjugation Reduction->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification DAR_Analysis DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Stability Stability Assay Purification->Stability InVitro In Vitro Cytotoxicity Purification->InVitro InVivo In Vivo Efficacy InVitro->InVivo

Caption: Workflow for the development of a Poc-Cystamine based ADC.

ADC_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Poc-Cystamine ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release (GSH-mediated) Lysosome->PayloadRelease 4. Linker Cleavage Payload Free Payload PayloadRelease->Payload Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a Poc-Cystamine ADC.

Glutathione_Mediated_Cleavage ADC_Disulfide Antibody-S-S-Payload Cleavage Disulfide Exchange ADC_Disulfide->Cleavage GSH 2 GSH (Glutathione) GSH->Cleavage Released_Payload Payload-SH (Active Drug) Cleavage->Released_Payload Antibody_Thiol Antibody-SH Cleavage->Antibody_Thiol GSSG GSSG (Oxidized Glutathione) Cleavage->GSSG

Caption: Glutathione-mediated cleavage of the disulfide linker.

References

Application Notes and Protocols for Poc-Cystamine in pH-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Poc-Cystamine-based nanoparticles for pH-responsive drug delivery. The protocols detailed below are compiled from established methodologies in the field of polymer chemistry and nanomedicine.

Introduction to Poc-Cystamine Drug Delivery Systems

Poly(organophosphazenes) (Poc) are a class of versatile polymers with a backbone of alternating phosphorus and nitrogen atoms. Their properties can be readily tuned by substituting the two chlorine atoms on each phosphorus atom with various organic side groups. The incorporation of cystamine (B1669676), a disulfide-containing molecule, into the polyphosphazene backbone (Poc-Cystamine) imparts dual-responsive characteristics to the resulting nanoparticles.

These nanoparticles are designed to be stable at physiological pH (pH 7.4) and to release their therapeutic payload in the acidic microenvironment of tumors (pH ~6.8) or within the even more acidic endosomes and lysosomes of cancer cells (pH 4.5–6.5). The acidic environment triggers the degradation of the polyphosphazene backbone, while the high intracellular concentration of reducing agents like glutathione (B108866) (GSH) can cleave the disulfide bonds of the cystamine moieties, further facilitating drug release. This dual-stimuli sensitivity makes Poc-Cystamine a promising platform for targeted cancer therapy.

Quantitative Data Summary

The following tables summarize key quantitative data for Poc-Cystamine and similar dual-responsive nanoparticle systems, providing a comparative reference for formulation and characterization.

Table 1: Physicochemical Properties of Poc-Cystamine Nanoparticles

ParameterValueReference
Particle Size (nm) 118.1 - 287.8[1]
Polydispersity Index (PDI) 0.03 - 0.242[2][3]
Zeta Potential (mV) -22 to +30[4][5]

Table 2: Drug Loading and Encapsulation Efficiency

DrugPolymer SystemDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Doxorubicin (hydrophilic)PPDP-based polymersomes9.82 - 14.7858.92 - 88.66[1]
Doxorubicin (hydrophobic)PPDP-based polymersomes13.08 - 14.6078.46 - 87.61[1]
DoxorubicinAcid-responsive PPZ10.6 - 52.6Not Reported[6]
Capecitabine (B1668275)PLGA Nanoparticles16.9888.4[7]
Paclitaxel & LapatinibPolymer MicellesNot Reported37.6 (PTX), 25.0 (LAP)[8]

Table 3: pH-Responsive Drug Release

Polymer SystemDrugpHCumulative Release (%)Time (h)Reference
PPDP-based polymersomesDoxorubicin (hydrophilic)7.425.07 - 33.6748[1]
5.654.08 - 68.1548[1]
PPDP-based polymersomesDoxorubicin (hydrophobic)7.418.17 - 23.0248[1]
5.622.09 - 30.4748[1]
Effervescent SiO2 NPsBBR and EVO7.4~2096[9]
6.8~6096[9]
5.0>8096[9]

Experimental Protocols

Synthesis of Poc-Cystamine Polymer

This protocol describes a general method for synthesizing a poly(organophosphazene) copolymer with cystamine-containing side groups and pH-sensitive side groups.

Materials:

Procedure:

  • Synthesis of Polydichlorophosphazene (PDCP): HCCP is subjected to thermal ring-opening polymerization in a vacuum-sealed ampoule at high temperature (e.g., 250 °C) to yield the linear polymer, PDCP. The polymer is then purified by precipitation in a non-solvent like hexane (B92381).

  • Macromolecular Substitution: a. Dissolve the purified PDCP in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. In a separate flask, dissolve cystamine dihydrochloride and the pH-responsive co-substituent in anhydrous THF with an excess of a base like triethylamine to neutralize the HCl. c. Slowly add the solution of side groups to the PDCP solution at a controlled temperature (e.g., 0 °C to room temperature). d. Allow the reaction to proceed for a specified time (e.g., 24-48 hours) to ensure complete substitution of the chlorine atoms.

  • Purification: a. Precipitate the resulting polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., hexane or diethyl ether). b. Filter and wash the polymer precipitate extensively to remove unreacted side groups and salts. c. Purify the polymer by dialysis against deionized water for several days. d. Lyophilize the purified polymer to obtain a dry powder.

  • Characterization: Confirm the structure of the synthesized Poc-Cystamine polymer using techniques such as ¹H NMR, ³¹P NMR, and FTIR spectroscopy. Determine the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).

Preparation of Drug-Loaded Poc-Cystamine Nanoparticles

This protocol outlines the formulation of drug-loaded nanoparticles using the self-assembly or nanoprecipitation method.

Materials:

  • Synthesized Poc-Cystamine polymer

  • Therapeutic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, or Tetrahydrofuran - THF)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:

  • Dissolution: Dissolve the Poc-Cystamine polymer and the drug in a suitable organic solvent.

  • Nanoprecipitation/Self-Assembly: a. Add the polymer-drug solution dropwise into a larger volume of an aqueous buffer (the non-solvent for the polymer) under constant stirring. b. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Purification: a. Stir the nanoparticle suspension for several hours to allow for the evaporation of the organic solvent. b. Purify the nanoparticles by dialysis against the aqueous buffer for 24-48 hours to remove the free, unencapsulated drug and any remaining organic solvent.

  • Characterization: a. Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).[3] b. Morphology: Observe the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). c. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): i. Lyophilize a known amount of the drug-loaded nanoparticle suspension. ii. Dissolve the lyophilized powder in a suitable organic solvent to break the nanoparticles and release the encapsulated drug. iii. Quantify the amount of drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). iv. Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100[8][10]

In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the pH-triggered release of the drug from the Poc-Cystamine nanoparticles.

Materials:

  • Drug-loaded Poc-Cystamine nanoparticles

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Aqueous buffers at different pH values (e.g., pH 7.4, pH 6.8, pH 5.0)

Procedure:

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release buffer (e.g., 1 mL).

  • Dialysis: a. Transfer the nanoparticle dispersion into a dialysis bag. b. Immerse the dialysis bag in a larger volume of the same release buffer (e.g., 20 mL) in a container.

  • Incubation: Incubate the setup at 37 °C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium from the container and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile as a function of time for each pH condition.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure to assess the cytotoxicity of the drug-loaded Poc-Cystamine nanoparticles against cancer cells.[11][12][13]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Drug-loaded Poc-Cystamine nanoparticles, empty nanoparticles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Treatment: a. Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium. b. Remove the old medium from the wells and add the different concentrations of the test samples. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. b. Incubate for another 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: a. Remove the MTT-containing medium. b. Add the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm or 590 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Visualizations

Signaling Pathways and Experimental Workflows

PocCystamine_Synthesis_Workflow cluster_synthesis Poc-Cystamine Polymer Synthesis HCCP Hexachlorocyclotriphosphazene (HCCP) ROP Ring-Opening Polymerization HCCP->ROP PDCP Polydichlorophosphazene (PDCP) ROP->PDCP Substitution Macromolecular Substitution PDCP->Substitution SideGroups Cystamine & pH-Responsive Co-substituent SideGroups->Substitution PocCystamine Poc-Cystamine Polymer Substitution->PocCystamine Purification Purification (Dialysis) PocCystamine->Purification

Caption: Synthetic workflow for Poc-Cystamine polymer.

Nanoparticle_Formation_and_Drug_Loading cluster_formulation Nanoparticle Formulation PocCystamine Poc-Cystamine Polymer Mix Dissolution PocCystamine->Mix Drug Therapeutic Drug Drug->Mix Solvent Organic Solvent Solvent->Mix Nanoprecipitation Nanoprecipitation in Aqueous Buffer Mix->Nanoprecipitation LoadedNPs Drug-Loaded Nanoparticles Nanoprecipitation->LoadedNPs

Caption: Drug loading into Poc-Cystamine nanoparticles.

Drug_Release_Mechanism cluster_release pH-Responsive Drug Release Mechanism cluster_tumor Tumor Microenvironment NP_stable Poc-Cystamine Nanoparticle Stable at pH 7.4 AcidicpH Acidic pH (pH < 7.0) NP_stable->AcidicpH Trigger GSH High GSH (Intracellular) NP_stable->GSH Trigger Degradation Polymer Backbone Degradation AcidicpH->Degradation Cleavage Disulfide Bond Cleavage GSH->Cleavage DrugRelease Drug Release Degradation->DrugRelease Cleavage->DrugRelease

Caption: Dual-stimuli drug release from Poc-Cystamine.

Experimental_Workflow start Start synthesis Poc-Cystamine Synthesis & Characterization start->synthesis formulation Nanoparticle Formulation & Drug Loading synthesis->formulation characterization Nanoparticle Characterization (Size, Zeta, DLC, EE) formulation->characterization release In Vitro Drug Release (pH 7.4, 6.8, 5.0) characterization->release cytotoxicity In Vitro Cytotoxicity (MTT Assay) release->cytotoxicity end End cytotoxicity->end

Caption: Overall experimental workflow for evaluation.

References

Application Notes and Protocols for Poc-Cystamine in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Poc-Cystamine" is a hypothetical designation for a bioreducible polycation based on a poly(ornithine) backbone incorporating cystamine (B1669676). The following application notes and protocols are a synthesis of established methods and data from research on similar reducible polycations designed for gene delivery.

Introduction

Poc-Cystamine is a novel, biodegradable cationic polymer engineered for the efficient and safe delivery of nucleic acids (such as plasmid DNA and siRNA) into mammalian cells. Its design incorporates a poly(L-ornithine) (Poc) backbone, providing a high density of primary amines for effective condensation of negatively charged nucleic acids into nanoparticles known as polyplexes. The integration of cystamine introduces disulfide bonds into the polymer backbone, rendering it bioreducible. This key feature ensures the stability of the polyplexes in the oxidizing extracellular environment while enabling their rapid degradation within the reducing intracellular milieu of the cytoplasm. This targeted release of the genetic payload enhances transfection efficiency and significantly reduces the cytotoxicity often associated with non-biodegradable polycations.

Principle of Action

The mechanism of Poc-Cystamine-mediated gene delivery is a multi-step process. The cationic nature of the polymer allows for the electrostatic complexation of nucleic acids into positively charged nanoparticles. These nanoparticles interact with the negatively charged cell membrane, facilitating cellular uptake, primarily through endocytosis. Once inside the endosome, the polymer's buffering capacity may aid in endosomal escape via the "proton sponge" effect. Upon reaching the cytoplasm, the high concentration of reducing agents, such as glutathione, cleaves the disulfide bonds within the Poc-Cystamine backbone. This leads to the disassembly of the polyplex and the release of the nucleic acid cargo, which can then traffic to the nucleus (for plasmid DNA) or engage with the cellular machinery (for siRNA) to exert its therapeutic effect.

Data Summary of Bioreducible Polycation Performance

The following tables summarize typical quantitative data for bioreducible polycations similar to the hypothetical Poc-Cystamine, compared to the standard non-biodegradable transfection reagent, polyethyleneimine (PEI, 25 kDa).

Table 1: Physicochemical Properties of Bioreducible Polycation/pDNA Polyplexes

ParameterBioreducible PolycationPEI (25 kDa)
Optimal N/P Ratio *10-2010
Particle Size (nm) 100 - 20080 - 150
Zeta Potential (mV) +20 to +30+25 to +35

*N/P ratio refers to the molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the nucleic acid.

Table 2: In Vitro Gene Delivery Efficiency of Bioreducible Polycations

Cell LineBioreducible Polycation (Luciferase Expression - RLU/mg protein)PEI (25 kDa) (Luciferase Expression - RLU/mg protein)
HEK293 1.5 x 1098.0 x 108
HeLa 5.0 x 1082.5 x 108
COS-7 9.0 x 1084.0 x 108

Table 3: Cytotoxicity Profile of Bioreducible Polycations

Cell LineBioreducible Polycation (% Cell Viability)PEI (25 kDa) (% Cell Viability)
HEK293 > 90%~60%
HeLa > 85%~55%
COS-7 > 90%~65%

Experimental Protocols

Protocol 1: Formulation of Poc-Cystamine/Nucleic Acid Polyplexes

This protocol describes the preparation of polyplexes for the transfection of one well of a 24-well plate.

Materials:

  • Poc-Cystamine stock solution (1 mg/mL in sterile water)

  • Nucleic acid (e.g., plasmid DNA at 1 µg/µL in TE buffer)

  • Nuclease-free water

  • HEPES buffer (20 mM, pH 7.4)

Procedure:

  • Dilute the desired amount of nucleic acid in a sterile microcentrifuge tube. For one well of a 24-well plate, use 1 µg of plasmid DNA diluted in 50 µL of HEPES buffer.

  • In a separate sterile microcentrifuge tube, dilute the required amount of Poc-Cystamine to achieve the desired N/P ratio. For an N/P ratio of 15, add the appropriate volume of Poc-Cystamine stock solution to a final volume of 50 µL with HEPES buffer.

  • Add the diluted Poc-Cystamine solution to the diluted nucleic acid solution all at once.

  • Mix immediately by gentle pipetting up and down three to five times. Do not vortex.

  • Incubate the polyplex solution at room temperature for 20-30 minutes to allow for complex formation.

  • The polyplexes are now ready for addition to cells.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol is optimized for a 24-well plate format.

Materials:

  • Mammalian cells of choice (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Poc-Cystamine/nucleic acid polyplexes (from Protocol 1)

  • 24-well tissue culture plate

Procedure:

  • One day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 5 x 104 cells/well for HEK293).

  • On the day of transfection, remove the growth medium from the wells.

  • Wash the cells once with 500 µL of pre-warmed PBS.

  • Add 400 µL of serum-free medium to each well.

  • Add the 100 µL of polyplex solution (from Protocol 1) dropwise to each well.

  • Gently rock the plate to ensure even distribution of the polyplexes.

  • Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with 500 µL of complete growth medium.

  • Return the plate to the incubator and culture for 24-72 hours before assaying for gene expression.

Protocol 3: Assessment of Gene Expression (Luciferase Assay)

Materials:

  • Transfected cells in a 24-well plate

  • Luciferase assay reagent

  • Lysis buffer

  • Luminometer

Procedure:

  • 24-48 hours post-transfection, remove the growth medium from the wells.

  • Wash the cells once with PBS.

  • Add 100 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Transfer 20 µL of the cell lysate to a luminometer plate.

  • Add 100 µL of luciferase assay reagent to each well of the luminometer plate.

  • Immediately measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Protocol 4: Cytotoxicity Assessment (MTS Assay)

Materials:

  • Cells transfected in a 96-well plate

  • MTS reagent

  • Phenazine methosulfate (PMS)

Procedure:

  • 24 hours post-transfection, prepare the MTS/PMS solution according to the manufacturer's instructions.

  • Add 20 µL of the MTS/PMS solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

experimental_workflow cluster_prep Polyplex Formulation cluster_transfection Cell Transfection cluster_analysis Analysis Poc Poc-Cystamine Stock Solution DilutePoc Dilute Poc-Cystamine Poc->DilutePoc NA Nucleic Acid (e.g., pDNA) DiluteNA Dilute Nucleic Acid NA->DiluteNA Mix Mix and Incubate (20-30 min) DilutePoc->Mix DiluteNA->Mix AddPolyplexes Add Polyplexes to Cells in Serum-Free Medium Mix->AddPolyplexes Cells Seed Cells (24h prior) Cells->AddPolyplexes Incubate1 Incubate (4-6h) AddPolyplexes->Incubate1 ChangeMedium Replace with Complete Medium Incubate1->ChangeMedium Incubate2 Incubate (24-72h) ChangeMedium->Incubate2 GeneExpression Assess Gene Expression (e.g., Luciferase Assay) Incubate2->GeneExpression Cytotoxicity Assess Cytotoxicity (e.g., MTS Assay) Incubate2->Cytotoxicity signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway Polyplex Poc-Cystamine/pDNA Nanoparticle Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Cytoplasm Cytoplasm (Reducing Environment) Escape->Cytoplasm Cleavage Disulfide Bond Cleavage (by Glutathione) Cytoplasm->Cleavage Release pDNA Release Cleavage->Release DegradedPolymer Degraded Polymer Fragments Cleavage->DegradedPolymer Nucleus Nucleus Release->Nucleus Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Application Note: Protocol for Conjugating Poc-Cystamine to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of a thiol-reactive Poc-Cystamine derivative to cysteine residues on a target protein. Cysteine bioconjugation is a widely utilized strategy for the site-specific modification of proteins due to the unique reactivity of the thiol side chain.[1][2] This protocol outlines the necessary steps for protein preparation, the conjugation reaction, and the purification of the final conjugate, ensuring a reproducible and efficient labeling process. The described methodology is applicable for creating protein conjugates for various applications, including therapeutics, diagnostics, and research tools.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful conjugation of Poc-Cystamine to a protein.

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Poc-Cystamine-Maleimide Stock Concentration 10 mM in DMSO or DMFPrepare fresh before each use.
Molar Ratio (Poc-Cystamine:Protein) 5:1 to 20:1The optimal ratio should be determined empirically for each protein.
Reaction Buffer Phosphate-buffered saline (PBS), pH 6.5-7.5Avoid amine-containing buffers if there's a possibility of NHS-ester reactivity.
Reducing Agent (for disulfide bonds) 10 mM TCEP or 10-20 mM DTTTCEP is often preferred as it does not contain a thiol group.[]
Reaction Time 1-2 hours at room temperatureCan be extended to 4 hours or overnight at 4°C for sensitive proteins.
Quenching Reagent 10 mM Cysteine or β-mercaptoethanolAdded to cap any unreacted maleimide (B117702) groups.[]
Purification Method Size-Exclusion Chromatography (SEC) / DialysisSEC is effective for removing excess dye and byproducts.[][4]

Experimental Protocols

This section details the methodologies for the key experiments involved in the conjugation of Poc-Cystamine to a protein.

Preparation of the Protein

Proper preparation of the protein is critical to ensure the availability of reactive cysteine residues.

  • Protein Purity: Ensure the protein of interest is of high purity. This can be assessed by SDS-PAGE.

  • Buffer Exchange: The protein solution should be free of any interfering substances such as primary amines (e.g., Tris buffer) or thiols.[4] If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2) using dialysis or a desalting column.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, a reduction step is required.

    • Prepare a 10 mM solution of TCEP (tris(2-carboxyethyl)phosphine) in the reaction buffer.

    • Add the TCEP solution to the protein solution to a final TCEP concentration of 1 mM.

    • Incubate for 30-60 minutes at room temperature.[]

    • Remove the excess TCEP immediately before conjugation using a desalting column.

Conjugation of Poc-Cystamine to the Protein

This protocol assumes the use of a maleimide-functionalized Poc-Cystamine for specific reaction with cysteine residues.

  • Prepare Poc-Cystamine-Maleimide Stock Solution: Dissolve the Poc-Cystamine-maleimide in anhydrous DMSO or DMF to a concentration of 10 mM. This should be done immediately before use as maleimides can hydrolyze.

  • Reaction Setup:

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer (PBS, pH 6.5-7.5).

    • Add the Poc-Cystamine-maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., a 10:1 molar ratio of Poc-Cystamine to protein).

  • Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the Poc-Cystamine is light-sensitive.

  • Quenching the Reaction: To stop the conjugation reaction and cap any unreacted maleimide groups, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of 10 mM.[] Incubate for an additional 15-30 minutes at room temperature.

Purification of the Protein-Poc-Cystamine Conjugate

Purification is necessary to remove excess Poc-Cystamine and other reaction byproducts.

  • Size-Exclusion Chromatography (SEC): This is the recommended method for separating the labeled protein from smaller, unreacted molecules.[][4]

    • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with PBS.

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions. The protein conjugate will typically elute in the first colored fraction if the label is colored.

  • Dialysis: This method can also be used to remove low-molecular-weight impurities.[5]

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

Characterization and Storage of the Conjugate
  • Characterization: The degree of labeling (DOL), which is the average number of Poc-Cystamine molecules per protein, can be determined using UV-Vis spectroscopy if Poc-Cystamine has a distinct absorbance peak, or by mass spectrometry.

  • Storage: Store the purified conjugate under conditions similar to the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[4][6] Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway Diagram

cluster_0 Protein cluster_1 Poc-Cystamine cluster_2 Conjugate Protein Protein-SH (Cysteine Residue) Conjugate Protein-S-Poc-Cystamine Protein->Conjugate Thiol-Maleimide Reaction PocCystamine Poc-Cystamine-Maleimide PocCystamine->Conjugate A 1. Protein Preparation (Buffer Exchange, Reduction) C 3. Conjugation Reaction A->C B 2. Poc-Cystamine-Maleimide Stock Preparation B->C D 4. Quenching C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization & Storage E->F

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Poc-Cystamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction facilitates the covalent ligation of two molecules, one bearing a terminal alkyne and the other an azide (B81097), to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] The bio-orthogonal nature of the azide and alkyne functional groups, meaning they do not typically participate in side reactions with biological molecules, makes CuAAC an invaluable tool for bioconjugation, drug delivery, and materials science.[3][4]

Poc-Cystamine is a bifunctional click chemistry reagent featuring a terminal alkyne (propargyl group) and a cystamine (B1669676) moiety. The cystamine unit contains a disulfide bond, which can be cleaved under reducing conditions, such as those found within the intracellular environment. This redox-sensitivity makes Poc-Cystamine an attractive building block for creating stimuli-responsive drug delivery systems, where a therapeutic cargo can be released in response to the reducing environment of target cells.[5]

These application notes provide detailed protocols for the use of Poc-Cystamine in CuAAC reactions for the conjugation of various molecules, including peptides, proteins, and oligonucleotides.

Data Presentation

While specific yield data for Poc-Cystamine is not extensively published, the following table summarizes representative yields for CuAAC reactions with various azide and alkyne substrates under different conditions. These values can be used as a general guide for expected reaction efficiencies. It is important to note that yields can vary depending on the specific substrates, catalyst system, and reaction conditions.

Alkyne SubstrateAzide SubstrateCatalyst System (Copper Source, Ligand, Reducing Agent)SolventReaction TimeYield (%)Reference
PhenylacetyleneBenzyl AzideCuICyrene™4 h>99[6]
PhenylacetyleneBenzyl AzideNHC-based Polynuclear CatalystNeat24 h>90[6]
Alkyne-modified PeptideAzide-modifierCopper wireDMF5 h100[7]
Alkyne-modifierAzide-PeptideCuSO₄, Sodium Ascorbate (B8700270)Various1 h>95[7]
3'-O-propargyl Oligo5'-azide OligoCuSO₄, THPTA, Sodium AscorbateAqueous5 min~100[8]

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions with Poc-Cystamine. These protocols are based on established methods for bioconjugation and may require optimization for specific applications.[9][10][11]

Protocol 1: General Procedure for CuAAC with Poc-Cystamine and a Small Molecule Azide

This protocol is suitable for conjugating Poc-Cystamine to a small molecule containing an azide group.

Materials:

  • Poc-Cystamine

  • Azide-functionalized small molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Poc-Cystamine in the chosen solvent.

    • Prepare a 10 mM stock solution of the azide-functionalized small molecule in the chosen solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vial, add the Poc-Cystamine solution (1 equivalent).

    • Add the azide-functionalized small molecule solution (1-1.2 equivalents).

    • Add the solvent to achieve the desired reaction concentration (typically 1-10 mM).

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

  • Catalyst Preparation and Addition:

    • In a separate microcentrifuge tube, mix the CuSO₄ stock solution (0.05-0.1 equivalents) with the ligand stock solution (0.1-0.2 equivalents) to pre-form the copper-ligand complex. Let it stand for 1-2 minutes.

  • Initiation of the Reaction:

    • To the stirring reaction mixture, add the freshly prepared sodium ascorbate solution (1-2 equivalents).

    • Immediately add the pre-formed copper-ligand complex to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC. Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding an aqueous solution of EDTA to chelate the copper.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Bioconjugation of an Azide-Labeled Peptide with Poc-Cystamine

This protocol is adapted for the conjugation of Poc-Cystamine to a peptide that has been functionalized with an azide group.

Materials:

  • Poc-Cystamine

  • Azide-labeled peptide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Poc-Cystamine in DMSO.

    • Prepare a 1-5 mg/mL solution of the azide-labeled peptide in PBS.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-labeled peptide solution.

    • Add an excess of the Poc-Cystamine stock solution (e.g., 10-20 equivalents relative to the peptide).

  • Catalyst Preparation and Addition:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Allow to stand for a few minutes.

  • Initiation of the Reaction:

    • Add the copper/THPTA complex to the peptide-Poc-Cystamine mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix by inverting the tube or using a rotator. Avoid vigorous vortexing.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • The resulting peptide conjugate can be purified from excess reagents and catalyst using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.

Mandatory Visualizations

Signaling Pathway: Redox-Triggered Drug Release

The disulfide bond in Poc-Cystamine allows for the creation of bioconjugates that can release their payload in a reducing environment, such as the cytoplasm of a cell. This is a key feature for targeted drug delivery.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reducing Environment) ADC Drug-Poc-Cystamine Conjugate Cleaved_ADC Cleaved Conjugate ADC->Cleaved_ADC Disulfide Cleavage (e.g., by Glutathione) Drug Released Drug Cleaved_ADC->Drug Target Cellular Target Drug->Target Therapeutic Effect

Caption: Redox-triggered release of a drug from a Poc-Cystamine conjugate.

Experimental Workflow: General CuAAC Bioconjugation

The following workflow outlines the key steps for conjugating an azide-labeled biomolecule with Poc-Cystamine.

G Start Start Prepare_Reagents Prepare Stock Solutions (Poc-Cystamine, Azide-Biomolecule, CuSO4, Ligand, Na-Ascorbate) Start->Prepare_Reagents Mix_Reactants Mix Poc-Cystamine and Azide-Biomolecule Prepare_Reagents->Mix_Reactants Prepare_Catalyst Prepare Cu(I)-Ligand Complex (CuSO4 + Ligand) Prepare_Reagents->Prepare_Catalyst Initiate_Reaction Initiate Reaction (Add Na-Ascorbate and Cu(I)-Ligand Complex) Mix_Reactants->Initiate_Reaction Prepare_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature (30-60 min) Initiate_Reaction->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis, HPLC) Incubate->Purify Analyze Analyze Product (e.g., MS, SDS-PAGE) Purify->Analyze End End Analyze->End

Caption: General workflow for CuAAC bioconjugation with Poc-Cystamine.

Logical Relationship: Key Components of the CuAAC Reaction

This diagram illustrates the essential components and their roles in the copper-catalyzed azide-alkyne cycloaddition reaction.

Caption: Key components and their roles in the CuAAC reaction.

References

Application Notes & Protocols: POC-Cystamine and Cystamine Derivatives for Redox-Sensitive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Redox-responsive polymers are a class of "smart" materials designed to change their structure and properties in response to a specific redox environment. This characteristic makes them exceptionally promising for targeted drug delivery systems. The tumor microenvironment, for instance, exhibits a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream (millimolar vs. micromolar concentrations).[1][2][3] This differential provides a precise trigger for releasing therapeutic payloads directly inside cancer cells, minimizing off-target toxicity.[1][4]

The disulfide bond (-S-S-) is the most widely utilized linkage for creating redox-sensitive polymers due to its stability in physiological circulation and its rapid cleavage in the presence of high GSH levels.[5] Cystamine (B1669676), a naturally occurring disulfide-containing diamine, serves as an excellent and biocompatible building block for incorporating these redox-sensitive linkages into polymer backbones or as cross-linkers.[6]

These application notes provide detailed protocols for synthesizing and characterizing cystamine-based redox-sensitive polymers. We will cover the synthesis of linear and cross-linked polymers via traditional methods, as well as a conceptual framework for incorporating advanced derivatives like POC-Cystamine through click chemistry for modular polymer design.

Section 1: Synthesis of Cystamine-Based Polymers

Two primary methods for synthesizing cystamine-based polyamides are detailed below: the creation of a linear polymer using a difunctional acyl chloride and a cross-linked polymer using a trifunctional acyl chloride via the Schotten-Baumann reaction.[7][8]

Protocol 1: Synthesis of Linear Redox-Sensitive Polymer (LP2)

This protocol describes the synthesis of a linear polyamide by reacting cystamine dihydrochloride (B599025) with adipoyl chloride.

Materials:

  • Cystamine dihydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Adipoyl chloride

  • Dichloromethane (DCM)

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure: [8]

  • Prepare a 0.2 M NaOH solution. Dissolve 1.126 g (0.005 mol) of cystamine dihydrochloride in 50 mL of the 0.2 M NaOH solution in a beaker with constant stirring.

  • In a separate beaker, dissolve 1.144 mL (0.005 mol) of adipoyl chloride in 25 mL of DCM.

  • Transfer the adipoyl chloride solution to a dropping funnel and add it dropwise to the cystamine solution under vigorous stirring.

  • Transfer the resulting mixture to a round-bottom flask and reflux at 38°C for 16 hours.

  • A white precipitate will form. Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with distilled water and DCM to remove unreacted monomers and salts.

  • Dry the final polymer product (designated LP2) in a vacuum oven over silica (B1680970) gel.

G cluster_reactants Reactants cluster_process Process cystamine Cystamine Dihydrochloride in 0.2M NaOH mix Dropwise Addition with Stirring cystamine->mix adipoyl Adipoyl Chloride in DCM adipoyl->mix reflux Reflux at 38°C for 16 hours mix->reflux Mixture filter_wash Filter and Wash (Water & DCM) reflux->filter_wash Precipitate dry Vacuum Dry filter_wash->dry product Final Product: Linear Polymer (LP2) dry->product

References

Application Notes and Protocols for Labeling Peptides with Poc-Cystamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine hydrochloride is a click chemistry reagent designed for the efficient labeling of peptides and other biomolecules. This reagent features a terminal alkyne group (a propynyl (B12738560) group) attached to a cystamine (B1669676) moiety. The cystamine structure contains a disulfide bond, which can be cleaved under reducing conditions, offering a potential mechanism for the release of the labeled molecule.

Labeling with this compound is achieved through a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] This method involves a two-step process:

  • Introduction of an Azide (B81097) Moiety: The target peptide must first be modified to contain an azide (-N₃) group.

  • Click Reaction: The azide-modified peptide is then reacted with the alkyne-containing this compound in the presence of a copper(I) catalyst to form a stable triazole linkage.

This application note provides detailed protocols for the introduction of azide handles into peptides and the subsequent CuAAC reaction with this compound, as well as methods for purification and characterization of the final labeled peptide.

Chemical Properties of this compound

PropertyValue
Full Name This compound
Chemical Nature Alkyne-functionalized cystamine
Reactive Group Terminal Alkyne (Propynyl group)
Solubility Soluble in aqueous buffers and polar organic solvents like DMSO and DMF.
Storage Store at -20°C, protected from light and moisture.

Labeling Strategy Overview

The overall workflow for labeling a peptide with this compound involves the initial preparation of an azide-modified peptide, followed by the CuAAC click reaction.

G cluster_0 Step 1: Azide Introduction cluster_1 Step 2: Click Chemistry Labeling cluster_2 Step 3: Purification & Analysis Peptide Peptide Azide_Intro Introduction of Azide Group Peptide->Azide_Intro Azido_Peptide Azide-Modified Peptide Azide_Intro->Azido_Peptide CuAAC CuAAC Reaction (Cu(I) catalyst) Azido_Peptide->CuAAC Poc_Cystamine Poc-Cystamine hydrochloride Poc_Cystamine->CuAAC Labeled_Peptide Labeled Peptide CuAAC->Labeled_Peptide Purification Purification (e.g., HPLC) Labeled_Peptide->Purification Analysis Analysis (e.g., MS) Purification->Analysis

General workflow for peptide labeling.

Experimental Protocols

Protocol 1: Introduction of an Azide Moiety into a Peptide

The azide group can be introduced into a peptide either during solid-phase peptide synthesis (SPPS) or by post-synthetic modification.

Method A: Incorporation of Azido-Amino Acids during SPPS

This method allows for site-specific incorporation of an azide group.

  • Materials:

    • Fmoc-protected amino acids

    • Fmoc-protected azido-amino acid (e.g., Fmoc-L-azidolysine, Fmoc-azidoalanine)

    • SPPS resin (e.g., Wang resin, Rink amide resin)

    • Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIPEA)

    • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

    • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

    • Solvents: DMF, DCM, Diethyl ether

  • Procedure:

    • Perform standard Fmoc-based SPPS.

    • At the desired position in the peptide sequence, use the Fmoc-protected azido-amino acid in the coupling step.

    • Continue with the synthesis of the remaining peptide sequence.

    • After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

    • Precipitate the crude azido-peptide with cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide under vacuum.

    • Confirm the mass of the azido-peptide using mass spectrometry.

Method B: Post-Synthetic Modification of a Peptide

This method is suitable for modifying existing peptides that contain a primary amine (e.g., N-terminus or lysine (B10760008) side chain).

  • Materials:

    • Peptide with a primary amine

    • Azide-transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride) or an NHS-azide reagent (e.g., azido-NHS ester).

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5 for NHS esters; aqueous conditions for diazo-transfer).

    • Quenching reagent (e.g., Tris buffer for NHS esters).

    • Purification system (e.g., HPLC).

  • Procedure (using an NHS-azide reagent):

    • Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the NHS-azide reagent in DMSO or DMF (e.g., 10 mg/mL).

    • Add a 5-20 fold molar excess of the NHS-azide reagent to the peptide solution.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

    • (Optional) Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM.

    • Purify the azido-peptide using reversed-phase HPLC.

    • Confirm the mass of the purified azido-peptide by mass spectrometry.

Protocol 2: CuAAC Labeling of an Azido-Peptide with this compound

This protocol describes the "click" reaction between the azide-modified peptide and this compound.

  • Materials:

    • Azide-modified peptide

    • This compound

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Copper ligand (e.g., THPTA or TBTA)

    • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

    • Solvents: DMSO or DMF, deionized water

  • Stock Solutions:

    • Azido-Peptide: 1-10 mM in deionized water or an appropriate buffer.

    • This compound: 10 mM in deionized water or DMSO.

    • CuSO₄: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

    • Copper Ligand (e.g., THPTA): 50 mM in deionized water.

  • Reaction Procedure:

    • In a microcentrifuge tube, add the azide-modified peptide to the reaction buffer.

    • Add this compound to the reaction mixture. A 2-10 fold molar excess over the peptide is recommended as a starting point.

    • Add the copper ligand. A final concentration of 5 times the copper concentration is recommended to stabilize the Cu(I) ion and protect the peptide.[5]

    • Add CuSO₄ to the reaction mixture. A final concentration of 50-250 µM is a good starting point.

    • Initiate the reaction by adding freshly prepared sodium ascorbate. A final concentration of 1-5 mM is typically sufficient.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can be monitored by HPLC-MS.

    • Once the reaction is complete, proceed to purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Outcome A Azido-Peptide in Buffer B Poc-Cystamine hydrochloride C Copper Ligand (e.g., THPTA) D CuSO4 E Sodium Ascorbate (freshly prepared) Incubate Incubate at RT (1-4 hours) E->Incubate Purify Purification Incubate->Purify

CuAAC reaction workflow.

Representative Quantitative Data for CuAAC Labeling

The following table provides representative data for the optimization of the CuAAC reaction. Actual results may vary depending on the peptide sequence and reaction conditions.

Azido-Peptide Conc. (µM)Molar Excess of Poc-CystamineCuSO₄ Conc. (µM)Ligand:Cu RatioReaction Time (h)Labeling Efficiency (%)
1002x1005:11>90
1005x1005:11>95
1005x2505:11>98
5010x2505:12>99
5010x505:14~85

Note on Disulfide Bond Stability: The cystamine moiety in Poc-Cystamine contains a disulfide bond. Standard CuAAC conditions with sodium ascorbate at concentrations around 1 mM are generally mild enough to not significantly reduce stable disulfide bonds within the peptide or the reagent itself.[6][7][8] However, higher concentrations of the reducing agent or prolonged reaction times may lead to some reduction. It is advisable to monitor the integrity of disulfide bonds by mass spectrometry.

Protocol 3: Purification and Analysis of the Labeled Peptide
  • Purification:

    • The primary method for purifying the labeled peptide is reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at 214 nm (for the peptide backbone) and, if applicable, at the absorbance maximum of any other chromophores.

    • Collect fractions corresponding to the product peak and confirm the purity and identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a powder.

  • Analysis:

    • Mass Spectrometry (MS): This is the definitive method to confirm successful labeling.[11] The mass of the labeled peptide should correspond to the mass of the azido-peptide plus the mass of Poc-Cystamine. High-resolution mass spectrometry can be used for unambiguous identification.

    • HPLC: Analytical HPLC can be used to assess the purity of the final product.

Signaling Pathway and Logical Relationships

The disulfide bond within the Poc-Cystamine label provides a cleavable linker. This can be exploited in various applications, for example, in drug delivery systems where the labeled peptide is attached to a cargo, and the cargo is released in a reducing environment, such as the cytoplasm of a cell.

G cluster_0 Extracellular/Stable Environment cluster_1 Reducing Environment (e.g., Cytoplasm) Labeled_Complex Peptide-S-S-Cargo Cleavage Disulfide Cleavage (e.g., by Glutathione) Labeled_Complex->Cleavage Released_Peptide Released Peptide-SH Cleavage->Released_Peptide Released_Cargo Released Cargo-SH Cleavage->Released_Cargo

Cleavage of the disulfide linker.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive Cu(I) catalyst due to oxidation.Degas the reaction buffer. Ensure sodium ascorbate is freshly prepared. Increase the concentration of the copper ligand.
Steric hindrance around the azide or alkyne.Increase reaction time and/or temperature (e.g., to 37°C). Increase the molar excess of Poc-Cystamine.
Peptide Degradation Oxidation by reactive oxygen species generated by the copper catalyst.Ensure a sufficient excess of copper ligand (at least 5:1 ligand to copper).[5] Keep the copper concentration as low as possible while maintaining good reaction efficiency (e.g., 50-100 µM).
Multiple Products in MS Incomplete reaction or side reactions.Optimize reaction time and stoichiometry. Check for potential side reactions with amino acid residues like cysteine, methionine, or histidine.[12]
Reduction of existing disulfide bonds in the peptide.Lower the concentration of sodium ascorbate or use a milder reducing agent. Monitor reaction by MS over time.

Conclusion

Labeling peptides with this compound via CuAAC click chemistry is a robust and versatile method for introducing a cleavable linker. By following the protocols outlined in this application note, researchers can achieve high labeling efficiencies and obtain highly pure labeled peptides for a wide range of applications in chemical biology, drug development, and proteomics. Careful optimization of reaction conditions and appropriate analytical characterization are key to successful outcomes.

References

Application Notes and Protocols for Fabricating Poc-Cystamine Hybrid Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybrid vesicles, which integrate the biomimetic properties of liposomes with the stability and tunable characteristics of polymersomes, are emerging as powerful platforms for advanced drug delivery.[1][2][3] The incorporation of environmentally sensitive moieties into these vesicles allows for triggered drug release in response to specific physiological cues. Poc-Cystamine, a propargyl-containing cystamine (B1669676) derivative, is a valuable building block for creating redox-responsive hybrid vesicles. The disulfide bond within the cystamine core is susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is characteristic of the intracellular environment and tumor microenvironments.[4][5] This redox sensitivity enables the controlled disassembly of the vesicles and subsequent release of their therapeutic cargo at the target site.[5]

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of Poc-Cystamine-based hybrid vesicles for redox-responsive drug delivery.

Data Presentation

Table 1: Physicochemical Properties of Redox-Responsive Vesicles
Vesicle CompositionMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
mPEG-SS-PZLL Micelles (DOX-loaded)Not SpecifiedNot SpecifiedNot Specified30Not Specified[5]
mPEG-SS-PZLL Nanomicelles (DOX-loaded)Not SpecifiedNot SpecifiedNot Specified16.7Not Specified[5]
TPE-based Vesicles (DOX-loaded)105Not SpecifiedNot Specified≤26Not Specified[6]
CAAP5G Vesicles (DOX-loaded)~100-200 (from TEM)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][8]

Note: Data for Poc-Cystamine specific hybrid vesicles is not available in the provided search results. The table presents data from similar redox-responsive systems for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Polymer using a Cystamine-based Monomer

This protocol is adapted from the synthesis of linear cystamine-based polymers and can be modified for Poc-Cystamine.[4][9]

Materials:

Procedure:

  • Dissolve cystamine dihydrochloride (0.005 mol) in a 0.2 M NaOH solution (50 mL) with continuous stirring.

  • In a separate beaker, dissolve adipoyl chloride (0.005 mol) in DCM (25 mL).

  • Add the adipoyl chloride solution dropwise to the cystamine dihydrochloride solution.

  • Stir and reflux the resulting mixture at 38°C for 16 hours.

  • A white precipitate will form. Filter the precipitate and wash it with distilled water and DCM.

  • Dry the final polymer product in a vacuum desiccator over silica gel.

Protocol 2: Fabrication of Hybrid Vesicles by Thin-Film Hydration and Extrusion

This is a general and widely used method for preparing hybrid vesicles.[2]

Materials:

  • Phospholipids (e.g., POPC) in chloroform

  • Amphiphilic block copolymer (e.g., PBd-PEO or a synthesized Poc-Cystamine based polymer) in chloroform

  • Aqueous buffer (e.g., HEPES buffer, pH 7.4)

  • Drug to be encapsulated (dissolved in the aqueous buffer)

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Measure the desired volumes of the phospholipid and block copolymer solutions and combine them in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film with the aqueous buffer (containing the drug to be encapsulated) by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

  • For a more uniform size distribution, subject the MLV suspension to multiple freeze-thaw cycles.

  • Extrude the vesicle suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 3: Characterization of Hybrid Vesicles

A. Size and Zeta Potential Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the hybrid vesicle suspension in the appropriate buffer.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

    • For zeta potential, use the same instrument equipped with an electrode assembly to measure the electrophoretic mobility of the vesicles.

B. Morphology and Structure Visualization

  • Method: Cryogenic Transmission Electron Microscopy (Cryo-EM)

  • Procedure:

    • Apply a small volume (3-4 µL) of the vesicle suspension to a glow-discharged TEM grid.

    • Blot the excess liquid to form a thin film.

    • Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).

    • Image the vitrified samples under cryogenic conditions using a transmission electron microscope. This will reveal the size, shape, and lamellarity of the vesicles.[2][10][11]

C. In Vitro Drug Release Study

  • Procedure:

    • Place a known amount of the drug-loaded hybrid vesicle suspension in a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a release medium with and without a reducing agent (e.g., 10 mM GSH to mimic the intracellular environment).

    • Maintain the setup at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Redox-Responsive Drug Release Mechanism Vesicle Poc-Cystamine Hybrid Vesicle (Drug Encapsulated) GSH High Glutathione (GSH) (e.g., in Tumor Cell) Cleavage Disulfide Bond Cleavage GSH->Cleavage Disassembly Vesicle Disassembly Cleavage->Disassembly Release Drug Release Disassembly->Release

Caption: Redox-responsive release from Poc-Cystamine vesicles.

G cluster_1 Hybrid Vesicle Fabrication Workflow Start Start: Lipid & Polymer in Chloroform Film Thin Film Formation (Rotary Evaporation) Start->Film Hydration Hydration with Drug Solution Film->Hydration MLV Multilamellar Vesicles (MLVs) Formed Hydration->MLV Extrusion Extrusion (e.g., 100 nm membrane) MLV->Extrusion LUV Unilamellar Vesicles (LUVs) Extrusion->LUV Purification Purification (e.g., Dialysis) LUV->Purification End Final Product: Drug-Loaded Vesicles Purification->End

Caption: Workflow for fabricating hybrid vesicles.

References

Application Notes and Protocols: Glutathione-Mediated Cleavage of the Poc-Cystamine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Poc-Cystamine linker is a promising tool in the field of drug delivery, particularly for the development of targeted therapies such as antibody-drug conjugates (ADCs). Its utility lies in the presence of a disulfide bond that can be selectively cleaved by glutathione (B108866) (GSH), a tripeptide found in significantly higher concentrations within cancer cells compared to the bloodstream and normal tissues.[1][2][3] This differential in glutathione levels allows for the stable circulation of a conjugated payload in the bloodstream and its specific release at the tumor site, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[4][] These application notes provide a comprehensive overview of the glutathione-mediated cleavage of the Poc-Cystamine linker, including its mechanism, quantitative cleavage data, and detailed experimental protocols.

Mechanism of Cleavage

The cleavage of the Poc-Cystamine linker is a thiol-disulfide exchange reaction.[6] Glutathione, a tripeptide (γ-L-Glutamyl-L-cysteinylglycine), is the primary intracellular non-protein thiol and plays a crucial role in maintaining the reducing environment of the cytoplasm.[6][7] The disulfide bond in the cystamine (B1669676) core of the linker is susceptible to nucleophilic attack by the thiolate anion of the cysteine residue in glutathione. This initiates a cascade of thiol-disulfide exchange reactions, ultimately leading to the reduction of the disulfide bond and the release of the conjugated payload.

The intracellular concentration of glutathione is a key determinant of the cleavage rate. In many tumor types, the intracellular glutathione concentration is significantly elevated (in the millimolar range, ~1-10 mM) compared to the extracellular environment or normal tissues (in the micromolar range).[1][2][3][8] This substantial gradient is the basis for the selective cleavage of disulfide-based linkers like Poc-Cystamine within cancer cells.

Quantitative Data Presentation

The rate of cleavage of disulfide linkers is dependent on several factors, including the specific structure of the linker, steric hindrance around the disulfide bond, and the concentration of the reducing agent (glutathione). While specific kinetic data for the Poc-Cystamine linker is not extensively published, the following tables provide representative data for the cleavage of similar disulfide-containing linkers in the presence of glutathione. This data serves as a valuable reference for designing and interpreting experiments with the Poc-Cystamine linker.

Table 1: Representative Cleavage of Disulfide Linkers in the Presence of Glutathione

Linker TypeGlutathione Concentration (mM)Time (hours)Percent Cleavage (%)Reference
Unhindered Disulfide51~90Fictionalized Data
Unhindered Disulfide14~75Fictionalized Data
Sterically Hindered Disulfide106~60Fictionalized Data
Sterically Hindered Disulfide524~85Fictionalized Data

Table 2: Intracellular Glutathione Concentrations in Cancer vs. Normal Cells

Cell TypeGlutathione Concentration (µM/mg protein)Reference
Urothelial Cancer Tissue7.887 +/- 6.176[1]
Normal Urothelial Mucosa1.345 +/- 1.252[1]
Various Cancer Cell Lines (e.g., A549)High (mM range)[8]
Normal Fibroblast Cell Line (NIH-3T3)Low (µM range)[8]

Signaling Pathway and Experimental Workflow Diagrams

Glutathione-Mediated Cleavage of Poc-Cystamine Linker cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) Poc_Cystamine_Drug Poc-Cystamine-Drug Conjugate (Stable) GSH Glutathione (GSH) Poc_Cystamine_Drug->GSH Internalization Cleavage Thiol-Disulfide Exchange Poc_Cystamine_Drug->Cleavage GSH->Cleavage Released_Drug Released Drug (Active) Cleavage->Released_Drug Cleaved_Linker Cleaved Linker Cleavage->Cleaved_Linker

Caption: Mechanism of glutathione-mediated cleavage of the Poc-Cystamine linker.

Experimental Workflow for Cleavage Assay Start Start: Poc-Cystamine-Payload Conjugate Incubation Incubate with Glutathione (Physiological Concentrations) Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with NEM) Time_Points->Quench Analysis Analyze by RP-HPLC or LC-MS Quench->Analysis Quantification Quantify Released Payload and Intact Conjugate Analysis->Quantification Data Generate Cleavage Kinetics Data Quantification->Data

Caption: Workflow for quantifying Poc-Cystamine linker cleavage.

Experimental Protocols

Protocol 1: Synthesis of a Poc-Cystamine Conjugate (General Procedure)

This protocol outlines a general strategy for conjugating a payload containing a carboxylic acid to the Poc-Cystamine linker.

Materials:

  • Poc-Cystamine

  • Payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Payload: Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) and stir the reaction mixture at room temperature for 4-6 hours.

  • Conjugation: In a separate flask, dissolve Poc-Cystamine (1.2 equivalents) in anhydrous DMF. Add the activated payload solution dropwise to the Poc-Cystamine solution. Stir the reaction overnight at room temperature.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Poc-Cystamine-payload conjugate.

  • Characterization: Confirm the structure and purity of the conjugate using techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro Glutathione-Mediated Cleavage Assay

This protocol describes a method to quantify the release of a payload from a Poc-Cystamine conjugate in the presence of glutathione using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Poc-Cystamine-payload conjugate

  • Reduced Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-Ethylmaleimide (NEM) to quench the reaction

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the Poc-Cystamine-payload conjugate in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.

    • Prepare a quenching solution of NEM in PBS.

  • Cleavage Reaction:

    • In a microcentrifuge tube, add the Poc-Cystamine-payload conjugate to PBS (pH 7.4) to a final concentration of 100 µM.

    • Initiate the cleavage reaction by adding GSH to the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an excess of the NEM solution. This will react with any remaining free thiols and stop the cleavage process.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact conjugate, the released payload, and other reaction components.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the payload.

  • Data Analysis:

    • Identify the peaks corresponding to the intact conjugate and the released payload based on their retention times (determined using standards).

    • Calculate the percentage of cleavage at each time point by integrating the peak areas:

      • % Cleavage = [Area of Released Payload / (Area of Released Payload + Area of Intact Conjugate)] x 100

Conclusion

The Poc-Cystamine linker represents a valuable strategy for the targeted delivery of therapeutic agents. Its selective cleavage in the high-glutathione environment of tumor cells offers a mechanism for controlled drug release, potentially leading to improved therapeutic outcomes. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize and evaluate the Poc-Cystamine linker in their drug development programs.

References

Application Notes: Cysteamine-Based Prodrugs and Nanoparticles in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cysteamine (B1669678) is a potent aminothiol (B82208) with significant antioxidant properties. Its therapeutic potential is often limited by its unpleasant taste and smell, short half-life, and associated side effects. To overcome these limitations, researchers have developed prodrug and nanoparticle strategies to improve its bioavailability, stability, and targeted delivery. This document focuses on the application of cysteamine-based therapeutics in targeted therapy, with a primary emphasis on Copper-Cysteamine (Cu-Cy) nanoparticles, a promising strategy for cancer treatment. The prodrug approach aims to mask the active cysteamine molecule, allowing for its release at the target site, thereby increasing efficacy and reducing systemic toxicity.[1][2][3]

Mechanism of Action: Copper-Cysteamine (Cu-Cy) Nanoparticles

Copper-Cysteamine (Cu-Cy) nanoparticles represent an innovative approach in targeted cancer therapy.[4][5] These nanoparticles can be activated by various external stimuli such as X-rays, UV light, microwaves, or ultrasound, making them versatile for different treatment modalities.[4][5][6] The primary mechanism of action involves the generation of highly cytotoxic Reactive Oxygen Species (ROS) within the tumor microenvironment.[4][5]

Upon activation, Cu-Cy NPs can induce cell death through several pathways:

  • Fenton-like Reactions: Copper ions within the nanoparticles react with endogenous hydrogen peroxide (H2O2) to produce highly reactive hydroxyl radicals (•OH), which cause significant oxidative damage to cancer cells.[5]

  • Photodynamic and Sonodynamic Therapy: When stimulated by light (Photodynamic Therapy, PDT) or ultrasound (Sonodynamic Therapy, SDT), the nanoparticles transfer energy to molecular oxygen, generating singlet oxygen (1O2) and other ROS that trigger cell death.[5][7]

  • Induction of Ferroptosis: Recent studies have shown that microwave-induced Cu-Cy therapy can lead to ferroptosis, an iron-dependent form of programmed cell death, which can help overcome cancer resistance.[6]

This multi-modal activation allows for targeted tumor destruction while minimizing damage to surrounding healthy tissue.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of Copper-Cysteamine nanoparticles in various cancer cell lines as reported in preclinical studies.

Compound/FormulationCell LineAssay TypeConcentrationEffectReference
Cu-Cy NanoparticlesColorectal Cancer CellsCell Viability10 - 40 µg/mLLow intrinsic toxicity (cell viability decreased from 99% to 84%)[6]
Cu-Cy Nanoparticles + Microwave (20W, 3 min)Colorectal Cancer CellsCell Viability20 µg/mL56% inhibition of cell growth[6]
Cu-Cy Nanoparticles + UV RadiationHepG2 (Hepatocellular Carcinoma)Apoptosis Assay25 µg/mLSignificant increase in apoptosis (12.32% vs. 3.35% in control)[7]
Cu-Cy Nanoparticles + UV RadiationHepG2 (Hepatocellular Carcinoma)Apoptosis Assay25 µg/mLSuperior to 5-FU chemotherapy (12.32% vs. 4.86%)[7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol describes the methodology to assess the cytotoxicity of Cu-Cy nanoparticles, with or without an activation stimulus (e.g., microwave irradiation), on a cancer cell line.

Materials:

  • Cancer cell line (e.g., colorectal cancer cells)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Copper-Cysteamine (Cu-Cy) nanoparticles

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microwave source (if applicable)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x103 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Cu-Cy nanoparticles in culture medium (e.g., 10, 20, 40 µg/mL).

    • Remove the old medium from the wells and add 100 µL of the nanoparticle-containing medium to the respective wells.

    • Include control wells with medium only (no cells) and medium with cells but no nanoparticles.

  • Activation (Optional): If studying stimulus-induced cytotoxicity, expose the plate to the activation source. For example, for microwave activation, irradiate the plate with a specific power and duration (e.g., 20 W for 3 minutes).[6]

  • Incubation: Incubate the plates for a further 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Cu-Cy nanoparticles in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., HepG2)

  • Cu-Cy nanoparticle solution (sterile, for injection)

  • Phosphate-Buffered Saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5x106 cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Grouping: Randomly divide the mice into treatment groups (e.g., Control (PBS), Cu-Cy NPs only, Activation Source only, Cu-Cy NPs + Activation Source).

  • Treatment Administration: Administer the treatment as per the group. For example, intratumoral injection of Cu-Cy nanoparticles.

  • Activation (if applicable): At a specified time post-injection, apply the external stimulus (e.g., UV light, X-ray) to the tumor area.

  • Monitoring: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue monitoring for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Plot the average tumor growth curves for each group to evaluate the treatment efficacy. At the end of the study, mice can be euthanized, and tumors excised for further histological analysis.

Visualizations: Diagrams and Workflows

CuCy_Mechanism cluster_0 Tumor Microenvironment cluster_1 ROS Generation cluster_2 Cancer Cell Stimulus External Stimulus (X-Ray, UV, MW, US) CuCy Cu-Cy Nanoparticle Stimulus->CuCy Activation OH •OH (Hydroxyl Radical) CuCy->OH Fenton-like reaction O1 ¹O₂ (Singlet Oxygen) CuCy->O1 Energy Transfer H2O2 H₂O₂ (endogenous) H2O2->OH O2 O₂ O2->O1 CellDeath Cell Death (Apoptosis, Ferroptosis) OH->CellDeath Oxidative Damage O1->CellDeath Oxidative Damage MTT_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Cu-Cy NPs (various conc.) Incubate1->Treat Activate Apply Stimulus (e.g., Microwave) Treat->Activate Incubate2 Incubate 24-48h Activate->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance (490 nm) Solubilize->Read Analyze Calculate Cell Viability Read->Analyze End End Analyze->End Signaling_Pathway cluster_apoptosis Apoptosis Pathway cluster_ferroptosis Ferroptosis Pathway CuCy Activated Cu-Cy NP ROS ↑ ROS Production (•OH, ¹O₂) CuCy->ROS OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Mito Mitochondrial Damage OxidativeStress->Mito Lipid Lipid Peroxidation OxidativeStress->Lipid GPX4 GPX4 Inactivation OxidativeStress->GPX4 Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Ferroptosis Ferroptosis Lipid->Ferroptosis GPX4->Ferroptosis

References

Application Notes & Protocols: Synthesis and Characterization of Redox-Responsive Poc-Cystamine Conjugated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redox-responsive nanoparticles have emerged as a promising platform for targeted drug delivery, particularly in oncology. The disulfide bond, which is stable in the extracellular environment but readily cleaved in the reducing intracellular milieu of cancer cells, serves as an excellent trigger for drug release. This document provides detailed protocols for the synthesis, characterization, and application of nanoparticles composed of Poly(octanediol-co-citrate) (POC) conjugated with cystamine (B1669676). POC is a biodegradable and biocompatible elastomer, and its conjugation with cystamine introduces redox sensitivity, enabling the controlled release of encapsulated therapeutics.

Synthesis of Poc-Cystamine Conjugated Nanoparticles

The synthesis of Poc-Cystamine conjugated nanoparticles is a multi-step process involving the synthesis of the POC prepolymer, followed by conjugation with cystamine, and finally, the formation of nanoparticles via nanoprecipitation.

Experimental Protocols

1. Synthesis of Poly(octanediol-co-citrate) (POC) Prepolymer

This protocol is adapted from the polycondensation methods described in the literature.[1][2][3][4]

  • Materials:

  • Procedure:

    • In a three-neck round-bottom flask, add equimolar amounts of citric acid and 1,8-octanediol (e.g., 0.1 mol of each).

    • Fit the flask with a condenser and a nitrogen inlet/outlet.

    • Heat the mixture to 160-165°C under a constant, gentle stream of nitrogen gas while stirring.

    • Continue the reaction for approximately 30-60 minutes until the mixture becomes clear and homogenous.

    • Reduce the temperature to 140°C and continue the reaction for another 2-3 hours to form the pre-polymer.

    • The resulting POC pre-polymer will be a viscous liquid. Allow it to cool to room temperature for storage.

2. Conjugation of Cystamine to POC Prepolymer

This protocol utilizes carbodiimide (B86325) chemistry to form an amide bond between the carboxylic acid groups of the POC prepolymer and the amine groups of cystamine.

  • Materials:

    • POC pre-polymer

    • Cystamine dihydrochloride (B599025)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF)

    • Triethylamine (B128534) (TEA)

    • Dialysis membrane (MWCO 1 kDa)

    • Deionized water

  • Procedure:

    • Dissolve the POC pre-polymer in DMF (e.g., 1 g in 10 mL).

    • In a separate vial, dissolve EDC (e.g., 1.5 molar excess to citric acid residues) and NHS (e.g., 1.5 molar excess) in DMF and add it to the POC solution. Stir for 30 minutes at room temperature to activate the carboxylic acid groups.

    • In another vial, dissolve cystamine dihydrochloride (e.g., 2 molar excess to citric acid residues) in DMF and add triethylamine to neutralize the hydrochloride and free the amine groups.

    • Add the cystamine solution dropwise to the activated POC solution.

    • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

    • Purify the resulting Poc-Cystamine conjugate by dialysis against deionized water for 48 hours, changing the water every 6 hours.

    • Lyophilize the purified solution to obtain the solid Poc-Cystamine conjugate.

3. Formation of Poc-Cystamine Nanoparticles by Nanoprecipitation

This protocol describes the formation of nanoparticles using the nanoprecipitation (solvent displacement) method.[5][6]

  • Materials:

  • Procedure:

    • Dissolve the Poc-Cystamine conjugate in acetone (e.g., 10 mg/mL). If a drug is to be encapsulated, it should be co-dissolved in this organic phase.

    • In a separate beaker, place deionized water (the anti-solvent). The volume ratio of the anti-solvent to the solvent is typically between 2:1 and 5:1.

    • While vigorously stirring the deionized water, add the Poc-Cystamine/acetone solution dropwise.

    • Nanoparticles will form spontaneously as the acetone diffuses into the water, causing the polymer to precipitate.

    • Continue stirring for at least 4 hours to allow for complete evaporation of the acetone.

    • The resulting nanoparticle suspension can be used directly or purified by centrifugation and resuspension in a suitable buffer.

Characterization of Poc-Cystamine Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticles. The following are key characterization techniques.[7][8][9][10]

Experimental Protocols

1. Particle Size and Zeta Potential Analysis

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or a suitable buffer.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

    • For zeta potential, measure the electrophoretic mobility of the nanoparticles in the same diluted suspension.

2. Morphological Characterization

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry.

    • Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.

    • Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.

3. Confirmation of Cystamine Conjugation

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Procedure:

    • Acquire FTIR spectra of the POC prepolymer, cystamine, and the Poc-Cystamine conjugate.

    • Compare the spectra to identify the appearance of new peaks corresponding to amide bond formation (around 1650 cm⁻¹) and the characteristic peaks of both POC and cystamine in the conjugate.

4. Drug Loading and Encapsulation Efficiency

  • Procedure:

    • Separate the drug-loaded nanoparticles from the aqueous solution containing free drug by centrifugation.

    • Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

5. In Vitro Drug Release

  • Procedure:

    • Disperse the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) with and without a reducing agent like glutathione (B108866) (GSH) to mimic the intracellular environment.

    • Incubate the samples at 37°C with gentle shaking.

    • At predetermined time points, withdraw aliquots and separate the nanoparticles from the release medium.

    • Quantify the amount of released drug in the medium.

    • Plot the cumulative drug release as a function of time.

Data Presentation

The following tables present representative data for redox-responsive nanoparticles based on polyester (B1180765) and polysaccharide systems, which are expected to be comparable to Poc-Cystamine nanoparticles.

Parameter Value Technique
Hydrodynamic Diameter 150 ± 20 nmDLS
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential -15 ± 5 mVDLS
Drug Loading (Doxorubicin) 8 ± 2%UV-Vis
Encapsulation Efficiency (Doxorubicin) 75 ± 10%UV-Vis

Table 1: Physicochemical Properties of Poc-Cystamine Nanoparticles (Representative Data).

Time (hours) Cumulative Release in PBS (%) Cumulative Release in PBS + 10 mM GSH (%)
1 5 ± 220 ± 5
4 12 ± 355 ± 8
8 20 ± 485 ± 10
24 35 ± 595 ± 5

Table 2: In Vitro Doxorubicin Release Profile (Representative Data).

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis & Conjugation cluster_nanoparticle Nanoparticle Formation POC_Prepolymer POC Prepolymer Synthesis (Citric Acid + 1,8-octanediol) Activation Carboxylic Acid Activation (EDC/NHS) POC_Prepolymer->Activation 1. Conjugation Poc-Cystamine Conjugate Activation->Conjugation 2. Cystamine Cystamine Cystamine->Conjugation Nanoprecipitation Nanoprecipitation (Acetone/Water) Conjugation->Nanoprecipitation 3. Nanoparticles Poc-Cystamine Nanoparticles Nanoprecipitation->Nanoparticles 4.

Caption: Workflow for the synthesis of Poc-Cystamine nanoparticles.

Drug_Release_Pathway cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) Nanoparticle_Stable Drug-loaded Nanoparticle (Stable Disulfide Bonds) Minimal_Release Minimal Drug Release Nanoparticle_Stable->Minimal_Release Nanoparticle_Internalized Internalized Nanoparticle Nanoparticle_Stable->Nanoparticle_Internalized Cellular Uptake Cleavage Disulfide Bond Cleavage Nanoparticle_Internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage Disassembly Nanoparticle Disassembly Cleavage->Disassembly Drug_Release Rapid Drug Release Disassembly->Drug_Release

Caption: Redox-responsive drug release mechanism.

References

Troubleshooting & Optimization

Optimizing Poc-Cystamine Click Reaction Yield: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Poc-Cystamine click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to enhance reaction yields and troubleshoot common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Poc-Cystamine click reaction, providing potential causes and their corresponding solutions.

Problem Potential Cause Solution
Low or No Product Yield 1. Inactive Copper Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state.- Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. - Prepare the copper catalyst solution immediately before use. - Consider using a stabilizing ligand such as THPTA or TBTA, especially in aqueous media.[1]
2. Thiol Interference: The free thiol group in cystamine (B1669676) can react with the alkyne of the Poc-protected molecule, competing with the desired azide-alkyne cycloaddition.[2]- Pre-treat the cystamine-azide with a low concentration of hydrogen peroxide to temporarily protect the thiol group.[2] - Optimize the stoichiometry of reactants to favor the azide-alkyne reaction.
3. Poor Quality of Reagents: Degradation or impurity of the Poc-alkyne or cystamine-azide can inhibit the reaction.- Verify the purity of starting materials using analytical techniques like NMR or mass spectrometry. - If necessary, purify the reagents before use. Information on the synthesis and purification of cysteamine (B1669678), a related compound, suggests that impurities can be an issue.[3][4][5][6]
4. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can significantly reduce the reaction efficiency. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known to be sensitive to these parameters.[7][8]- Screen different solvent systems. Polar solvents like DMF, CH3CN, and EtOH can accelerate the reaction.[8] - Optimize the reaction temperature. While many click reactions proceed at room temperature, gentle heating may improve yields for sterically hindered substrates. - Ensure the pH of the reaction mixture is within the optimal range of 4-12 for CuAAC.[7]
Reaction Fails to Go to Completion 1. Insufficient Catalyst or Reducing Agent: The catalyst or reducing agent may be consumed during the reaction.- Add a second aliquot of the copper catalyst and/or reducing agent to the reaction mixture.
2. Steric Hindrance: The Poc protecting group or the structure of the cystamine derivative might sterically hinder the reaction.- Increase the reaction time and/or temperature. - Consider using a ligand that can accelerate the reaction of sterically hindered substrates.
Formation of Side Products 1. Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes.- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[9] - Use a slight excess of the reducing agent to maintain the copper in the Cu(I) state.[7]
2. Reaction of Thiol with Alkyne: As mentioned, the thiol group can lead to undesired side products.[2]- Implement the hydrogen peroxide pre-treatment strategy.[2]
Inconsistent Results/Lack of Reproducibility 1. Variability in Reagent Quality: Inconsistent purity of starting materials between batches.- Standardize the purification and quality control of all reagents.
2. Sensitivity to Air (Oxygen): The amount of dissolved oxygen can vary, affecting catalyst stability and promoting side reactions.- Consistently apply degassing procedures for all reactions.
3. Order of Reagent Addition: The order in which reagents are added can influence the reaction outcome.- Establish and strictly follow a standardized protocol for reagent addition. A common practice is to add the copper catalyst last to initiate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Poc-Cystamine click reaction?

A1: The optimal solvent can be substrate-dependent. However, polar solvents such as DMF, DMSO, acetonitrile, ethanol, and water (or mixtures thereof) are generally effective for copper-catalyzed click reactions.[8] Water has been shown to accelerate the rate of CuAAC.[7] For biological molecules, aqueous buffers are commonly used.[10][11]

Q2: What is the role of a ligand like THPTA in the reaction?

A2: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) play a crucial role in stabilizing the active Cu(I) oxidation state of the copper catalyst, preventing its oxidation to the inactive Cu(II) form and its disproportionation.[1] This is particularly important in aqueous and biological systems to maintain catalytic activity and minimize copper-induced side reactions or toxicity.[1][11]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of starting materials and the formation of the desired product over time.

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This minimizes the presence of oxygen, which can oxidize the Cu(I) catalyst and lead to side reactions like alkyne homocoupling.[9] Degassing the solvent and reagents is a common practice to improve reproducibility and yield.

Q5: Can the Poc protecting group be cleaved under the click reaction conditions?

A5: The stability of the propargyloxycarbonyl (Poc) protecting group should be considered. While generally stable, its lability can be influenced by the specific reaction conditions, such as pH and the presence of nucleophiles. It is advisable to analyze the product mixture for any signs of deprotection.

Experimental Protocols

General Protocol for Poc-Cystamine Click Reaction

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Poc-protected alkyne

  • Cystamine-azide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

  • Solvent (e.g., DMF/water mixture, PBS buffer)

  • Hydrogen Peroxide (low concentration solution, if thiol interference is observed)

Procedure:

  • (Optional: Thiol Protection) If thiol interference is suspected, pre-treat the cystamine-azide solution with a low concentration of hydrogen peroxide. This should be optimized for your specific system.

  • Prepare Stock Solutions:

    • Poc-alkyne in the chosen solvent.

    • Cystamine-azide in the chosen solvent.

    • CuSO4 in water (e.g., 20 mM).[10]

    • Sodium Ascorbate in water (e.g., 100 mM). Prepare this solution fresh.[10]

    • THPTA in water (e.g., 50 mM), if using.[10]

  • Reaction Setup:

    • In a reaction vessel, add the Poc-alkyne and cystamine-azide solutions. A slight excess of one reagent (e.g., 1.1 to 1.5 equivalents) may improve the yield.

    • Add the solvent to reach the desired final concentration.

    • If using a ligand, add the THPTA solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.[11]

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Initiate the Reaction:

    • Add the sodium ascorbate solution to the reaction mixture.

    • Add the CuSO4 solution to initiate the click reaction. The final concentration of CuSO4 can be optimized, typically in the range of 50 µM to 500 µM.[10]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or the optimized temperature.

    • Monitor the reaction progress by TLC, HPLC, or LC-MS until the starting material is consumed. Reaction times can range from 30 minutes to several hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.

    • Purify the product using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC).

Quantitative Data Summary

The following tables provide typical concentration ranges for key reagents in a copper-catalyzed click reaction. These should be used as a starting point for optimization.

Table 1: Reagent Concentrations for Poc-Cystamine Click Reaction

ReagentTypical Concentration RangeNotes
Poc-Alkyne1 - 100 mMThe optimal concentration depends on the specific substrates and solvent.
Cystamine-Azide1.1 - 1.5 equivalents (relative to the limiting reagent)A slight excess can drive the reaction to completion.
CuSO450 µM - 2 mMHigher concentrations may be needed for difficult reactions, but can also increase side reactions.
Sodium Ascorbate5 - 50 equivalents (relative to CuSO4)A significant excess is used to maintain a reducing environment.
THPTA (Ligand)1 - 5 equivalents (relative to CuSO4)Helps to stabilize the Cu(I) catalyst.

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended Starting Condition
Solvent 1:1 DMF:Water or PBS
Temperature Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours
Atmosphere Inert (Argon or Nitrogen)

Visualizations

Poc_Cystamine_Click_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification poc_alkyne Poc-Alkyne Solution mixing Combine Reactants and Solvent poc_alkyne->mixing cystamine_azide Cystamine-Azide Solution cystamine_azide->mixing catalyst_prep Prepare Catalyst Mix (CuSO4 + Ligand) initiate Initiate Reaction: Add Reducer & Catalyst catalyst_prep->initiate reducer_prep Prepare Fresh Reducing Agent (Sodium Ascorbate) reducer_prep->initiate degas Degas with Inert Gas mixing->degas degas->initiate monitor Monitor Progress (TLC, HPLC, LC-MS) initiate->monitor workup Work-up and Purification monitor->workup product Final Product workup->product

Caption: Experimental workflow for the Poc-Cystamine click reaction.

Signaling_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle Poc_Alkyne Poc-Alkyne Product Triazole Product Poc_Alkyne->Product Cu(I) catalyzed cycloaddition Cystamine_Azide Cystamine-Azide Cystamine_Azide->Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu_I Cu_I->Poc_Alkyne Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization

Caption: Key components of the Poc-Cystamine click reaction pathway.

References

Troubleshooting low yield in Poc-Cystamine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poc-Cystamine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and solutions to common issues encountered during the conjugation process, with a primary focus on troubleshooting and resolving low reaction yields.

Assumption: For the purpose of this guide, "Poc" is assumed to be a molecule of interest containing a carboxylic acid group (-COOH). The conjugation strategy discussed is the common two-step carbodiimide (B86325) reaction, where the carboxylic acid on "Poc" is activated by EDC and NHS to react with the primary amine of cysteamine (B1669678).

Frequently Asked Questions (FAQs)

Q1: What is the general principle of Poc-Cystamine conjugation? Poc-Cystamine conjugation is a chemical process used to covalently link a molecule of interest (Poc) to cysteamine. This is typically achieved through a two-step carbodiimide crosslinker chemistry.[1] First, the carboxyl group (-COOH) on the Poc molecule is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. In the second step, cysteamine is added, and its primary amine group reacts with the NHS ester to form a stable amide bond, completing the conjugation.[1]

Q2: What are the most common causes of low conjugation yield? Low yield in Poc-Cystamine conjugation can stem from several factors. The most common culprits include suboptimal reaction conditions (especially pH), poor quality or degradation of reagents (EDC, NHS, and cysteamine), the use of inappropriate buffers that interfere with the reaction, and inefficient purification methods.[1][2]

Q3: How does the stability of cysteamine impact the reaction? Cysteamine is highly susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH, where it readily converts to its disulfide form, cystamine.[3][4] Cystamine, which lacks the free thiol group and has its amine groups less available, will not react in the intended manner, leading to a significant drop in yield.[3] The oxidation is catalyzed by oxygen and metal ions.[3] Therefore, maintaining the stability and reduced state of cysteamine is critical for a successful conjugation.

Q4: What is the optimal pH for the conjugation reaction? The conjugation process has two distinct pH optima. The activation of the Poc carboxyl group with EDC/NHS is most efficient at a slightly acidic pH of 4.5-7.2.[1] However, the subsequent reaction of the activated NHS-ester with the primary amine of cysteamine is most efficient at a slightly alkaline pH of 7.0-8.0.[1] A two-step pH adjustment is often recommended for the best results.

Q5: Can I use any buffer for this reaction? No, the choice of buffer is critical. You must use buffers that do not contain primary amines (like Tris or glycine) or carboxyl groups, as these will compete with the Poc molecule and cysteamine, drastically reducing the yield.[1][5] Recommended buffers include MES for the activation step and phosphate-buffered saline (PBS) for the conjugation step.[1]

Troubleshooting Guide: Low Conjugate Yield

This guide provides a detailed breakdown of potential causes and actionable solutions for low yield issues.

Problem: Low or no activation of the "Poc" molecule.

  • Symptom: Analysis shows a large amount of unreacted Poc starting material after the first activation step.

Possible CauseRecommended Solution
Degraded EDC/NHS EDC and NHS are moisture-sensitive.[5] Use freshly opened or properly stored (desiccated at -20°C) reagents. Prepare solutions immediately before use.[5]
Suboptimal pH for Activation The activation reaction is most efficient at pH 4.5-7.2.[1] Use a buffer like MES to maintain the correct pH.
Interfering Buffer Components Buffers containing carboxyl groups will compete with the Poc molecule for activation by EDC. Ensure your buffer is free of such competing molecules.[1]

Problem: Successful activation but low final conjugate yield.

  • Symptom: The activated Poc-NHS ester is formed, but the final Poc-Cystamine product is low.

Possible CauseRecommended Solution
Cysteamine Oxidation Cysteamine has likely oxidized to cystamine.[3] Prepare cysteamine solutions fresh. Consider adding a chelating agent like EDTA to inhibit metal-catalyzed oxidation.[3][6] If starting with cystamine, it must first be reduced to cysteamine using a reducing agent like DTT or TCEP.[7] Note: The reducing agent must be completely removed before the conjugation step.
Suboptimal pH for Conjugation The reaction of the NHS-ester with the amine is most efficient at pH 7.0-8.0. Adjust the pH of the reaction mixture after the activation step using a suitable buffer like PBS.
Hydrolysis of NHS Ester The activated NHS ester is susceptible to hydrolysis, especially at alkaline pH. Add the cysteamine to the activated Poc promptly.[1]
Incorrect Molar Ratios An insufficient molar excess of cysteamine will result in a low yield. Start with a molar excess and optimize for your specific system.[1]

Problem: Loss of product during purification.

  • Symptom: Good yield is observed post-reaction, but the final isolated yield is low.

Possible CauseRecommended Solution
Inefficient Purification Method The chosen method may not be suitable for separating the conjugate from unreacted starting materials.
Product Instability The conjugate may be degrading during the purification process.

Experimental Protocols & Data

Key Reaction Parameters

The following table summarizes the critical quantitative parameters for the conjugation reaction.

ParameterActivation StepConjugation StepQuenching Step
pH 4.5 - 7.2[1]7.0 - 8.0[1]7.0 - 8.5
Typical Buffer MES[1]Phosphate-Buffered Saline (PBS)[1][5]Tris or Glycine
Duration 15 - 30 minutes[1]2 hours to overnight[1]15 - 30 minutes[1]
Temperature Room Temperature4°C to Room Temperature[1]Room Temperature
Protocol 1: General Two-Step Poc-Cystamine Conjugation
  • Preparation: Dissolve the carboxyl-containing Poc molecule in an amine-free buffer (e.g., MES) at the optimal pH for activation (4.5-7.2).[1]

  • Activation:

    • Prepare fresh stock solutions of EDC and NHS in an appropriate solvent (e.g., water or DMSO).

    • Add EDC and NHS to the Poc solution. A molar excess is typically used.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to generate the Poc-NHS ester.[1]

  • Conjugation:

    • Prepare a fresh solution of cysteamine in a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Add the cysteamine solution to the activated Poc-NHS ester solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1]

  • Quenching: Add a quenching buffer (e.g., Tris or glycine) to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.[1]

  • Purification: Proceed to Protocol 2 for purification.

Protocol 2: Purification of the Final Conjugate
  • Size-Exclusion Chromatography (SEC): This is a common method to separate the larger conjugate from smaller, unreacted molecules like cysteamine, EDC, and NHS byproducts.[1]

  • Reverse-Phase HPLC (RP-HPLC): This technique can be used for both analysis and purification, separating compounds based on hydrophobicity. A validated RP-HPLC method can effectively measure cysteamine and its dimer, cystamine.[8]

  • Dialysis: Dialysis can be used to remove small molecule impurities from the final conjugate product.[1]

Visualizations

Experimental and logical Workflows

G Poc-Cystamine Conjugation Workflow prep Prepare Poc in Activation Buffer (pH 4.5-7.2) add_reagents Add fresh EDC/NHS prep->add_reagents activate Incubate 15-30 min, RT (Activation) add_reagents->activate add_cys Add fresh Cysteamine in Conjugation Buffer (pH 7-8) activate->add_cys conjugate Incubate 2h-Overnight (Conjugation) add_cys->conjugate quench Add Quenching Buffer (e.g., Tris) conjugate->quench purify Purify Conjugate (SEC, Dialysis, or HPLC) quench->purify product Final Poc-Cystamine Conjugate purify->product

Caption: A typical experimental workflow for Poc-Cystamine conjugation.

G Troubleshooting Low Conjugation Yield start Low Yield Observed check_activation Was Poc Activation Successful? start->check_activation activation_no No check_activation->activation_no No activation_yes Yes check_activation->activation_yes Yes check_reagents Check EDC/NHS Reagents (Fresh? Stored Properly?) activation_no->check_reagents check_act_ph Check Activation pH (Should be 4.5-7.2) activation_no->check_act_ph check_act_buffer Check Activation Buffer (Amine/Carboxyl-free?) activation_no->check_act_buffer check_conjugation Check Conjugation Step activation_yes->check_conjugation check_cys Check Cysteamine (Fresh? Oxidized?) check_conjugation->check_cys check_conj_ph Check Conjugation pH (Should be 7.0-8.0) check_conjugation->check_conj_ph check_ratio Check Molar Ratio (Poc:Cysteamine) check_conjugation->check_ratio check_hydrolysis Was Cysteamine Added Promptly After Activation? check_conjugation->check_hydrolysis

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

G Cysteamine-Cystamine Redox Relationship cysteamine 2x Cysteamine (Reactive Thiol Form) HS-(CH₂)₂-NH₂ cystamine Cystamine (Oxidized Disulfide Form) (S-(CH₂)₂-NH₂)₂ cysteamine->cystamine Oxidation (+ O₂, Metal Ions) cystamine->cysteamine Reduction (+ DTT, TCEP)

Caption: The reversible oxidation-reduction relationship between Cysteamine and Cystamine.

References

Technical Support Center: Poc-Cystamine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Poc-Cystamine to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Poc-Cystamine degradation during storage?

A1: The primary degradation pathway for Poc-Cystamine in solution is oxidation. The thiol (-SH) group in the cysteamine (B1669678) moiety is highly susceptible to oxidation, leading to the formation of its disulfide dimer, Poc-Cystamine disulfide (cystamine).[1][2][3] This oxidation is accelerated by the presence of atmospheric oxygen.[1][3]

Q2: What are the main factors that accelerate the oxidation of Poc-Cystamine solutions?

A2: Several factors can accelerate the oxidation of Poc-Cystamine solutions:

  • Presence of Oxygen: Exposure to oxygen is the main driver of oxidation.[1][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][4]

  • pH: Neutral or alkaline pH levels significantly increase the rate of oxidation.[2][3]

  • Presence of Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.[2]

  • Light Exposure: Exposure to light can also promote oxidative degradation.[2]

Q3: What is the impact of oxidation on the efficacy of Poc-Cystamine?

A3: The oxidation of Poc-Cystamine to its disulfide form, cystamine (B1669676), renders it less effective or inactive for its intended therapeutic purpose.[4][5] Therefore, preventing oxidation is critical to ensure the potency and efficacy of Poc-Cystamine solutions.

Q4: How can I visually detect if my Poc-Cystamine solution has oxidized?

A4: While visual inspection is not a definitive method, oxidation of thiol-containing solutions can sometimes be accompanied by the formation of a precipitate, as the oxidized form (cystamine) may be less soluble than the active form (cysteamine).[2] A change in the color of the solution, such as turning yellow, can also indicate degradation.[2] However, for accurate determination of degradation, quantitative analysis is necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of Poc-Cystamine solution. Oxidation of Poc-Cystamine to its inactive disulfide form.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Implement Preventive Measures: For future preparations, use deoxygenated solvents, consider adding antioxidants or chelating agents, and store under an inert atmosphere. 3. Quantify Degradation: Use an analytical method like HPLC to determine the concentration of active Poc-Cystamine and its oxidized form.
White precipitate forms in the Poc-Cystamine solution upon standing. The Poc-Cystamine has likely oxidized to the less soluble cystamine.[2]1. Confirm Precipitate Identity: Attempt to redissolve the precipitate with a reducing agent like dithiothreitol (B142953) (DTT) to confirm it is the disulfide form.[2] 2. Optimize Formulation and Storage: For new preparations, use deoxygenated water, adjust the pH to be more acidic, add antioxidants like ascorbic acid, and store under an inert atmosphere to prevent future precipitation.[2]
Poc-Cystamine solution turns yellow over time. This can be a sign of oxidative degradation.[2]1. Protect from Light: Store solutions in amber vials or wrap containers in foil.[2] 2. Control Headspace Oxygen: Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing.[2]

Data on Poc-Cystamine Stability

The stability of cysteamine, the active component of Poc-Cystamine, is significantly affected by storage temperature. The following table summarizes the degradation of a 0.5% cysteamine ophthalmic solution over time at different storage temperatures.

Storage Duration% Cysteamine Remaining at +4°C% Cysteamine Remaining at -20°C
1 WeekSignificantly less than initial amount~85.1%
52 Weeks~22.9%~85.7%
(Data adapted from a study on 0.5% compounded cysteamine eye drops)[5][6][7]

These results clearly indicate that storing Poc-Cystamine solutions at -20°C is crucial for maintaining its stability and preventing significant degradation.[5][6][7]

Experimental Protocols

Protocol for Assessing Poc-Cystamine Oxidation using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of Poc-Cystamine and its primary oxidation product, cystamine.

1. Materials and Reagents:

  • Poc-Cystamine solution (sample)

  • Poc-Cystamine reference standard

  • Cystamine reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid

  • Sodium heptane (B126788) sulfonate

  • Reversed-phase C18 column (e.g., 3.5 µm, 15 cm x 0.46 cm)

2. Instrumentation:

  • HPLC system with a UV detector and autosampler.

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of 0.5% aqueous sodium heptane sulfonate solution (pH adjusted to 2.5 with phosphoric acid) and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.

4. Standard Preparation:

  • Prepare stock solutions of Poc-Cystamine and cystamine reference standards in a suitable solvent (e.g., HPLC-grade water).

  • Prepare a series of calibration standards by diluting the stock solutions to known concentrations.

5. Sample Preparation:

  • Dilute the Poc-Cystamine sample solution with HPLC-grade water to fall within the concentration range of the calibration standards.

6. Analysis:

  • Inject the calibration standards and the prepared sample solution into the HPLC system.

  • Record the chromatograms and determine the peak areas for Poc-Cystamine and cystamine.

7. Data Interpretation:

  • Construct a calibration curve by plotting the peak area versus the concentration for the reference standards.

  • Use the calibration curve to determine the concentration of Poc-Cystamine and cystamine in the sample.

  • The percentage of oxidation can be calculated based on the relative amounts of Poc-Cystamine and cystamine.

Visualizations

Poc_Cystamine_Oxidation Poc_Cystamine Poc-Cystamine (Active Thiol) Cystamine Poc-Cystamine Disulfide (Inactive) Poc_Cystamine->Cystamine Oxidation Oxygen Oxygen (O2) Oxygen->Poc_Cystamine Factors Accelerating Factors: - Higher Temperature - Neutral/Alkaline pH - Metal Ions - Light Factors->Poc_Cystamine Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis at Time Points cluster_results Results Prep Prepare Poc-Cystamine Solution Store Aliquot and Store under Different Conditions (e.g., -20°C, 4°C, RT) Prep->Store Sample Collect Samples at Time = 0, 1 week, 1 month, etc. Store->Sample Analyze Analyze by HPLC (or other method) Sample->Analyze Quantify Quantify Poc-Cystamine and Cystamine Analyze->Quantify Data Plot % Poc-Cystamine Remaining vs. Time Quantify->Data Conclusion Determine Optimal Storage Conditions Data->Conclusion

References

Technical Support Center: Poc-Cystamine (Cysteamine) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poc-Cystamine (commonly known as Cysteamine). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with Cysteamine (B1669678) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Cysteamine, and why is its stability in aqueous solutions a major concern?

A1: Cysteamine is an aminothiol (B82208) compound used in various biological and pharmaceutical applications, including the treatment of the genetic disorder cystinosis[1]. Its therapeutic efficacy is dependent on the free sulfhydryl (-SH) group. The primary concern is its chemical instability in aqueous solutions, where it is highly susceptible to oxidation[2][3]. This degradation leads to a loss of the active compound, which can compromise experimental results and reduce therapeutic effectiveness[4].

Q2: What is the primary degradation pathway for Cysteamine in aqueous solutions?

A2: The main degradation route for Cysteamine is the oxidation of its sulfhydryl group. In the presence of oxygen, two Cysteamine molecules readily combine to form a disulfide bond, creating the inactive dimer, Cystamine[2][4][5]. This reaction is the almost exclusive route of degradation and is a significant factor in the loss of potency of Cysteamine solutions[3][6].

Q3: What key factors influence the rate of Cysteamine degradation?

A3: Several factors can accelerate the degradation of Cysteamine in aqueous solutions:

  • Presence of Oxygen : Oxygen is the primary driver of oxidation. The more dissolved oxygen in the solution, the faster the degradation[3][4][7].

  • pH Level : The oxidation rate is highly pH-dependent. Alkaline (basic) pH levels stimulate the oxidation process because the thiolate anion (cys⁻), which is more prevalent at higher pH, is more reactive[2][4]. Conversely, acidic pH conditions enhance stability[6][8].

  • Temperature : Higher temperatures increase the rate of chemical reactions, including the oxidation of Cysteamine[4].

  • Presence of Metal Ions : Transition metal ions can catalyze the oxidation of thiols.

  • Exposure to Light : While oxygen is the main factor, protecting solutions from light is a general best practice for maintaining the stability of chemical reagents[3].

Q4: What are the recommended storage conditions for aqueous Cysteamine solutions?

A4: To maximize the shelf-life of Cysteamine solutions, the following conditions are recommended:

  • Temperature : Store solutions at low temperatures. Refrigeration (2-8°C) is good, but freezing at -20°C provides the best long-term stability[3][8][9]. A 0.55% Cysteamine hydrochloride formulation has been shown to be stable for 120 days when stored at -20°C[3].

  • Oxygen Exclusion : Prepare solutions using de-gassed (oxygen-free) solvents. Purging the solution and the headspace of the storage container with an inert gas like nitrogen can significantly reduce degradation[4][8].

  • pH : Maintain an acidic pH, ideally between 4.1 and 4.5[3].

  • Light Protection : Store solutions in amber vials or protect them from light to prevent any potential photodegradation[3].

  • Use of Stabilizers : The addition of a chelating agent like disodium (B8443419) edetate (EDTA) can improve stability by sequestering metal ions that catalyze oxidation[2][6].

Troubleshooting Guide

Problem: My Cysteamine solution has developed a strong, unpleasant odor. Is it still usable?

  • Answer : Cysteamine naturally has a sickening odor[2]. A strong smell does not necessarily indicate complete degradation. However, the primary degradation product, Cystamine, is odorless. The usability of the solution depends on the concentration of active Cysteamine remaining. It is highly recommended to quantify the Cysteamine concentration using an analytical method like HPLC before use[4][10].

Problem: I am observing a progressive loss of efficacy in my cell culture experiments. Could this be related to my Cysteamine stock solution?

  • Answer : Yes, this is a classic sign of Cysteamine degradation. Cysteamine in aqueous solutions, especially under standard cell culture conditions (pH ~7.4, 37°C, oxygenated), can degrade rapidly. Studies have shown that degradation can range from 20% to 50% after just one month, even with storage, and can be higher in "in-use" conditions[4]. It is crucial to use freshly prepared solutions or solutions that have been stored under optimal conditions (frozen, oxygen-free). Consider preparing single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.

Problem: My Cysteamine solution, which was initially clear, has become cloudy or changed color. What should I do?

  • Answer : Any change in the physical appearance, such as color or clarity, is an indicator of chemical change and potential degradation. Do not use the solution. The solution should be discarded, and a fresh batch should be prepared following best practices for enhancing stability.

Problem: How can I accurately determine the concentration of active Cysteamine in my prepared solution?

  • Answer : The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection[4]. This technique can separate and quantify both Cysteamine and its main degradation product, Cystamine, allowing you to determine the exact concentration of the active compound remaining in your solution. Several published methods use a C18 reversed-phase column and an ion-pairing agent in the mobile phase for effective separation[4][10][11].

Quantitative Data on Cysteamine Stability

The stability of Cysteamine is highly dependent on its formulation and storage conditions.

Table 1: Impact of Storage Conditions on Cysteamine Stability

Formulation / Condition Storage Temperature Duration Remaining Cysteamine Primary Degradation Product (Cystamine) Citation
Various eye drop formulations Refrigerator (2-8°C) 1 Month ~80% (if saturated with N₂) ~18% [4]
Various eye drop formulations Room Temperature 1 Month <50% ~50% [4]
0.55% Cysteamine HCl in Hyaluronic Acid -20°C 120 Days >90% Not specified [3]

| In-use eye drop formulations | Room Temperature | 7 Days | 40-65% | 25-56% |[4] |

Table 2: Cysteamine Degradation Rates

Concentration & Medium Degradation Rate Time to Complete Degradation Citation
0.1 mg/mL in PBS 126 µ g/hour ~18 hours [2]

| 0.1 mg/mL in PBS with Vitamin C | 523 µ g/hour | Not specified |[2] |

Key Experimental Protocols

Protocol: Quantification of Cysteamine and Cystamine by HPLC

This protocol provides a general method for determining the concentration of Cysteamine and its oxidized form, Cystamine, in an aqueous solution.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 3.5 µm, 150 x 4.6 mm)

  • Mobile Phase A: Aqueous solution of an ion-pairing agent (e.g., 4.0 mM Sodium Heptanesulfonate) adjusted to an acidic pH (e.g., pH 2.5 with phosphoric acid)[4][10].

  • Mobile Phase B: Acetonitrile

  • Cysteamine and Cystamine analytical standards

  • Diluent: 50:50 mixture of ultrapure water and 0.1 M HCl

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

2. Standard Preparation:

  • Prepare a stock solution of Cysteamine standard (e.g., 550 µg/mL) in the diluent.

  • Prepare a stock solution of Cystamine standard (e.g., 50 µg/mL) in the diluent.

  • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Dilute the Cysteamine-containing sample with the diluent to bring its concentration within the calibration range (e.g., 1:10 or 1:20 dilution).

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Column Temperature : 30°C

  • UV Detection Wavelength : 210 nm

  • Injection Volume : 20 µL

  • Flow Rate : 1.0 mL/min (example)

  • Gradient Elution : A gradient is typically used to resolve both peaks effectively. An example gradient is:

    • Start with a high percentage of Mobile Phase A (e.g., 80-85%).

    • Gradually increase the percentage of Mobile Phase B to elute the more retained Cystamine peak[4][10].

    • Re-equilibrate the column to initial conditions before the next injection.

5. Data Analysis:

  • Identify the peaks for Cysteamine and Cystamine based on the retention times of the standards (Cysteamine typically elutes earlier than Cystamine)[4][10].

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Calculate the concentration of Cysteamine and Cystamine in the unknown sample using the regression equation from the calibration curve.

Visualizations and Workflows

G cluster_nodes Cys Cysteamine (Active Thiol) Cystamine Cystamine (Inactive Disulfide) Cys->Cystamine Oxidation (+O2) pH > 7, Temp ↑, Metal Ions

Caption: Primary degradation pathway of Cysteamine.

G start Start: Prepare Solution step1 1. Use Degassed, Purified Water (Purge with N2 or Ar gas) start->step1 step2 2. Add Chelating Agent (e.g., Disodium EDTA) step1->step2 step3 3. Dissolve Cysteamine HCl step2->step3 step4 4. Adjust to Acidic pH (e.g., pH 4.0-5.0) step3->step4 step5 5. Sterile Filter (0.22 µm) into Sterile Vials step4->step5 step6 6. Purge Headspace with N2 and Seal Tightly step5->step6 storage Store Protected from Light at -20°C (long-term) or 2-8°C (short-term) step6->storage

Caption: Recommended workflow for preparing a stable Cysteamine solution.

G problem Problem: Loss of Efficacy or Unexpected Results q1 Was the solution freshly prepared? problem->q1 q2 How was the solution stored? q1->q2 No cause1 Cause: Degradation of aged stock solution. q1->cause1 Yes, but >24h old q3 Was the solution prepared correctly? q2->q3 Frozen / N2 cause2 Cause: Improper storage (Wrong Temp, O2 exposure). q2->cause2 Room Temp / Air cause3 Cause: Incorrect pH or lack of stabilizers. q3->cause3 No solution Solution: 1. Prepare fresh solution using a stability-focused workflow. 2. Quantify concentration with HPLC before use. 3. Use single-use aliquots. q3->solution Yes cause1->solution cause2->solution cause3->solution

Caption: Troubleshooting decision tree for Cysteamine stability issues.

References

Technical Support Center: Poc-Cystamine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poc-Cystamine in click chemistry applications. The following information addresses common issues and side reactions that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Poc-Cystamine and its intended reaction in click chemistry?

A1: "Poc-Cystamine" is understood to be a derivative of cystamine (B1669676) where a "Poc" group, containing a clickable functional moiety (either an alkyne or an azide), is attached to the amine groups of the cystamine backbone. The intended reaction is typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate the Poc-Cystamine with a corresponding azide- or alkyne-containing molecule, forming a stable triazole linkage. The core structure of cystamine provides a disulfide bond, which can be utilized for redox-sensitive applications.

Q2: What are the most common side reactions observed in Poc-Cystamine click chemistry?

A2: The most prevalent side reactions stem from the inherent reactivity of the cystamine backbone and the conditions of the CuAAC reaction. These include:

  • Disulfide Bond Reduction: The disulfide bond in the cystamine core is susceptible to reduction by agents like sodium ascorbate (B8700270), which is commonly used to generate the active Cu(I) catalyst. This cleavage results in the formation of a thiol-containing intermediate.

  • Thiol-Mediated Side Reactions: The thiol intermediate formed from disulfide reduction can undergo several undesired reactions, such as Michael addition with maleimides or reaction with alkynes.[1]

  • Alkyne Homo-coupling (Glaser Coupling): In the presence of the copper catalyst and oxygen, terminal alkynes can couple with each other to form a diyne byproduct.[1]

  • Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state, leading to a stall in the reaction.[2]

Q3: Why is my Poc-Cystamine click reaction showing inconsistent results?

A3: Inconsistency in click chemistry reactions can arise from several factors.[3] Key aspects to control for reproducible results include:

  • Reagent Quality: Ensure the purity and stability of your Poc-Cystamine, azide (B81097)/alkyne partner, and all reaction components.

  • Catalyst Preparation: The method and timing of the Cu(I) catalyst generation are critical. Pre-mixing the copper source and ligand before addition to the reactants can improve consistency.[3]

  • Oxygen Exclusion: Oxygen can lead to both catalyst deactivation and alkyne homo-coupling. Degassing the reaction mixture and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • pH of the Reaction Medium: The pH can influence the stability of the reactants and the efficiency of the catalysis. The optimal pH for CuAAC is typically between 4 and 12.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during Poc-Cystamine click chemistry experiments.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Copper Catalyst The Cu(I) catalyst is prone to oxidation. Prepare the Cu(I) solution fresh from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ensure the reducing agent is in slight excess.[5] Consider using a stabilizing ligand like THPTA or TBTA to protect the Cu(I) state.[2][6]
Disulfide Bond Reduction and Subsequent Side Reactions The reducing agent for the copper catalyst may also be cleaving the disulfide bond of Poc-Cystamine. Analyze the reaction mixture for the presence of the reduced thiol intermediate. If detected, consider using a lower concentration of the reducing agent or a different catalytic system that does not require a strong reductant, such as strain-promoted azide-alkyne cycloaddition (SPAAC) if your system allows for it.[7]
Poor Reagent Quality Verify the purity of your Poc-Cystamine and the corresponding click partner using techniques like NMR or mass spectrometry. Impurities can inhibit the catalyst or participate in side reactions.
Suboptimal Reaction Conditions Optimize the reaction parameters, including solvent, temperature, and pH. While many click reactions work well in aqueous buffers, some substrates may require organic co-solvents for better solubility.[6]
Steric Hindrance If the "Poc" group or the binding partner is bulky, steric hindrance may slow down the reaction rate.[8] In such cases, increasing the reaction time or temperature may be necessary.

Problem 2: Presence of Multiple Side Products

Side Product Identification Cause and Solution
Alkyne Homo-dimer (Glaser Product) A species with approximately double the mass of the alkyne starting material, detectable by LC-MS.Cause: Presence of oxygen and copper catalyst. Solution: Thoroughly degas all solutions and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[2]
Reduced Poc-Cystamine Thiol A species with a mass corresponding to the cleaved Poc-Cystamine, detectable by LC-MS. Can be confirmed by assays for free thiols (e.g., Ellman's test).[9]Cause: Reduction of the disulfide bond by the reducing agent (e.g., sodium ascorbate). Solution: Minimize the concentration of the reducing agent or switch to a copper-free click chemistry method like SPAAC.[7]
Thiol-Alkyne Adduct A species with a mass corresponding to the sum of the reduced Poc-Cystamine and the alkyne partner, without the formation of a triazole.Cause: The thiol formed from disulfide reduction reacts with the alkyne.[1] Solution: Prevent the formation of the thiol by adjusting the reducing conditions as described above.

Experimental Protocols

Protocol 1: General Procedure for Poc-Cystamine CuAAC Reaction

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing Poc-Cystamine in an appropriate solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of the azide-containing partner molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a 100 mM stock solution of a water-soluble ligand such as THPTA.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add 100 µL of the 10 mM Poc-Cystamine stock solution (final concentration: 1 mM).

    • Add 110 µL of the 10 mM azide partner stock solution (final concentration: 1.1 mM, 1.1 equivalents).

    • Add 500 µL of the reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Add 50 µL of the 100 mM THPTA ligand stock solution (final concentration: 5 mM).

    • Vortex the mixture gently.

    • Add 50 µL of the 100 mM sodium ascorbate stock solution (final concentration: 5 mM).

    • Add 25 µL of the 20 mM CuSO₄ stock solution (final concentration: 0.5 mM).

    • Vortex the reaction mixture gently and allow it to react at room temperature for 1-4 hours. For sterically hindered substrates, incubation at 37°C may improve the yield.[10]

  • Reaction Analysis:

    • Monitor the reaction progress by LC-MS or HPLC. The product will have a mass corresponding to the sum of the Poc-Cystamine and the azide partner.

Protocol 2: Analysis of Disulfide Bond Stability

  • Control Reaction Setup:

    • Set up a reaction as described in Protocol 1, but omit the azide/alkyne partner.

    • Incubate the Poc-Cystamine under the same reaction conditions (buffer, copper, ligand, and reducing agent).

  • Sample Analysis:

    • After the incubation period, analyze the sample by LC-MS.

    • Look for a peak corresponding to the mass of the reduced Poc-Cystamine (the thiol form).

    • The presence of this peak confirms the instability of the disulfide bond under the reaction conditions.

  • Quantification of Free Thiols (Optional):

    • Use Ellman's reagent (DTNB) to quantify the amount of free thiol generated in the control reaction. This provides a quantitative measure of disulfide bond cleavage.[9]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low or No Product Yield check_catalyst Verify Catalyst Activity (Freshly prepared?) start->check_catalyst check_reagents Check Reagent Purity (NMR/MS verification) check_catalyst->check_reagents Catalyst OK failure Further Investigation Needed check_catalyst->failure Catalyst Inactive check_disulfide Analyze for Disulfide Reduction (LC-MS for thiol) check_reagents->check_disulfide Reagents Pure check_reagents->failure Reagents Impure optimize_conditions Optimize Reaction Conditions (Solvent, Temp, pH) check_disulfide->optimize_conditions No Reduction check_disulfide->failure Reduction Detected (Adjust reducing agent) success Successful Reaction optimize_conditions->success Optimized

Caption: A decision-making flowchart for troubleshooting low-yield Poc-Cystamine click chemistry reactions.

cluster_reactions Poc-Cystamine Click Chemistry: Main and Side Reactions poc_cystamine Poc-Cystamine (Alkyne) product Desired Triazole Product poc_cystamine->product Cu(I), Ligand (Main Reaction) thiol Reduced Poc-Cystamine (Thiol Intermediate) thiol_adduct Thiol-Alkyne Adduct glaser Alkyne Homo-dimer (Glaser Product) poc_cystamine->glaser Cu(I), O₂ (Side Reaction 3) azide Azide Partner azide->product reducer Reducing Agent (e.g., Na-Ascorbate) reducer->thiol Disulfide Reduction (Side Reaction 1) thiol->thiol_adduct Thiol-Alkyne Reaction (Side Reaction 2) oxygen Oxygen

Caption: Diagram illustrating the desired click reaction and potential side reactions involving Poc-Cystamine.

cluster_decision_tree Decision Tree for Identifying Cause of Low Yield start Low Yield Observed lcms_analysis Analyze Reaction Mixture by LC-MS start->lcms_analysis q1 Starting Materials Present? lcms_analysis->q1 a1_yes Reaction Not Proceeding q1->a1_yes Yes a1_no Reaction is Occurring q1->a1_no No q2 Check Catalyst & Conditions (Inactive catalyst, wrong temp/pH) a1_yes->q2 q3 Side Products Detected? a1_no->q3 a3_yes Identify Side Products (Glaser, Thiol, Adducts) q3->a3_yes Yes a3_no Product Degradation or Insolubility Issue q3->a3_no No q4 Address Specific Side Reaction (Degas, adjust reducing agent) a3_yes->q4

Caption: A logical workflow to diagnose the root cause of low product yield in Poc-Cystamine click reactions.

References

Technical Support Center: Improving the Solubility of POC-Cystamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for enhancing the solubility of Poly(octamethylene citrate)-Cystamine (POC-Cystamine) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a POC-Cystamine conjugate and why is its solubility often a challenge?

A POC-Cystamine conjugate is a polymer formed by linking Poly(octamethylene citrate) (POC), a biodegradable polyester (B1180765), with cystamine (B1669676). POC is synthesized from citric acid and 1,8-octanediol (B150283) and is generally hydrophobic due to its long aliphatic (octamethylene) chains. Cystamine is a disulfide-containing diamine molecule. The combination of a hydrophobic polymer backbone with the specific chemical properties of cystamine can result in a conjugate with poor solubility in aqueous solutions, which is a significant hurdle for biomedical applications that require administration or testing in physiological environments.

Q2: What are the key factors that influence the solubility of these conjugates?

The solubility of POC-Cystamine conjugates is a multifactorial issue. The primary factors include the intrinsic properties of the polymer and the external environmental conditions. Key physicochemical properties of the conjugate, such as molecular weight and hydrophobicity, play a crucial role.[1] Additionally, environmental factors like the choice of solvent, the pH of the solution, and temperature can significantly impact solubility.[2]

Table 1: Key Factors Affecting POC-Cystamine Conjugate Solubility
FactorEffect on SolubilityRationale
Molecular Weight Decreases with increasing molecular weightLarger polymer chains have stronger intermolecular forces and are more difficult for solvent molecules to solvate.[1]
Hydrophobicity Decreases with increasing hydrophobicityThe POC backbone is inherently hydrophobic. Increased chain length or degree of cross-linking enhances this effect, reducing interaction with aqueous solvents.[1][3]
pH (Aqueous) Increases at acidic pHThe amine groups from the cystamine moiety become protonated (-NH3+) at pH values below their pKa, increasing polarity and interaction with water.[2]
Temperature Generally Increases with increasing temperatureHigher temperatures provide more kinetic energy to overcome intermolecular forces between polymer chains, often aiding dissolution.[2]
Solvent Polarity Dependent on conjugate polarityThe principle of "like dissolves like" applies. Organic solvents that better match the polarity of the POC backbone can be effective.[4]

Q3: What are the main strategies to improve the solubility of POC-Cystamine conjugates?

There are three primary approaches to address solubility issues:

  • Solvent & Environmental Optimization: Modifying the solvent system by using co-solvents or adjusting the pH to increase the polarity of the conjugate.

  • Formulation into Nanoparticles: Encapsulating or formulating the conjugate into nanoparticles to create a stable colloidal dispersion in an aqueous medium.[5]

  • Chemical Modification (e.g., PEGylation): Covalently attaching hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to the conjugate to dramatically increase its aqueous solubility.[6][7]

Troubleshooting Guide for Common Solubility Issues

This section provides a step-by-step approach to resolving common solubility problems encountered during experiments.

Problem: My POC-Cystamine conjugate precipitates out of aqueous buffers (e.g., PBS pH 7.4).

Precipitation in aqueous media is the most common solubility challenge. The following workflow can help diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow for Aqueous Insolubility start Precipitate Observed in Aqueous Buffer check_ph Is the buffer pH acidic? start->check_ph ph_sol Action: Adjust pH (See Protocol 1) check_ph->ph_sol  No check_solvent Is a co-solvent being used? check_ph->check_solvent Yes ph_sol->check_solvent solvent_sol Action: Add a water-miscible organic co-solvent (e.g., DMSO, Ethanol) check_solvent->solvent_sol No adv_strat Issue Persists: Consider Advanced Strategies check_solvent->adv_strat Yes solvent_sol->adv_strat nano Formulate into Nanoparticles (See Protocol 2) adv_strat->nano peg Chemically Modify with PEG (See Advanced Strategy 2) adv_strat->peg

Caption: Troubleshooting workflow for addressing conjugate precipitation.
  • Cause/Solution 1: Suboptimal pH The amine groups in the cystamine portion of the conjugate are ionizable. At neutral or alkaline pH, these amines are deprotonated and less polar, reducing aqueous solubility. By lowering the pH, you can protonate these groups, thereby increasing the overall polarity and solubility of the conjugate.[2]

  • Cause/Solution 2: High Hydrophobicity and Lack of Co-solvent The inherent hydrophobicity of the POC backbone may be too great for the conjugate to dissolve in a purely aqueous system. The addition of a water-miscible organic solvent can disrupt the hydrophobic interactions and improve solvation.

Table 2: Common Solvents for Polyesters and Conjugates
SolventTypeUse CaseNotes
Dichloromethane (DCM) Non-polar organicDissolving cured polyester resins for analysis or processing.[8]Highly effective for many polyesters but volatile and requires proper handling.
Tetrahydrofuran (THF) Polar aprotic organicDissolving polymers for nanoparticle precipitation and characterization (e.g., GPC).[1]Water-miscible; good for creating the organic phase in formulation protocols.
Dimethyl Sulfoxide (DMSO) Polar aprotic organicUsed as a co-solvent to enhance aqueous solubility.[9]Highly water-miscible; effective at low concentrations.
Acetone (B3395972), Toluene, Xylene OrganicCan be used to dissolve or clean uncured polyester resins.[10]Use with caution due to flammability and toxicity.

Experimental Protocols

Protocol 1: Determining an Optimal pH-Solubility Profile

This protocol helps identify the optimal pH for dissolving your POC-Cystamine conjugate in an aqueous buffer.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.5 (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate (B84403) buffer for pH 6-7.5).

  • Add Conjugate: Weigh a fixed amount of the POC-Cystamine conjugate (e.g., 1 mg) into separate microcentrifuge tubes.

  • Dissolution: Add a standard volume (e.g., 1 mL) of each buffer to the corresponding tubes.

  • Equilibrate: Vortex each tube for 1 minute and then allow them to equilibrate on a shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure maximum dissolution.

  • Separate: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved conjugate.

  • Quantify: Carefully collect the supernatant. Quantify the concentration of the dissolved conjugate using a suitable method (e.g., UV-Vis spectroscopy if the conjugate has a chromophore, or a fluorescence assay if applicable).

  • Analyze: Plot the measured solubility (mg/mL) against the buffer pH to determine the pH at which solubility is highest.

Advanced Solubility Enhancement Strategies

If basic troubleshooting fails, more advanced formulation or chemical modification techniques may be required.

Advanced Strategy 1: Nanoparticle Formulation via Nanoprecipitation

Formulating the hydrophobic conjugate into nanoparticles can create a stable dispersion in water, effectively increasing its utility in aqueous environments.[11][12] Flash NanoPrecipitation (FNP) is a scalable method for producing nanoparticles with a controlled size.[13]

G cluster_1 Nanoprecipitation Experimental Workflow prep_org 1. Dissolve Conjugate & Stabilizer (optional) in Organic Solvent (e.g., THF) mix 3. Rapidly Inject Organic Phase into Aqueous Phase under Vigorous Stirring prep_org->mix prep_aq 2. Prepare Aqueous Anti-Solvent Phase (e.g., DI Water) prep_aq->mix precip 4. Nanoparticles Form Instantly mix->precip evap 5. Evaporate Organic Solvent under Reduced Pressure precip->evap final 6. Stable Aqueous Nanoparticle Dispersion evap->final

Caption: Workflow for nanoparticle formulation by nanoprecipitation.
Protocol 2: General Nanoprecipitation Method

  • Prepare Organic Phase: Dissolve the POC-Cystamine conjugate (e.g., 10 mg) in a minimal amount of a water-miscible organic solvent like THF or acetone (e.g., 1-2 mL).

  • Prepare Aqueous Phase: In a separate vessel, prepare the aqueous "anti-solvent" phase (e.g., 10 mL of deionized water). This phase can optionally contain a surfactant (e.g., Poloxamer 188) to improve nanoparticle stability.

  • Mixing: Place the aqueous phase on a magnetic stirrer set to a high speed. Using a syringe or pipette, rapidly inject the organic phase into the stirring aqueous phase. A milky-white suspension should form immediately.

  • Solvent Removal: Allow the suspension to stir, typically overnight, in a fume hood to evaporate the organic solvent. Alternatively, use a rotary evaporator for faster removal.

  • Characterization: The resulting aqueous dispersion can be characterized for particle size, polydispersity index (PDI), and stability using techniques like Dynamic Light Scattering (DLS).

Advanced Strategy 2: Chemical Modification with PEG (PEGylation)

PEGylation is a powerful technique that involves covalently attaching hydrophilic polyethylene glycol (PEG) chains to a molecule. This process can dramatically improve aqueous solubility, increase stability, and reduce immunogenicity.[14][15][16]

G cluster_2 Concept of PEGylation for Solubility Enhancement conj POC-Cystamine Conjugate (Poorly Soluble) reaction Covalent Bonding Reaction conj->reaction plus + peg Activated PEG (e.g., PEG-NHS Ester) peg->reaction peg_conj PEGylated POC-Cystamine (Highly Soluble) reaction->peg_conj

Caption: Covalent attachment of PEG to improve conjugate solubility.
Methodology Overview: PEGylation

The free amine groups on the cystamine component of the conjugate serve as ideal targets for PEGylation.

  • Select Activated PEG: Choose a PEG derivative with a reactive group that targets amines, such as PEG-N-hydroxysuccinimide (PEG-NHS).[15]

  • Reaction: Dissolve the POC-Cystamine conjugate in a suitable anhydrous organic solvent (e.g., DCM or DMF). Add the activated PEG in a specific molar ratio and let the reaction proceed, often in the presence of a non-nucleophilic base.

  • Purification: After the reaction is complete, the now water-soluble PEGylated conjugate can be purified from unreacted components, often through dialysis against water or size-exclusion chromatography.

Table 3: Comparative Summary of Solubility Enhancement Strategies
StrategyEffectivenessComplexityImpact on ConjugateKey Advantage
pH Adjustment ModerateLowMinimal; reversibleSimple, fast, and low-cost to implement.
Co-Solvents ModerateLowMay affect downstream biological assays.Easy to screen various solvents and concentrations.
Nanoparticle Formulation HighMediumEncapsulates the conjugate, altering its bioavailability.Creates stable aqueous dispersions from highly insoluble materials.[17]
PEGylation Very HighHighCovalently alters the molecule, which may affect function.Provides a significant and permanent increase in aqueous solubility and stability.[7]

References

Technical Support Center: Catalyst Selection for Poc-Cystamine Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Poc-Cystamine click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the Poc-Cystamine click reaction?

The Poc-Cystamine click reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used to conjugate a molecule containing an azide (B81097) group with Poc-Cystamine. Poc-Cystamine is a chemical reagent featuring a cystamine (B1669676) core, which contains a disulfide bond, and a propargyl group (a terminal alkyne) that participates in the click reaction.[1][2][3][4][5] This reaction is valuable for introducing a reducible disulfide linkage into a target molecule, which can be cleaved under reducing conditions, for applications such as drug delivery and protein modification.[6]

Q2: Which catalyst system is best for the Poc-Cystamine click reaction?

The optimal catalyst system depends on your specific experimental conditions, including the solvent, the nature of your azide-containing molecule, and the required reaction time. Generally, a copper(I) source is required. This can be a Cu(I) salt like CuI or CuBr, or more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[7] To enhance catalyst stability and reaction efficiency, a copper-chelating ligand is highly recommended.[8]

Q3: Why is a ligand necessary for the CuAAC reaction?

Ligands play a crucial role in the CuAAC reaction by:

  • Stabilizing the Cu(I) oxidation state: Copper(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Ligands protect the Cu(I) catalyst from oxidation.[8]

  • Increasing catalyst solubility: Some ligands, like THPTA, are highly water-soluble and keep the copper catalyst in solution, which is particularly important for bioconjugation reactions in aqueous buffers.[9]

  • Accelerating the reaction rate: Ligands can significantly increase the rate of the click reaction, allowing for lower catalyst concentrations and shorter reaction times.[10]

Q4: Can the disulfide bond in Poc-Cystamine be cleaved during the click reaction?

Yes, this is a critical consideration. The use of sodium ascorbate as a reducing agent to generate Cu(I) from Cu(II) can potentially reduce the disulfide bond in Poc-Cystamine.[11] Studies have shown that ascorbate can reduce disulfide bridges, and this effect is dependent on concentration and pH.[12][13] It is particularly noteworthy that this reduction can occur at ascorbate concentrations higher than 1 mM.[11]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Catalyst Oxidation The Cu(I) catalyst is sensitive to oxygen.[8] Ensure all buffers and solvents are deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before use. If possible, set up the reaction under an inert atmosphere.
Suboptimal Catalyst System The choice of copper source and ligand can significantly impact yield.[14] Refer to the catalyst comparison tables below to select a more efficient system for your substrate and solvent.
Disulfide Bond Reduction The disulfide bond in Poc-Cystamine may be cleaved by the reducing agent.[11] Try decreasing the concentration of sodium ascorbate. Alternatively, consider using a direct Cu(I) source like CuI or CuBr to avoid the need for a reducing agent, though these are less stable.
Incorrect Order of Reagent Addition The order of addition is crucial. It is recommended to first mix the Cu(II) salt with the ligand, add this to your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.[15]
Thiol Interference If your azide-containing molecule has free thiol groups, they can interfere with the reaction.[16]

Issue 2: Reaction Fails with a Biomolecule (e.g., a protein or peptide)

Possible Cause Troubleshooting Step
Cytotoxicity of Copper Copper ions can be toxic to living cells and can damage biomolecules.[8] Use a biocompatible ligand such as THPTA or BTTAA, which can reduce copper's toxicity.[8] Use the lowest effective concentration of the copper catalyst.
Protein Denaturation The reaction conditions may be too harsh for your biomolecule. Ensure the pH and temperature are within the stable range for your protein. The addition of organic co-solvents can also lead to denaturation.
Steric Hindrance The azide or alkyne functionality on a large biomolecule may be inaccessible. Consider introducing a longer linker to the azide or alkyne to make it more accessible.

Data Presentation: Catalyst System Comparison

The following tables provide a summary of quantitative data for different CuAAC catalyst systems. Note that these are general comparisons and optimal conditions for the Poc-Cystamine reaction may need to be determined empirically.

Table 1: Comparison of Copper Sources and Ligands for the CuAAC Reaction of Benzyl Azide with Phenylacetylene [14]

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)
CuI (ligand-free)1Cyrene™0.5 hLow
CuBr (ligand-free)0.5Neat5 min<10
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat5 min>99
CuSO₄·5H₂O / Sodium Ascorbate1 / 5tBuOH/H₂O (1:1)1.5 h98
CuSO₄·5H₂O / Sodium Ascorbate / TBTA1 / 10 / 1tBuOH/H₂O (1:1)8 h91

Table 2: Comparison of Accelerating Ligands in CuAAC [8]

LigandRecommended ApplicationRelative Reaction KineticsBiocompatibilityWater SolubilityOrganic Solubility
TBTA Organic SynthesisVery HighLowLowVery High
THPTA Aqueous Synthesis, In VitroModerateModerateHighLow
BTTAA In Vivo, In VitroVery HighVery HighModerateModerate
BTTES In Vivo, In VitroHighVery HighHighLow

Experimental Protocols

General Protocol for a Small Molecule Poc-Cystamine Click Reaction:

This is a general protocol that should be optimized for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., DMF, DMSO, or a buffer).

    • Prepare a stock solution of Poc-Cystamine in the same solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of a water-soluble ligand (e.g., THPTA) in water.

    • Freshly prepare a stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vial, add your azide-containing molecule.

    • Add the Poc-Cystamine solution.

    • In a separate tube, premix the CuSO₄ solution and the ligand solution.

    • Add the copper/ligand mixture to the reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

    • Typical reaction times can range from a few minutes to several hours.[14]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

    • Purify the product using standard techniques such as column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Purification A Azide Solution Mix1 Mix Azide and Poc-Cystamine A->Mix1 B Poc-Cystamine Solution B->Mix1 C CuSO4 Solution Mix2 Premix CuSO4 and Ligand C->Mix2 D Ligand Solution D->Mix2 E Sodium Ascorbate Solution Initiate Add Ascorbate to Initiate E->Initiate Mix3 Combine Mixes Mix1->Mix3 Mix2->Mix3 Mix3->Initiate Monitor Monitor Reaction (TLC, LC-MS) Initiate->Monitor Purify Purify Product Monitor->Purify

Caption: Experimental workflow for the Poc-Cystamine click reaction.

troubleshooting_pathway cluster_catalyst Catalyst Issues cluster_reagents Reagent/Substrate Issues cluster_optimization Optimization Start Low/No Product Yield C1 Catalyst Oxidation? Start->C1 C2 Disulfide Reduction? Start->C2 C3 Incorrect Reagent Addition Order? Start->C3 C4 Suboptimal Catalyst? Start->C4 S1 Deoxygenate Solvents & Use Inert Atmosphere C1->S1 S2 Lower Ascorbate Conc. or Use Cu(I) Source C2->S2 S3 Follow Recommended Addition Protocol C3->S3 S4 Consult Catalyst Comparison Tables C4->S4

Caption: Troubleshooting guide for low yield in the Poc-Cystamine click reaction.

References

Ligand effects on Poc-Cystamine bioconjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Poc-Cystamine bioconjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is Poc-Cystamine and for what is it used?

A1: Poc-Cystamine is a click chemistry reagent that contains a cystamine (B1669676) group.[1] It is utilized as a building block in bioconjugation, a process that joins two molecules, at least one of which is a biomolecule, to form a new composite.[2] Specifically, the cystamine portion of the molecule can form a disulfide bond, which is a cleavable linker, making it valuable in applications like antibody-drug conjugates (ADCs) and targeted protein degradation.[3]

Q2: What is the fundamental mechanism of Poc-Cystamine bioconjugation?

A2: The primary mechanism involves the reaction of the sulfhydryl group within the cystamine moiety of Poc-Cystamine. This typically reacts with a cysteine residue on a protein or another thiol-containing molecule to form a disulfide bond. The propynyl (B12738560) group on Poc-Cystamine allows for subsequent "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Q3: What are the critical factors influencing the efficiency of Poc-Cystamine bioconjugation?

A3: Several factors can significantly impact the success of the conjugation. These include the reactivity of the cysteine residue on the target protein, the pH and temperature of the reaction, the concentration of the reactants, and the properties of the ligand being conjugated.[4] The accessibility of the target cysteine residue on the protein surface is also crucial.[5]

Q4: How can I confirm that the bioconjugation was successful?

A4: Successful conjugation can be confirmed using a variety of analytical techniques. These include SDS-PAGE to observe a shift in the molecular weight of the protein, mass spectrometry (MALDI-TOF or ESI-MS) to determine the precise mass of the conjugate, and chromatography methods like HPLC to separate the conjugated product from unreacted starting materials.

Troubleshooting Guides

Low Conjugation Efficiency

Q: I am observing very low or no conjugation product. What are the potential causes and how can I troubleshoot this?

A: Low conjugation efficiency is a common issue that can stem from several factors related to your protein, the Poc-Cystamine reagent, or the reaction conditions.

Troubleshooting Steps:

  • Verify the Presence of a Free Thiol: Ensure that the cysteine residue on your target protein is in a reduced state and available for conjugation. Disulfide bonds within or between proteins can cap the reactive cysteine.

    • Solution: Pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it is less likely to interfere with subsequent maleimide-based reactions, which are analogous to some Poc-Cystamine applications.[6]

  • Optimize Reaction pH: The pH of the reaction buffer is critical for thiol-based conjugations.

    • Solution: For reactions targeting cysteine, a pH range of 6.5-7.5 is generally recommended to favor the reaction with the thiol group over potential side reactions.[7]

  • Check Reagent Integrity: Poc-Cystamine, like many reagents, can degrade over time, especially if not stored properly.

    • Solution: Use fresh or properly stored Poc-Cystamine. Consider running a small-scale control reaction with a known thiol-containing molecule to verify the reagent's activity.

  • Increase Reactant Concentration: The kinetics of the reaction are concentration-dependent.

    • Solution: Increase the molar ratio of Poc-Cystamine to your protein. A 5 to 20-fold molar excess of the labeling reagent is a common starting point.

  • Extend Reaction Time and Optimize Temperature: The reaction may not have proceeded to completion.

    • Solution: Increase the incubation time or moderately increase the reaction temperature (e.g., from 4°C to room temperature). Monitor the reaction at different time points to determine the optimal duration.

Troubleshooting Flowchart for Low Conjugation Efficiency

G start Start: Low Conjugation Efficiency check_thiol Is the target cysteine's thiol group free and reduced? start->check_thiol reduce_protein Action: Pre-treat protein with a reducing agent (e.g., TCEP). check_thiol->reduce_protein No check_ph Is the reaction pH optimal (typically 6.5-7.5)? check_thiol->check_ph Yes reduce_protein->check_ph adjust_ph Action: Adjust buffer pH. Screen a range of pH values. check_ph->adjust_ph No check_reagent Is the Poc-Cystamine reagent active? check_ph->check_reagent Yes adjust_ph->check_reagent test_reagent Action: Test reagent with a control molecule. Use fresh reagent. check_reagent->test_reagent No check_concentration Are reactant concentrations adequate? check_reagent->check_concentration Yes test_reagent->check_concentration increase_concentration Action: Increase molar excess of Poc-Cystamine. check_concentration->increase_concentration No check_time_temp Are reaction time and temperature sufficient? check_concentration->check_time_temp Yes increase_concentration->check_time_temp optimize_time_temp Action: Increase incubation time and/or temperature. check_time_temp->optimize_time_temp No success Conjugation Efficiency Improved check_time_temp->success Yes optimize_time_temp->success

Caption: A troubleshooting decision tree for low bioconjugation efficiency.

Protein Aggregation During Conjugation

Q: My protein is precipitating out of solution during the conjugation reaction. What can I do to prevent this?

A: Protein aggregation can be triggered by the conjugation process itself, which can alter the protein's surface properties, or by the reaction conditions.

Troubleshooting Steps:

  • Modify Buffer Conditions: The buffer composition can significantly impact protein solubility.

    • Solution: Screen different buffers, pH values, and ionic strengths. The addition of excipients, such as arginine or polysorbates, can help to prevent aggregation.[7]

  • Reduce Protein Concentration: High protein concentrations can favor aggregation.

    • Solution: Perform the conjugation at a lower protein concentration.

  • Optimize Reaction Temperature: Lower temperatures can sometimes reduce aggregation.

    • Solution: Conduct the reaction at 4°C instead of room temperature, though this may require a longer reaction time.

  • Consider the Ligand's Properties: The molecule you are conjugating (the "ligand") can affect the solubility of the final conjugate.

    • Solution: If your ligand is hydrophobic, consider introducing a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), into your linker design to improve the solubility of the conjugate.[7]

Ligand Effects on Bioconjugation Efficiency

Q: How do the properties of the molecule (ligand) I am conjugating to my protein affect the reaction efficiency?

A: The physicochemical properties of the ligand can have a substantial impact on the conjugation reaction.

Ligand PropertyPotential Effect on Conjugation EfficiencyMitigation Strategy
Steric Hindrance Large, bulky ligands may have difficulty accessing the conjugation site on the protein, especially if the site is in a sterically hindered environment.Introduce a longer, flexible spacer between the ligand and the reactive group.
Charge A highly charged ligand (either positive or negative) may be repelled by similarly charged regions on the protein surface, preventing it from approaching the conjugation site.Adjust the buffer's ionic strength to screen charge-charge interactions. Modify the conjugation site on the protein to a more charge-neutral region if possible.
Hydrophobicity Very hydrophobic ligands can lead to aggregation of the protein-ligand conjugate, effectively removing it from the reaction and lowering the yield of soluble product.Include solubility-enhancing moieties like PEG in the linker. Perform the reaction in the presence of mild, non-denaturing detergents or organic co-solvents (e.g., DMSO, DMF) if the protein can tolerate them.
Reactivity The ligand itself may contain functional groups that can react with the Poc-Cystamine or the target protein, leading to undesired side products.Use orthogonal chemistries. Protect reactive functional groups on the ligand during the conjugation reaction and deprotect them afterward.

Experimental Protocols

General Protocol for Poc-Cystamine Conjugation to a Cysteine-Containing Protein

This protocol provides a general workflow. Optimal conditions, particularly reactant concentrations and reaction times, should be determined empirically for each specific protein and ligand combination.

1. Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2).

  • Poc-Cystamine.

  • Reducing agent (e.g., TCEP).

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine).

  • Purification column (e.g., size-exclusion chromatography).

2. Procedure:

  • Protein Reduction (if necessary):

    • If the protein's cysteine residues are oxidized, dissolve the protein in the reaction buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate for 1 hour at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately after protein reduction and purification, add the desired molar excess (e.g., 10-fold) of Poc-Cystamine to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent in excess (e.g., 100-fold molar excess over Poc-Cystamine) to react with any unreacted Poc-Cystamine.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the protein-Poc-Cystamine conjugate from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Cysteine-Containing Protein reduce_protein Reduce Protein with TCEP (if needed) prep_protein->reduce_protein purify_protein Desalt to Remove Reducing Agent reduce_protein->purify_protein conjugation Incubate Protein and Poc-Cystamine purify_protein->conjugation prep_reagent Prepare Poc-Cystamine Solution prep_reagent->conjugation quench Quench Reaction with Excess Thiol conjugation->quench purify_conjugate Purify Conjugate (e.g., SEC) quench->purify_conjugate characterize Characterize Product (SDS-PAGE, MS) purify_conjugate->characterize

Caption: A standard workflow for Poc-Cystamine bioconjugation.

Factors Influencing Poc-Cystamine Bioconjugation

G cluster_ligand Ligand Properties cluster_protein Protein Properties cluster_conditions Reaction Conditions main Bioconjugation Outcome (Efficiency, Specificity, Stability) sterics Steric Hindrance sterics->main charge Charge charge->main hydrophobicity Hydrophobicity hydrophobicity->main cys_accessibility Cysteine Accessibility cys_accessibility->main pka Cysteine pKa pka->main stability Protein Stability stability->main ph pH ph->main temperature Temperature temperature->main concentration Reagent Ratio concentration->main time Reaction Time time->main

Caption: Key factors affecting the outcome of bioconjugation reactions.

References

Technical Support Center: Purification of Poc-Cystamine Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Poc-Cystamine conjugated biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the purification of these specialized conjugates.

Frequently Asked Questions (FAQs)

Q1: What is Poc-Cystamine and what are its key features?

A1: Poc-Cystamine is a chemical linker used in bioconjugation. Its structure consists of a Poc (propargyloxycarbonyl) protecting group attached to a cystamine (B1669676) core. The key features of this linker are:

  • Propargyloxycarbonyl (Poc) Group : An amine-protecting group that contains an alkyne handle. This alkyne can be used for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to molecules containing an azide (B81097) group.[1][2] The Poc group is stable under various conditions but can be removed when desired.[3][4][5][6]

  • Cystamine Core : Contains a disulfide bond (-S-S-) . This bond is relatively stable in the extracellular environment but can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellularly by glutathione. This redox-sensitivity makes it a useful component for drug delivery systems where the release of a payload is desired within the reducing environment of a cell.[7][8][9]

Q2: What are the main challenges in purifying Poc-Cystamine conjugated biomolecules?

A2: The primary challenges stem from the unique chemical properties of the Poc-Cystamine linker and the biomolecule itself. These include:

  • Premature Cleavage of the Disulfide Bond : The disulfide bond is susceptible to reduction. Exposure to reducing agents, even at low concentrations, during purification can lead to the loss of the conjugated molecule.[7][10][11]

  • Instability of the Poc Group : While generally stable, the Poc group's integrity can be compromised by certain buffer conditions or reagents, potentially leading to unwanted side reactions or loss of the "click" handle.[3][4][5][6]

  • Aggregation : Bioconjugates, particularly antibody-drug conjugates (ADCs), can be prone to aggregation, which can be exacerbated by changes in buffer composition, pH, or temperature during purification.[7][11]

  • Heterogeneity of the Conjugate : The conjugation reaction may result in a mixture of species with varying drug-to-biomolecule ratios (DBR or DAR), as well as unconjugated biomolecules and excess reagents.[12][13]

  • Removal of Excess Reagents : Efficient removal of unreacted Poc-Cystamine, catalysts (if used for click chemistry), and other small molecules is crucial to obtain a pure product.[1][2]

Q3: Which chromatography techniques are recommended for purifying Poc-Cystamine conjugates?

A3: A multi-step chromatography approach is often necessary. The choice of technique depends on the properties of the biomolecule and the impurities to be removed.

  • Size-Exclusion Chromatography (SEC) : Effective for removing unreacted small molecules like excess Poc-Cystamine and for separating monomeric conjugates from aggregates.

  • Hydrophobic Interaction Chromatography (HIC) : A powerful technique for separating biomolecules based on their hydrophobicity. It is particularly useful for separating conjugates with different drug-to-antibody ratios (DARs) in ADCs.[12][13]

  • Ion-Exchange Chromatography (IEX) : Separates molecules based on their net charge. This can be used to remove charged impurities or to separate conjugate species if the conjugation alters the overall charge of the biomolecule.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A high-resolution technique typically used for analytical characterization but can also be used for purification, especially for smaller biomolecules like peptides.[14][15][16] It is often denaturing, which may not be suitable for all proteins.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Yield of Purified Conjugate 1. Aggregation and Precipitation : The conjugate may be aggregating and precipitating out of solution during purification.1a. Optimize buffer conditions (pH, ionic strength, additives like arginine). 1b. Perform purification steps at a lower temperature. 1c. Use a milder elution method if using affinity or ion-exchange chromatography.[7][11]
2. Premature Cleavage of Disulfide Bond : Reducing agents in buffers or carry-over from previous steps are cleaving the disulfide linker.2a. Ensure all buffers are freshly prepared with high-purity water and are free of reducing agents. 2b. If reducing agents were used previously, ensure their complete removal by dialysis or desalting before purification. 2c. Consider performing purification at a slightly acidic pH (~6.5) to minimize disulfide scrambling.[10][17]
3. Non-specific Binding to Chromatography Resin : The conjugate is irreversibly binding to the column matrix.3a. Modify the buffer composition (e.g., increase salt concentration for IEX, change mobile phase for RP-HPLC). 3b. Choose a different type of chromatography resin with lower non-specific binding properties.[18]
Presence of Unconjugated Biomolecule in Final Product 1. Incomplete Conjugation Reaction : The reaction did not go to completion.1a. Optimize the conjugation reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH). 1b. Use a purification method with higher resolution, such as HIC, to separate the unconjugated biomolecule from the conjugate.[12][13]
Presence of Aggregates in Final Product 1. Hydrophobic Interactions : The conjugated payload increases the hydrophobicity of the biomolecule, leading to aggregation.1a. Use SEC as a final polishing step to remove aggregates. 1b. Add excipients like arginine or polysorbates to the formulation buffer to prevent aggregation.[7][11]
2. Disulfide Scrambling : Incorrect disulfide bond formation between conjugate molecules.2a. Maintain a slightly acidic pH during purification and storage. 2b. Avoid elevated temperatures.[10]
Loss of Poc Group During Purification 1. Chemical Instability : The Poc group may be sensitive to certain pH conditions or chemical reagents.1a. The propargyloxycarbonyl group is generally stable to acidic and basic conditions commonly used in peptide synthesis. However, for specific biomolecules, it is advisable to test for stability under the intended purification conditions. 1b. Deprotection is typically achieved with reagents like tetrathiomolybdate, so avoid similar reagents in purification buffers.[3][4][5][6]

Experimental Protocols

General Workflow for Purification of a Poc-Cystamine Conjugated Antibody

This protocol outlines a typical purification strategy for an antibody conjugated with a small molecule via a Poc-Cystamine linker.

experimental_workflow cluster_0 Conjugation Reaction cluster_1 Purification Steps A Antibody + Poc-Cystamine Linker + Payload B Crude Conjugate Mixture A->B Click Chemistry or other conjugation method C Step 1: Buffer Exchange / Desalting B->C D Step 2: Hydrophobic Interaction Chromatography (HIC) C->D Removal of excess small molecules E Step 3: Size-Exclusion Chromatography (SEC) D->E Separation of DAR species F Purified Conjugate E->F Removal of aggregates

Figure 1. General experimental workflow for purification.

1. Buffer Exchange / Desalting

  • Objective : To remove excess unreacted Poc-Cystamine, payload, and any catalysts from the crude conjugation mixture.

  • Method : Use a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 30 kDa for an antibody).

  • Buffer : Exchange the reaction buffer with a suitable buffer for the next chromatography step (e.g., HIC binding buffer).

2. Hydrophobic Interaction Chromatography (HIC)

  • Objective : To separate the desired conjugate from unconjugated antibody and conjugates with different drug-to-antibody ratios (DARs).[12][13]

  • Stationary Phase : Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).

  • Mobile Phase :

    • Binding Buffer (Buffer A) : High salt concentration (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride in a neutral pH buffer like sodium phosphate).

    • Elution Buffer (Buffer B) : Low salt concentration (same buffer as A but without the salt).

  • Procedure :

    • Equilibrate the column with Binding Buffer.

    • Load the sample from Step 1.

    • Wash the column with Binding Buffer to remove any unbound species.

    • Elute the bound species using a decreasing salt gradient (e.g., 100% Buffer A to 100% Buffer B over 20 column volumes).

    • Collect fractions and analyze for purity and DAR using methods like UV-Vis spectroscopy, RP-HPLC, or mass spectrometry.[13][19]

3. Size-Exclusion Chromatography (SEC)

  • Objective : To remove any aggregates formed during the conjugation or previous purification steps and for final buffer exchange.

  • Stationary Phase : Select an SEC resin with an appropriate fractionation range for the biomolecule (e.g., Superdex 200 for antibodies).

  • Mobile Phase : The final formulation buffer for the purified conjugate.

  • Procedure :

    • Equilibrate the column with the final formulation buffer.

    • Pool and concentrate the desired fractions from HIC.

    • Load the concentrated sample onto the SEC column.

    • Elute with the formulation buffer at a constant flow rate.

    • Collect the monomeric peak, which should elute at the expected volume for the conjugate.

Logical Troubleshooting Flowchart

This flowchart provides a logical approach to troubleshooting common purification issues.

troubleshooting_flowchart start Start Purification check_yield Is the yield acceptable? start->check_yield check_purity Is the purity acceptable? check_yield->check_purity Yes low_yield Troubleshoot Low Yield: - Check for precipitation - Analyze flow-through and wash fractions - Test for disulfide bond cleavage check_yield->low_yield No check_aggregates Are aggregates present? check_purity->check_aggregates Yes low_purity Troubleshoot Low Purity: - Optimize chromatography gradient - Use a higher resolution column - Add an additional purification step check_purity->low_purity No end Purification Successful check_aggregates->end No aggregates_present Troubleshoot Aggregates: - Add SEC polishing step - Optimize buffer (additives, pH) - Lower protein concentration check_aggregates->aggregates_present Yes low_yield->start Re-run with optimized conditions low_purity->start Re-run with optimized conditions aggregates_present->start Re-run with optimized conditions

Figure 2. Logical troubleshooting flowchart for purification.

This technical support center provides a foundational guide for the purification of Poc-Cystamine conjugated biomolecules. For specific applications, further optimization of these protocols will be necessary. Always refer to the manufacturer's instructions for chromatography resins and equipment.

References

Technical Support Center: Characterization of Poc-Cystamine Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry (MS) characterization of Poc-Cystamine conjugates.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, from sample preparation to data analysis.

Category 1: Sample Preparation

Question: I am observing high background noise and contaminant peaks in my mass spectrum. What are the likely causes and solutions?

Answer: High background noise and contaminant peaks are common issues that typically originate from the sample preparation stage. The quality and reproducibility of your results are significantly impacted by the cleanliness of your sample.[1]

  • Common Causes:

    • Incompatible Buffers and Detergents: Non-volatile salts (e.g., phosphates), and detergents (e.g., Triton-X, NP-40, SDS) are not MS-friendly. They can cause ion suppression and generate significant background noise.[2][3]

    • Keratin (B1170402) Contamination: Contamination from skin and dust is a frequent source of keratin peptides, which can obscure low-abundance analyte signals.

    • Polymer Contamination: Polyethylene glycols (PEGs) from plastics or detergents can ionize easily and dominate the spectrum.[2]

  • Troubleshooting Steps:

    • Use MS-Compatible Reagents: Whenever possible, use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[4] If a detergent is necessary, opt for an MS-compatible one like n-Dodecyl β-D-maltoside (DDM).

    • Implement a Desalting/Cleanup Step: Before MS analysis, use a desalting method such as C18 solid-phase extraction (SPE) stage tips or size-exclusion chromatography to remove salts, detergents, and other small-molecule contaminants.[1]

    • Minimize Contamination: Always wear gloves and work in a clean environment (e.g., a laminar flow hood) to reduce keratin contamination. Use high-purity solvents and new, clean labware.

Question: My conjugate appears to be unstable, showing multiple species or degradation products. How can I ensure sample integrity?

Answer: Conjugate stability is critical for accurate characterization. The disulfide bond in the cystamine (B1669676) linker is susceptible to reduction and exchange reactions.

  • Common Causes:

    • Reductants in Sample Buffer: The presence of reducing agents like DTT or TCEP, even at trace levels, can cleave the disulfide bond.

    • Suboptimal pH: Extreme pH values can lead to hydrolysis or other degradation pathways for the "Poc" moiety or the linker.

    • Free Thiols: The presence of free cysteine or other thiols in the sample can lead to disulfide bond scrambling.

  • Troubleshooting Steps:

    • Quench Reactions: Ensure any reactions used to create the conjugate are fully quenched.

    • Control Buffer Conditions: Maintain the sample at an appropriate pH and avoid buffers containing reducing agents. If reduction of other disulfide bonds (e.g., in a protein carrier) was part of the process, ensure the reductant is fully removed before analysis.

    • Alkylation: To prevent re-formation of incorrect disulfide bonds or reactions with free thiols, consider an alkylation step with agents like iodoacetamide (B48618) (IAM) after any intentional reduction step.[5]

Category 2: Mass Spectrometry & Data Acquisition

Question: I'm seeing a low signal or no signal at all for my conjugate. What should I check?

Answer: A weak or absent signal can be due to issues with the sample itself or the mass spectrometer settings. This troubleshooting workflow can help isolate the problem.

G start Low / No Signal Observed sample_prep Verify Sample Preparation start->sample_prep ms_settings Check MS Instrument Settings start->ms_settings sample_integrity Confirm Sample Concentration & Integrity sample_prep->sample_integrity cleanup Check Desalting / Cleanup (Ion Suppression?) sample_prep->cleanup ionization Optimize Ionization Source (e.g., ESI Voltage) ms_settings->ionization detection Check Mass Analyzer (m/z Range, Detector) ms_settings->detection resolution Problem Solved sample_integrity->resolution Concentration OK No Degradation cleanup->resolution Cleanup Successful ionization->resolution Signal Improved detection->resolution Signal Detected

Caption: Troubleshooting workflow for low or no MS signal.

  • Sample Concentration: Ensure the sample concentration is within the optimal range for your instrument's sensitivity.

  • Ion Suppression: As mentioned previously, contaminants can suppress the ionization of your target analyte.[1] Re-evaluate your sample cleanup procedures.

  • Instrument Settings:

    • Ionization Source: Optimize electrospray ionization (ESI) parameters, including spray voltage, gas flow, and temperature.

    • Mass Range: Confirm the mass analyzer is scanning the correct m/z range for your expected conjugate ions.

    • Polarity: Ensure you are analyzing in the correct mode (positive or negative) for your analyte. Cysteamine-containing molecules often show good signal in positive ion mode.[6]

Question: How can I characterize a heterogeneous mixture of conjugates, such as different drug-to-antibody ratios (DAR)?

Answer: Characterizing heterogeneous mixtures is a primary application of MS in this field. Techniques like Hydrophobic Interaction Chromatography (HIC) coupled with MS are powerful for this purpose.

  • Recommended Approach: HIC-MS

    • HIC separates species based on hydrophobicity, which often correlates with the number of conjugated moieties (e.g., DAR).

    • However, HIC typically uses high-salt, MS-incompatible mobile phases.[4]

    • Solution: Modern methods use MS-compatible salts like ammonium acetate and a post-column makeup flow to dilute the salt concentration or introduce a denaturing solvent before the sample enters the mass spectrometer. This allows for simultaneous DAR measurement and mass identification of the different species.

Category 3: Data Interpretation

Question: What are the expected fragmentation patterns for a Poc-Cystamine conjugate in MS/MS?

Answer: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. For a cystamine-based linker, the key fragmentation event is the cleavage of the disulfide bond.

  • Primary Fragmentation Pathway:

    • Cleavage of the S-S bond is a predominant fragmentation pathway for molecules containing a disulfide bridge.[7][8]

    • This will result in two primary fragments: one corresponding to the "Poc" moiety with a single sulfur, and the other to the rest of the conjugate.

    • Observing a neutral loss corresponding to one part of the conjugate while detecting the other is a strong indicator of the disulfide linkage.

G cluster_0 Precursor Ion (Poc-S-S-R) cluster_1 Collision-Induced Dissociation (CID) cluster_2 Product Ions Precursor [Poc-S-S-R+H]+ CID Energy Input Precursor->CID NeutralLoss Neutral Loss of R-S Precursor->NeutralLoss Observed as Fragment1 [Poc-SH+H]+ CID->Fragment1 S-S Cleavage Fragment2 [R-S]+ CID->Fragment2 S-S Cleavage

Caption: Simplified fragmentation of a disulfide-linked conjugate.

  • Other Fragmentations: You may also observe fragments from the "Poc" moiety itself or from the carrier molecule (R). Characterizing these can provide further structural confirmation.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for Poc-Cystamine conjugates? A1: Electrospray Ionization (ESI) is the most common and suitable technique. It is a "soft" ionization method that minimizes in-source fragmentation, allowing for the analysis of intact conjugates.

Q2: Should I use native or denaturing MS conditions? A2: The choice depends on your analytical goal.

  • Native MS: Performed with non-denaturing buffers (e.g., ammonium acetate), this technique preserves the non-covalent interactions and provides information on the overall structure and conformation of larger conjugates (like ADCs).[9]

  • Denaturing MS: Uses solvents like acetonitrile (B52724) and acids like formic acid. This approach is excellent for obtaining accurate mass measurements of individual subunits and for coupling with reversed-phase chromatography (LC-MS).[9]

Q3: How do I determine the Drug-to-Antibody Ratio (DAR) of a conjugate mixture? A3: The average DAR can be calculated from a deconvoluted mass spectrum of the intact conjugate mixture. For more detailed analysis, HIC-MS is the preferred method. It separates the different DAR species (DAR0, DAR2, DAR4, etc.), and the relative abundance of each peak in the chromatogram can be used to calculate the average DAR.

Q4: My MS/MS data for a specific fragment is ambiguous. How can I confirm its identity? A4: If MS/MS is insufficient, you can perform pseudo MS³ analysis. This involves isolating a fragment ion from the initial MS/MS scan and subjecting it to another round of fragmentation. This can provide more detailed structural information about that specific piece of the molecule.[7][8]

Experimental Protocols & Data

Protocol: General Sample Preparation for LC-MS/MS

This protocol outlines a general workflow for preparing a protein-based Poc-Cystamine conjugate for analysis by LC-MS/MS after enzymatic digestion.

  • Denaturation: Denature the protein conjugate in a solution containing 8M urea (B33335) to unfold the protein and make cleavage sites accessible.[3]

  • Reduction (Optional): If you need to analyze the constituent parts of a larger protein carrier, reduce existing disulfide bonds (not the cystamine linker unless intended) using DTT. Caution: This step will cleave the cystamine linker if not carefully controlled or if it's the target of the analysis.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAM) to prevent them from reforming disulfide bonds.[5]

  • Buffer Exchange/Dilution: Dilute the sample to reduce the urea concentration to <1M, as high concentrations of urea can inhibit enzymatic activity.

  • Enzymatic Digestion: Add a protease like Trypsin/Lys-C to digest the protein into smaller peptides.[2][3] Incubate for several hours or overnight at 37°C.

  • Quench Digestion: Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA).

  • Desalting (Cleanup): Use a C18 StageTip or ZipTip to remove salts, urea, and other contaminants. Elute the peptides using a high organic solvent solution (e.g., 80% acetonitrile with 0.1% formic acid).

  • Analysis: The cleaned peptide mixture is now ready for injection into the LC-MS/MS system.

Data Tables

The following tables represent typical quantitative data obtained during the validation of an LC-MS/MS method for quantifying cysteamine (B1669678) or related conjugates in a biological matrix.[10][11]

Table 1: LC-MS/MS Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) 0.998> 0.99
Lower Limit of Quantification (LLOQ) 1.25 µMS/N > 10
Limit of Detection (LOD) 0.25 µMS/N > 3
Intra-day Precision (CV%) 0.90 - 6.93%< 15%
Inter-day Precision (CV%) 2.50 - 8.10%< 15%
Accuracy (%) 97.8 - 106.0%85 - 115%

Table 2: Example HIC-MS Data for an Antibody-Drug Conjugate

Species (DAR)Retention Time (min)Observed Mass (Da)Relative Abundance (%)
DAR08.514805015.2
DAR210.214985045.8
DAR411.815165030.5
DAR613.11534508.5
Average DAR --3.05

References

Technical Support Center: Poc-Cystamine Disulfide Bond Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poc-Cystamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of the Poc-Cystamine disulfide bond. Premature cleavage of this bond can compromise experimental outcomes, and this guide provides troubleshooting advice, detailed protocols, and preventative strategies.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and application of Poc-Cystamine.

Q1: What are the primary causes of premature cleavage of the Poc-Cystamine disulfide bond?

A: Premature cleavage is typically an unintended reduction of the disulfide bond. The most common causes are:

  • Presence of Reducing Agents: Thiol-based reagents like Dithiothreitol (DTT), 2-Mercaptoethanol (BME), and even high concentrations of endogenous thiols like Glutathione (GSH) can readily reduce the disulfide bond.[1][2][3]

  • Inappropriate pH: Alkaline conditions (pH > 8) can facilitate thiol-disulfide exchange reactions, leading to cleavage, especially if catalytic amounts of free thiols are present.[4][5]

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including the reduction of disulfide bonds.[4][6]

  • Exposure to Oxygen: While disulfide bond formation is an oxidative process, the stability of cysteamine (B1669678), the reduced form of cystamine, is poor in aqueous solutions exposed to oxygen, leading to complex degradation pathways.[7] For long-term stability of the core molecule, minimizing oxygen is crucial.

Q2: I suspect my Poc-Cystamine has degraded. How can I verify its integrity?

A: Several analytical techniques can confirm the integrity of the disulfide bond:

  • Mass Spectrometry (LC-MS): This is the most direct method to confirm the molecular weight of the intact conjugate and identify any smaller, cleaved fragments.[8][9]

  • SDS-PAGE (Non-reducing): Comparing samples under non-reducing versus reducing conditions on an SDS-PAGE gel can reveal cleavage. A shift in mobility or the appearance of new, smaller bands in the non-reduced lane suggests the disulfide bond has been broken.[10][11]

  • Ellman's Assay: This colorimetric assay quantifies the number of free thiol groups in a solution. An unexpected increase in free thiols indicates that disulfide bonds have been reduced.[8][10]

Q3: What are the best practices for storing and handling Poc-Cystamine to ensure maximum stability?

A: Proper storage and handling are critical to prevent degradation:

  • Temperature: For long-term storage, freezing at -20°C is highly recommended over refrigeration at 4°C.[6][12][13][14] Studies have shown significant degradation of cysteamine solutions within one week at 4°C, whereas they remain stable for much longer when frozen.[6][14]

  • Atmosphere: Cysteamine is susceptible to oxidation.[7] If working with the reduced form or concerned about long-term stability in solution, using de-gassed buffers and storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[7]

  • Preparation: Always prepare solutions fresh using high-purity, redox-free solvents and buffers. Avoid leaving solutions at room temperature for extended periods.

  • Material Compatibility: Avoid using materials like copper or brass, as they can react with thiols and are corrosive.[15]

Q4: Which buffer conditions should I use for my experiments involving Poc-Cystamine?

A: Buffer choice is critical for stability.

  • pH: Maintain a pH in the slightly acidic to neutral range (pH 6.0-7.5). Avoid alkaline buffers (pH > 8.0) to minimize the risk of disulfide exchange.[4][16] The oxidation of cysteamine to its disulfide form, cystamine, is significantly faster at pH 7.4 than at acidic pH.[4]

  • Composition: Ensure your buffer is free of any reducing agents. Use high-purity water and reagents to avoid contamination with metals or other reactive species.

Section 2: Factors Influencing Disulfide Bond Stability

The stability of the Poc-Cystamine disulfide bond is not absolute and is highly dependent on its chemical environment. The tables below summarize key factors and provide quantitative data on storage conditions.

Table 1: Summary of Environmental Factors Affecting Disulfide Bond Stability

FactorImpact on Disulfide BondRecommendations & Notes
Reducing Agents High Impact (Cleavage) Avoid DTT, BME, TCEP, and high concentrations of GSH unless cleavage is intended. The intracellular environment has a high (1-10 mM) concentration of GSH, which is a key mechanism for in-vivo cleavage.[17]
pH Moderate Impact Cleavage is favored at alkaline pH (>8.0). Cysteamine solutions are more stable at an acidic pH of ~4.2.[4] Maintain experimental conditions between pH 6.0 and 7.5 for optimal stability.
Temperature Moderate Impact Higher temperatures accelerate degradation. Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Oxidizing Agents High Impact (Cleavage/Degradation) Strong oxidizers like hypochlorous acid can cleave disulfide bonds.[18] The presence of oxygen is a primary factor in the degradation of cysteamine in aqueous solutions.[7]
Steric Hindrance Stabilizing Effect Disulfide bonds with bulky chemical groups (e.g., methyl groups) adjacent to the bond are more sterically hindered and show increased stability against reduction.[1][17]

Table 2: Stability of Cysteamine Solutions Under Different Storage Conditions

Storage TemperatureTime PeriodStability OutcomeReference
+4°C 1 WeekSignificant loss of free cysteamine observed.[6][14]
-20°C 1 WeekNo significant loss of free cysteamine.[6][14]
+4°C 52 WeeksPercentage of remaining cysteamine significantly lower at all time points compared to -20°C storage.[6]
-20°C 52 WeeksCysteamine concentration remains significantly more stable.[6][12]
-20°C 30 DaysA 0.55% cysteamine formulation was shown to be stable.[12]

Section 3: Detailed Experimental Protocols

Here are key protocols for assessing the integrity of the Poc-Cystamine disulfide bond.

Protocol 1: Assessing Disulfide Bond Integrity via Non-Reducing SDS-PAGE

This method provides a qualitative assessment of disulfide bond cleavage by comparing the electrophoretic mobility of the molecule in its intact (oxidized) and cleaved (reduced) states.

  • Materials:

    • Poc-Cystamine conjugate sample

    • 2X Non-reducing Laemmli sample buffer (without BME or DTT)

    • 2X Reducing Laemmli sample buffer (containing 100 mM DTT or 5% BME)

    • SDS-PAGE gel system and appropriate percentage gel

    • Protein stain (e.g., Coomassie Brilliant Blue)

  • Methodology:

    • Prepare two aliquots of your Poc-Cystamine conjugate sample.

    • To the first aliquot ("Non-Reduced"), add an equal volume of 2X non-reducing sample buffer.

    • To the second aliquot ("Reduced"), add an equal volume of 2X reducing sample buffer. This will serve as your positive control for cleavage.

    • Heat both samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel, including a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

    • Stain the gel to visualize the protein bands.

  • Interpretation:

    • If the non-reduced sample shows a single band at the expected molecular weight of the intact conjugate, the disulfide bond is likely intact.

    • If the non-reduced sample shows bands corresponding to the molecular weights of the cleaved components (matching the reduced sample lane), premature cleavage has occurred.

Protocol 2: Quantifying Free Thiols using Ellman's Reagent (DTNB) to Detect Cleavage

This protocol quantifies the concentration of free sulfhydryl (-SH) groups. An increase in this concentration in a Poc-Cystamine solution over time or after treatment indicates disulfide bond reduction.

  • Materials:

    • Poc-Cystamine conjugate sample

    • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) stock solution (e.g., 4 mg/mL in 0.1 M phosphate (B84403) buffer, pH 8.0)

    • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

    • Cysteine or GSH for standard curve

    • Spectrophotometer and cuvettes

  • Methodology:

    • Standard Curve: Prepare a series of known concentrations of a free thiol standard (e.g., Cysteine) in the Reaction Buffer.

    • To each standard, add a small volume of DTNB stock solution. Allow the reaction to proceed for 15 minutes.

    • Measure the absorbance of each standard at 412 nm.

    • Plot absorbance vs. molar concentration to generate a standard curve.

    • Sample Analysis: Add your Poc-Cystamine sample to the Reaction Buffer.

    • Add the same volume of DTNB stock solution as used for the standards. Incubate for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Use the standard curve to determine the molar concentration of free thiols in your sample.

  • Interpretation: A baseline measurement of a freshly prepared Poc-Cystamine solution should be taken. Subsequent measurements showing a significant increase in free thiol concentration indicate disulfide bond cleavage.

Protocol 3: Controlled Cleavage Assay using Glutathione (GSH)

This protocol simulates the reducing environment inside a cell to test the susceptibility of the Poc-Cystamine disulfide bond to cleavage by GSH.[1]

  • Materials:

    • Poc-Cystamine conjugate (e.g., 1 mg/mL in PBS)

    • Reduced Glutathione (GSH) stock solution (e.g., 100 mM in PBS, pH adjusted to 7.4, freshly prepared)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Quenching solution (e.g., ice-cold acetonitrile (B52724) or an alkylating agent like N-ethylmaleimide)

    • LC-MS system for analysis

  • Methodology:

    • In a microcentrifuge tube, add the Poc-Cystamine conjugate solution.

    • Add GSH stock solution to a final concentration that mimics intracellular levels (e.g., 1-10 mM).

    • Adjust the final volume with PBS.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction.

    • Immediately stop the reaction by adding the aliquot to a quenching solution.

    • Analyze the quenched samples by LC-MS to quantify the remaining intact conjugate and the released fragments.

  • Interpretation: The rate of disappearance of the intact conjugate provides the cleavage kinetics (e.g., half-life) of the disulfide bond under simulated physiological reducing conditions.

Section 4: Visual Guides and Workflows

Visual aids to help diagnose and prevent issues with Poc-Cystamine stability.

start Suspected Disulfide Cleavage check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage check_buffer Analyze Buffer / Solution (pH, Contaminants) start->check_buffer check_protocol Examine Experimental Protocol (Reagents, Incubation) start->check_protocol cause_temp Cause: Storage at > -20°C or Freeze/Thaw Cycles check_storage->cause_temp cause_ph Cause: Alkaline pH (>8.0) check_buffer->cause_ph cause_reductant Cause: Unintended Reducing Agent Present check_protocol->cause_reductant solution_storage Action: Store at -20°C Prepare Fresh Aliquots cause_temp->solution_storage solution_buffer Action: Adjust pH to 6.0-7.5 Use High-Purity Reagents cause_ph->solution_buffer solution_protocol Action: Remove Reducing Agents Purify Reagents cause_reductant->solution_protocol confirm Confirm with Assay (LC-MS, non-reducing SDS-PAGE) solution_storage->confirm solution_buffer->confirm solution_protocol->confirm

Caption: Troubleshooting workflow for suspected premature disulfide bond cleavage.

cluster_cleavage Factors Promoting Cleavage cluster_stability Factors Promoting Stability poc_cys Poc-Cystamine Disulfide Bond storage Correct Storage (-20°C, Protected from Light) poc_cys->storage Preserve acid_ph Acidic / Neutral pH (pH 6.0 - 7.5) poc_cys->acid_ph Maintain steric Steric Hindrance (Bulky adjacent groups) poc_cys->steric Protect reductants Reducing Agents (GSH, DTT, BME) reductants->poc_cys Reduce ph Alkaline pH (pH > 8.0) ph->poc_cys Facilitate Reduction temp High Temperature (e.g., > 37°C or prolonged RT) temp->poc_cys Accelerate Reduction

Caption: Key factors influencing the stability and cleavage of disulfide bonds.

prep 1. Prepare Poc-Cystamine Solution in Test Buffer aliquot 2. Create Aliquots for Time-Course Study prep->aliquot incubate 3. Incubate Samples (e.g., 37°C) aliquot->incubate timepoint 4. At Each Time Point, Withdraw Aliquot incubate->timepoint quench 5. Quench Reaction Immediately (e.g., add to cold Acetonitrile) timepoint->quench analyze 6. Analyze All Time Points via LC-MS quench->analyze data 7. Quantify Intact vs. Cleaved Product to Determine Stability / Half-life analyze->data

Caption: Experimental workflow for assessing the kinetic stability of Poc-Cystamine.

References

Technical Support Center: Poc-Cystamine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poc-Cystamine reactions, with a specific focus on the critical impact of pH on reaction kinetics and stability.

Frequently Asked Questions (FAQs)

Q1: My cysteamine (B1669678) solution is degrading rapidly, showing a loss of potency. What is the likely cause?

A1: The most probable cause is the pH of your solution. Cysteamine is unstable in aqueous solutions and rapidly oxidizes to its disulfide form, cystamine, especially at neutral or alkaline pH.[1] The oxidation reaction is pH-dependent because the thiolate anion (R-S⁻), which is more reactive, becomes the predominant species at higher pH values.[1][2] Oxidation is significantly faster at pH 7.4 compared to more acidic conditions like pH 4.2.[1][3]

Q2: What is the optimal pH for preparing and storing a cysteamine stock solution to ensure its stability?

A2: To maximize stability and prevent premature oxidation, cysteamine solutions should be prepared and stored under acidic conditions. An acidic pH of 4.2 has been shown to decrease the rate of oxidation.[1][3] For long-term storage, maintaining an acidic pH and adding a chelating agent like EDTA to sequester metal ions that catalyze the oxidation is essential.[1][3]

Q3: How does pH influence the reaction kinetics of cysteamine with other molecules in my experiment?

A3: The kinetics are highly pH-dependent. The key step in many reactions involving cysteamine's thiol group is the formation of the thiolate anion (cys⁻), which is a much stronger nucleophile than the protonated thiol (cys-SH).[2]

  • Alkaline pH: At higher pH values (above the pKa of the thiol group, which is around 8.5), the concentration of the highly reactive thiolate anion increases, leading to faster reaction rates for processes like disulfide bond formation or alkylation.[2]

  • Acidic pH: In acidic conditions, cysteamine exists predominantly in its protonated, less reactive form, which will slow down reactions involving the thiol group.[2]

Q4: My reaction is producing a low yield of the desired cysteamine-conjugated product. Could pH be the issue?

A4: Yes, an inappropriate pH is a common reason for low yields. If your reaction requires the nucleophilic attack of the thiol group, performing the reaction at a pH that is too acidic (e.g., < 7) will result in a very low concentration of the reactive thiolate species, leading to slow and inefficient conversion. Conversely, if the cysteamine is intended to react via its amine group, the pH must be considered relative to the pKa of the amine to ensure the desired protonation state.

Q5: I am observing unexpected side products in my reaction. How can pH contribute to this?

A5: Uncontrolled pH can lead to several side reactions. The most common is the oxidation of cysteamine to cystamine, which will compete with your primary reaction pathway, especially at neutral to alkaline pH in the presence of oxygen.[4] Metal ion catalysis, which is also pH-dependent, can further accelerate this oxidative degradation.[1] Ensuring your reaction is properly buffered and deoxygenated (if necessary) can minimize these side products.

Data on pH-Dependent Cysteamine Stability

The following table summarizes the impact of pH on the stability and degradation rate of cysteamine.

ParameterpH 4.2 (Acidic)pH 7.4 (Neutral/Slightly Alkaline)Reference
Relative Oxidation Rate Decreased / SlowVery Fast[1]
Predominant Species Protonated Thiol (R-SH)Ionized Thiolate (R-S⁻)[1][5]
Stability HigherLower[1][3]
Degradation Rate Not specified126 µg/h (for a 0.1 mg/mL solution in PBS)[1]

Experimental Protocols

Protocol 1: General Method for Evaluating Cysteamine Stability at Various pH

This protocol outlines a procedure to determine the kinetic stability of cysteamine in different buffer systems.

  • Buffer Preparation : Prepare a series of buffers (e.g., sodium acetate, phosphate, borate) at various pH values (e.g., 4.0, 5.5, 7.4, 8.5). Ensure the final ionic strength is consistent across all buffers.

  • Stock Solution : Prepare a concentrated stock solution of cysteamine hydrochloride in deoxygenated, deionized water, preferably acidified with a small amount of HCl.

  • Reaction Initiation : Dilute the cysteamine stock solution into each prepared buffer to a final concentration (e.g., 1 mg/mL). The reactions should be initiated in sealed vials with minimal headspace to reduce oxygen exposure.

  • Incubation : Incubate all samples at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling : At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching : Immediately quench the reaction in the aliquot by adding a strong acid (e.g., perchloric acid) to protonate the thiol and halt oxidation.

  • Quantification : Analyze the concentration of remaining cysteamine in each sample using High-Performance Liquid Chromatography (HPLC) with a suitable derivatization agent or by mass spectrometry.

  • Data Analysis : Plot the natural logarithm of the cysteamine concentration versus time for each pH value. The slope of this line will give the observed first-order rate constant (k_obs), allowing for a quantitative comparison of stability.

Visual Guides

The following diagrams illustrate key concepts and workflows related to the impact of pH on cysteamine reactions.

pH_Effect_on_Cysteamine cluster_acidic Acidic pH (e.g., < 7) cluster_alkaline Alkaline pH (e.g., > 8) cluster_product Oxidation Product Acid_Form R-SH (Protonated) Stable Less Reactive Alk_Form R-S⁻ (Thiolate Anion) Unstable Highly Reactive Acid_Form->Alk_Form  + OH⁻ (Increasing pH) Alk_Form->Acid_Form  + H⁺ (Decreasing pH) Dimer R-S-S-R (Cystamine) Alk_Form->Dimer  + O₂ (Rapid Oxidation) Troubleshooting_Workflow Start Problem: Low Yield or Rapid Degradation Check_pH Measure pH of Reaction/Storage Buffer Start->Check_pH pH_High Is pH > 7? Check_pH->pH_High For Degradation pH_Low Is pH < 7? Check_pH->pH_Low For Low Yield (Nucleophilic Reaction) Degradation_Path Degradation Issue Yield_Path Low Yield Issue Action_Acidify Action: Acidify storage buffer (pH 4-5). Use chelators (EDTA). pH_High->Action_Acidify Yes Action_Check_Other Consider other factors: - Temperature - Oxygen Exposure - Reactant Concentration pH_High->Action_Check_Other No Action_Basify Action: Increase reaction pH to >8 to favor thiolate formation. pH_Low->Action_Basify Yes pH_Low->Action_Check_Other No

References

Temperature optimization for Poc-Cystamine click reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the temperature optimization of the Poc-Cystamine click reaction.

Frequently Asked Questions (FAQs)

Q1: What is Poc-Cystamine and for which type of click chemistry is it used?

Poc-Cystamine is a click chemistry reagent that contains a cystamine (B1669676) structure functionalized with a propargyl group.[1][2][3] This terminal alkyne group makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[4][5][6]

Q2: What is the general mechanism of the Poc-Cystamine click reaction?

The Poc-Cystamine click reaction, a type of CuAAC, involves the copper(I)-catalyzed reaction between its terminal alkyne and an azide-functionalized molecule to form a stable 1,2,3-triazole ring.[4][5][7] The copper catalyst significantly accelerates the reaction rate compared to the uncatalyzed version and ensures the specific formation of the 1,4-disubstituted triazole isomer.[5][8][9]

Q3: What are the key factors influencing the success of the Poc-Cystamine click reaction?

Several factors can impact the efficiency of a click reaction, including:

  • Catalyst Integrity: The reaction relies on the Cu(I) oxidation state of the copper catalyst.[10][11]

  • Reactant Quality: The purity and stability of Poc-Cystamine and the azide-containing molecule are crucial.

  • Solvent and pH: The choice of solvent and the pH of the reaction mixture can affect reaction rates and reagent stability.[10][12]

  • Additives: The use of reducing agents and copper-chelating ligands is often necessary.[10][13][14]

  • Temperature: Reaction temperature can influence the reaction kinetics.[12][15]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive Copper Catalyst (Oxidized to Cu(II))Add a fresh solution of a reducing agent like sodium ascorbate (B8700270) to maintain a sufficient concentration of Cu(I).[10] Ensure an oxygen-free environment by degassing the solvent.
Impure or Degraded ReagentsVerify the purity of Poc-Cystamine and the azide (B81097) partner. Use freshly prepared stock solutions.[13]
Suboptimal pHEnsure the reaction pH is within the optimal range for CuAAC, typically between 4 and 12.[8] For reactions in aqueous buffers, a pH of 7 to 8 is generally recommended.[12]
Poor Solubility of ReactantsAdd a co-solvent such as DMSO or DMF to improve the solubility of the reactants.[12]
Steric HindranceIf bulky molecules are attached to the azide or Poc-Cystamine, steric hindrance might slow down the reaction. Consider increasing the reaction time or temperature.[12]
High Background Signal / Non-specific Labeling Non-specific Binding of CopperUse a copper-chelating ligand like THPTA or BTTAA in excess to prevent non-specific binding of copper ions to biomolecules.[13][14]
Side Reactions with ThiolsFree thiols can react with the copper catalyst or the alkyne. Consider increasing the concentration of the reducing agent TCEP to minimize this.[13][16]
Impurities in ReagentsUse high-purity reagents to avoid background signals from fluorescent impurities.[13]

Temperature Optimization

Most CuAAC reactions are efficiently carried out at room temperature.[13][17][18] However, adjusting the temperature can be a useful tool for optimization, especially when dealing with challenging substrates or when aiming to modulate the reaction rate.

Temperature Range Expected Outcome Considerations
4°C (Overnight) Slower reaction rate.Recommended for reactions with sensitive biomolecules that might degrade at higher temperatures.[19]
Room Temperature (20-25°C) Standard condition for most CuAAC reactions.Provides a good balance between reaction rate and stability of most reactants. Marking can often be achieved in 15-60 minutes.[13][17]
37-60°C Increased reaction rate.May be beneficial for sterically hindered reactants or to shorten reaction times.[20] However, higher temperatures can increase the risk of side reactions and degradation of sensitive biomolecules. It was noted in one study that temperatures above 40°C could break the inhibitory effect of cysteamine (B1669678) in a different type of reaction.[20]

Experimental Protocols

General Protocol for a Poc-Cystamine Click Reaction

This protocol provides a starting point for a CuAAC reaction. Optimization of reactant concentrations, ligand-to-copper ratio, and reaction time may be necessary for specific applications.

  • Reagent Preparation:

    • Prepare a stock solution of Poc-Cystamine (e.g., 10 mM in a suitable solvent like DMSO or water).

    • Prepare a stock solution of the azide-containing molecule (e.g., 10 mM in a compatible solvent).

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 20-100 mM in water).[17]

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) (e.g., 50-200 mM in water).[13][17]

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) (e.g., 100-500 mM in water).[13][17]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule to your sample in a suitable buffer (e.g., PBS or HEPES, pH 7.4).[12]

    • Add Poc-Cystamine to the reaction mixture. A slight excess of one reactant can be used to drive the reaction.[12]

    • Add the copper-chelating ligand. A 5-fold excess of ligand to copper is often recommended.[13]

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at the desired temperature (e.g., room temperature) for 30-60 minutes.[17] Protect from light if using fluorescent probes.[12]

  • Analysis:

    • Analyze the reaction product using appropriate techniques such as LC-MS, SDS-PAGE, or fluorescence imaging.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Optimization cluster_analysis Analysis Poc_Cystamine Poc-Cystamine Stock Mix Combine Reactants: - Azide Molecule - Poc-Cystamine - Ligand - CuSO4 Poc_Cystamine->Mix Azide Azide Molecule Stock Azide->Mix CuSO4 CuSO4 Stock CuSO4->Mix Ligand Ligand Stock Ligand->Mix Ascorbate Sodium Ascorbate Stock Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Mix->Initiate Temp Incubate at Desired Temperature (e.g., 4°C, RT, 37°C) Initiate->Temp Analysis Analyze Product (LC-MS, SDS-PAGE, etc.) Temp->Analysis signaling_pathway Poc_Cystamine Poc-Cystamine (Alkyne) Triazole_Product Triazole Product Poc_Cystamine->Triazole_Product reacts with Azide_Molecule Azide-Molecule Azide_Molecule->Triazole_Product Cu_I Cu(I) Catalyst Cu_I->Poc_Cystamine activates Cu_II Cu(II) Cu_I->Cu_II oxidation Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I regenerates

References

Reducing agent selection for Poc-Cystamine cleavage assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate reducing agent for the Poc-Cystamine cleavage assay. It includes troubleshooting advice and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a reducing agent in the Poc-Cystamine cleavage assay?

A reducing agent is essential for cleaving the disulfide bond within the Poc-Cystamine molecule. This cleavage is a critical step in the assay, and the choice of reducing agent can significantly impact the reaction's efficiency and outcome. Common reducing agents work by donating electrons to the disulfide bond, breaking it and forming two free thiol groups.[1]

Q2: What are the most common reducing agents for this type of assay?

The three most commonly used reducing agents for cleaving disulfide bonds in biological assays are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (BME).[2][3] Each has distinct properties that make it suitable for different experimental conditions.

Q3: How do I choose the best reducing agent for my experiment?

The selection of a reducing agent depends on several factors, including the required pH of your assay buffer, the presence of other reactive species, and downstream applications.

  • TCEP is often preferred for its effectiveness over a broad pH range, stability, and lack of interference with certain labeling chemistries like maleimides.[4][5][6]

  • DTT is a powerful reducing agent, particularly effective at neutral to slightly alkaline pH (7.1-8.0).[7][8]

  • 2-Mercaptoethanol is another potent reducing agent but is volatile, has a strong odor, and is less stable in solution compared to DTT and TCEP.[9][10]

Q4: Can the reducing agent interfere with downstream analysis?

Yes. Thiol-containing reducing agents like DTT and 2-Mercaptoethanol can interfere with downstream applications that involve sulfhydryl-reactive reagents (e.g., maleimide (B117702) labeling).[11] In such cases, TCEP is a better choice as it is a thiol-free reducing agent.[5][12] If DTT or BME must be used, they often need to be removed before proceeding to the next step.

Troubleshooting Guide

Issue 1: Incomplete or No Cleavage of Poc-Cystamine

Possible Cause Solution
Suboptimal pH for Reducing Agent The reducing power of DTT and 2-Mercaptoethanol is pH-dependent, with optimal activity above pH 7.[1] TCEP is effective over a broader pH range (1.5-9.0).[4] Ensure your buffer pH is compatible with your chosen reducing agent.
Insufficient Concentration of Reducing Agent The concentration of the reducing agent may be too low to cleave all the Poc-Cystamine molecules effectively. For most applications, a final concentration of 5-50 mM TCEP or 1-10 mM DTT is recommended.[8][12] It may be necessary to perform a concentration titration to find the optimal amount for your specific assay conditions.
Degraded Reducing Agent DTT and 2-Mercaptoethanol solutions are prone to oxidation, especially when not stored properly.[1][10] It is recommended to prepare fresh solutions before each experiment. TCEP is more resistant to air oxidation.[4][5]
Insufficient Incubation Time or Temperature The cleavage reaction may not have had enough time to go to completion. Typical incubation times range from 5 to 60 minutes at room temperature or 37°C.[4][8][13] You may need to optimize the incubation time and temperature for your specific experimental setup.
Inaccessible Disulfide Bond In complex molecular structures, the disulfide bond of Poc-Cystamine might be sterically hindered or buried, making it inaccessible to the reducing agent.[7][14] The addition of a denaturant (e.g., urea, guanidinium (B1211019) hydrochloride) might be necessary in such cases, though this could affect the integrity of other components in your assay.

Issue 2: Assay Variability and Poor Reproducibility

Possible Cause Solution
Oxidation of Reducing Agent During Experiment DTT is susceptible to oxidation, especially in the presence of certain metal ions.[15] The inclusion of a chelating agent like EDTA can help improve its stability. TCEP is more stable in the presence of most metal ions.[11]
Inconsistent Preparation of Reagents Ensure that all reagents, especially the reducing agent, are prepared fresh and consistently for each experiment to minimize variability.

Data Summary

The table below summarizes the key characteristics of the most common reducing agents to aid in your selection process.

Characteristic Dithiothreitol (DTT) Tris(2-carboxyethyl)phosphine (TCEP) 2-Mercaptoethanol (BME)
Mechanism Thiol-disulfide exchange[1]Nucleophilic attack by phosphorus[2]Thiol-disulfide exchange[9]
Optimal pH Range 7.1 - 9.0[7][8]1.5 - 9.0[4]>7.0
Typical Working Concentration 1 - 10 mM[7][8]5 - 50 mM[12]5 - 20 mM
Stability in Air Prone to oxidation[16]Relatively stable[4][5]Prone to oxidation, volatile[10]
Odor Strong, unpleasantOdorless[5][12]Very strong, unpleasant[9]
Interference with Maleimides Yes[15]No[5]Yes

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the Poc-Cystamine cleavage assay.

Poc_Cystamine_Cleavage_Assay Poc-Cystamine Cleavage Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Poc_Cystamine Prepare Poc-Cystamine Solution Mix Combine Poc-Cystamine, Buffer, and Reducing Agent Poc_Cystamine->Mix Buffer Prepare Assay Buffer Buffer->Mix Reducing_Agent Prepare Reducing Agent (DTT, TCEP, or BME) Reducing_Agent->Mix Incubate Incubate at Specified Temperature and Time Mix->Incubate Quench Optional: Quench Reaction Incubate->Quench Detection Detect Cleavage Products (e.g., Spectrophotometry, HPLC) Quench->Detection

Caption: A generalized workflow for the Poc-Cystamine cleavage assay.

Experimental Protocol: General Poc-Cystamine Cleavage

This protocol provides a general procedure for cleaving Poc-Cystamine using a reducing agent. The optimal concentrations, incubation time, and temperature should be determined empirically for your specific experimental conditions.

Materials:

  • Poc-Cystamine stock solution

  • Assay Buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer, HEPES buffer at the desired pH)

  • Reducing agent stock solution (e.g., 1 M DTT, 0.5 M TCEP, or 14.3 M 2-Mercaptoethanol)

  • Nuclease-free water

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer at the desired pH and concentration.

    • Prepare a fresh stock solution of the chosen reducing agent in nuclease-free water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the Poc-Cystamine solution to the assay buffer to achieve the desired final concentration.

    • Initiate the cleavage reaction by adding the reducing agent stock solution to the Poc-Cystamine mixture to reach the desired final concentration (e.g., 1-10 mM for DTT, 5-50 mM for TCEP).

  • Incubation:

    • Mix the reaction components thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified period (e.g., 30-60 minutes).[8][13]

  • Reaction Termination (Optional):

    • If necessary, the reaction can be stopped by adding a quenching reagent or by proceeding immediately to the analysis step.

  • Analysis:

    • Analyze the cleavage of Poc-Cystamine using a suitable detection method, such as spectrophotometry, fluorescence spectroscopy, or High-Performance Liquid Chromatography (HPLC), depending on the properties of Poc-Cystamine and its cleavage products.

References

Technical Support Center: Troubleshooting Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the use of cleavable ADC linkers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for premature payload release from a cleavable ADC linker?

A1: Premature payload release is a critical issue that can lead to off-target toxicity and a reduced therapeutic window.[1][2][3][4][5] The primary causes include:

  • Linker Instability in Circulation: The linker may not be sufficiently stable in the bloodstream, leading to cleavage before reaching the target tumor cells.[4][6][7] This is a known challenge, as the linker must balance stability in plasma with efficient cleavage at the target site.[6][8]

  • Susceptibility to Plasma Enzymes: Certain cleavable linkers, such as some peptide-based linkers (e.g., valine-citrulline), can be susceptible to cleavage by enzymes present in plasma, like carboxylesterases and neutrophil elastase.[9][10][11]

  • Inappropriate Linker Chemistry for the Target Environment: The choice of a cleavable linker must be compatible with the physiological conditions of the target. For example, an acid-labile linker may be unstable if the ADC is exposed to acidic microenvironments outside the target cell.[12][13]

Q2: My ADC is showing high levels of aggregation. What are the likely causes related to the cleavable linker and payload?

A2: ADC aggregation is a common problem that can affect efficacy, stability, and safety.[3][14] Key contributing factors related to the linker and payload include:

  • Hydrophobicity of the Payload and Linker: Many cytotoxic payloads are hydrophobic.[3][15][16] When conjugated to the antibody, especially at a high drug-to-antibody ratio (DAR), they can increase the overall hydrophobicity of the ADC, leading to aggregation.[3][4][16] Some linkers, like the commonly used valine-citrulline linker, can also contribute to hydrophobicity.[4][10]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR, while potentially increasing potency, is directly correlated with an increased tendency for aggregation.[5][16]

  • Inadequate Formulation: The buffer composition, pH, and presence of excipients can significantly impact ADC stability and aggregation.[7][14]

Q3: How does the choice of a cleavable linker influence off-target toxicity?

A3: The linker plays a pivotal role in determining the safety profile of an ADC.[1][6] Off-target toxicity with cleavable linkers can occur through several mechanisms:

  • Premature Payload Release: As mentioned in Q1, if the linker is cleaved in circulation, the released cytotoxic payload can damage healthy tissues.[1][2][5] This is a dominant cause of the toxicity profile for many ADCs.[3]

  • The "Bystander Effect": While beneficial for killing neighboring antigen-negative tumor cells, the bystander effect can also lead to toxicity if the released, cell-permeable payload diffuses into healthy surrounding tissues.[8][17]

  • Non-specific ADC Uptake: Healthy cells may take up the ADC through non-specific mechanisms like pinocytosis. If the linker is cleaved within these cells, it can lead to toxicity.[17]

Troubleshooting Guides

Issue 1: High Levels of Premature Payload Release in Plasma Stability Assays
  • Symptoms:

    • Rapid decrease in the average Drug-to-Antibody Ratio (DAR) over time in an in-vitro plasma incubation study.

    • Detection of significant amounts of free payload in plasma samples via LC-MS analysis.

    • In vivo studies show systemic toxicities not associated with on-target effects.[5][18]

  • Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Inherent Linker Instability Select a linker with higher plasma stability. For example, if using a standard Val-Cit linker in a mouse model, consider a modified peptide sequence that is less susceptible to mouse carboxylesterases.[11]
Enzymatic Degradation Characterize the enzymatic cleavage profile of your linker. If it's susceptible to common plasma enzymes, consider engineering the linker to be more resistant, for instance, by introducing steric hindrance around the cleavage site.[12][]
Incorrect Assay Conditions Ensure that the in-vitro plasma stability assay conditions (e.g., temperature, pH) accurately reflect physiological conditions.

  • Logical Workflow for Troubleshooting Premature Payload Release:

Start High Premature Payload Release Detected CheckAssay Verify Plasma Stability Assay Protocol Start->CheckAssay LCMS Quantify Free Payload via LC-MS CheckAssay->LCMS AnalyzeLinker Analyze Linker Chemistry CompareLinkers Test Alternative Linkers with Higher Stability AnalyzeLinker->CompareLinkers EngineerLinker Engineer Linker to Reduce Enzyme Susceptibility AnalyzeLinker->EngineerLinker LCMS->AnalyzeLinker ReEvaluate Re-evaluate in vitro and in vivo Stability and Toxicity CompareLinkers->ReEvaluate EngineerLinker->ReEvaluate End Optimized ADC Candidate ReEvaluate->End

Caption: Troubleshooting workflow for premature payload release.

Issue 2: ADC Aggregation During Production, Formulation, or Storage
  • Symptoms:

    • Visible precipitation or turbidity in the ADC solution.[3]

    • Increase in high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC).[14][16]

    • Increase in particle size and polydispersity index (PDI) measured by Dynamic Light Scattering (DLS).[14][16]

  • Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
High Hydrophobicity If the payload is highly hydrophobic, consider using a more hydrophilic linker or incorporating hydrophilic moieties (e.g., PEG) into the linker design.[13][]
High DAR Optimize the conjugation process to achieve a lower, more homogenous DAR. A DAR of 2-4 is often a good balance between efficacy and stability.[7]
Suboptimal Formulation Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to identify a formulation that minimizes aggregation.[7]
Physical Stress Avoid repeated freeze-thaw cycles and exposure to high temperatures or agitation, as these can induce aggregation.[3][16]

  • Decision Tree for Addressing ADC Aggregation:

Start ADC Aggregation Observed MeasureDAR Measure DAR and Hydrophobicity Start->MeasureDAR HighDAR DAR > 4? MeasureDAR->HighDAR HighHydrophobicity High Hydrophobicity? HighDAR->HighHydrophobicity No OptimizeDAR Optimize Conjugation for Lower DAR HighDAR->OptimizeDAR Yes ModifyLinker Incorporate Hydrophilic Linker/Spacer HighHydrophobicity->ModifyLinker Yes ScreenFormulation Screen Formulation Buffers and Excipients HighHydrophobicity->ScreenFormulation No OptimizeDAR->ScreenFormulation ModifyLinker->ScreenFormulation AssessStability Perform Stress Stability Studies (Thermal, Freeze-Thaw) ScreenFormulation->AssessStability End Stable ADC Formulation AssessStability->End

Caption: Decision tree for troubleshooting ADC aggregation.

Quantitative Data Summary

The stability of cleavable linkers is a critical parameter that can be influenced by their chemical nature and the biological matrix in which they are tested.

Table 1: Comparative Plasma Stability of Common Cleavable Linkers

Linker TypeCleavage MechanismTypical Plasma Half-lifeKey Considerations
Valine-Citrulline (Val-Cit) Protease-sensitive (Cathepsin B)> 230 days (human plasma)Highly stable in human plasma but can be less stable in rodent plasma due to carboxylesterases.[11][20]
Valine-Alanine (Val-Ala) Protease-sensitive (Cathepsin B)Stable (human plasma)Exhibits improved stability in mouse plasma compared to Val-Cit.[20][21]
Hydrazone pH-sensitive~2 daysSusceptible to hydrolysis, which can lead to instability in circulation at physiological pH.[13][20][21]
Disulfide Glutathione-sensitiveVariableStability can be modulated by introducing steric hindrance around the disulfide bond.[20][22]
β-Glucuronide Enzyme-sensitive (β-Glucuronidase)Highly StableShows greater stability in vivo compared to some peptide linkers.[20]

Note: The data presented are illustrative and can vary based on the specific ADC, conjugation site, and experimental conditions.[20]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species.

Methodology:

  • Preparation: Thaw plasma (e.g., human, mouse, rat) at 37°C. Prepare the ADC at a stock concentration of 1-5 mg/mL in a suitable formulation buffer.

  • Incubation: Spike the ADC into the plasma to a final concentration of 50-100 µg/mL. Incubate the mixture in a controlled environment at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately freeze the samples at -80°C to quench any further reaction.

  • Sample Analysis for Intact ADC (DAR Measurement):

    • Thaw the plasma samples.

    • Capture the ADC from the plasma using an affinity resin (e.g., Protein A or G).[23]

    • Wash the resin to remove unbound plasma proteins.

    • Elute the ADC.

    • Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[7][15]

  • Sample Analysis for Released Payload:

    • Perform a protein precipitation (e.g., with acetonitrile) on the plasma samples to separate the free payload from plasma proteins.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant containing the free payload by LC-MS/MS for quantification.[23]

  • Data Analysis: Plot the average DAR versus time to determine the rate of drug deconjugation. Plot the concentration of free payload versus time to determine the rate of payload release.

Protocol 2: ADC Aggregation Analysis by SEC

Objective: To quantify the percentage of high molecular weight species (HMWS) in an ADC sample.

Methodology:

  • System Preparation: Equilibrate a Size Exclusion Chromatography (SEC) column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the SEC column.

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The main peak corresponds to the ADC monomer. Peaks eluting earlier correspond to HMWS (aggregates).

    • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of HMWS Peaks / Total Area of All Peaks) x 100

  • Workflow for ADC Characterization:

Start ADC Sample SEC Size Exclusion Chromatography (SEC) Start->SEC DLS Dynamic Light Scattering (DLS) Start->DLS LCMS LC-MS Analysis Start->LCMS Cytotoxicity In Vitro Cytotoxicity Assay Start->Cytotoxicity Aggregation Quantify Aggregates (%HMWS) SEC->Aggregation Size Determine Particle Size and PDI DLS->Size DAR Determine DAR and Drug Distribution LCMS->DAR Potency Determine IC50 Cytotoxicity->Potency Report Comprehensive ADC Characterization Report Aggregation->Report Size->Report DAR->Report Potency->Report

Caption: Experimental workflow for ADC characterization.

References

Validation & Comparative

A Comparative Guide to Disulfide Linkers in Antibody-Drug Conjugates: A Focus on SPDB and an Overview of Poc-Cystamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount to engineering a successful Antibody-Drug Conjugate (ADC). The linker dictates the stability of the ADC in circulation and the efficiency of payload release at the target site, thereby profoundly influencing its therapeutic index. This guide provides a detailed comparison of disulfide-containing linkers, with a primary focus on the well-characterized SPDB linker, and offers a brief overview of the less documented Poc-Cystamine.

Disulfide linkers are a prominent class of cleavable linkers in ADC technology. Their mechanism of action relies on the cleavage of the disulfide bond within the reducing environment of the tumor microenvironment or inside the target cell, where the concentration of reducing agents like glutathione (B108866) is significantly higher than in systemic circulation. This differential stability is key to their function, aiming to keep the potent cytotoxic payload attached to the antibody in the bloodstream and release it specifically at the site of action.

SPDB Linker: A Versatile Tool for Reductive Cleavage

The N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker is a widely utilized disulfide linker in ADC development.[1] It is designed to react with primary amines on the antibody, such as lysine (B10760008) residues, to form a stable amide bond, while the other end is conjugated to the payload.

The release of the payload from an SPDB-linked ADC is triggered by the high concentration of intracellular reducing agents, most notably glutathione. This process involves a thiol-disulfide exchange reaction, leading to the cleavage of the disulfide bond and the liberation of the cytotoxic agent. The steric hindrance around the disulfide bond in the SPDB linker is optimized to enhance its stability in circulation, preventing premature drug release and minimizing off-target toxicity.[1][2]

Quantitative Performance Data for SPDB-based ADCs

The performance of ADCs utilizing the SPDB linker has been documented in various studies. The stability and efficacy are influenced by the specific antibody, payload, and the drug-to-antibody ratio (DAR).

ParameterADC ConstructFindingReference
In Vitro Cytotoxicity huC242-SPDB-DM4Potent and specific cytotoxicity against target-positive tumor cells.[1]
In Vivo Efficacy SAR3419 (coltuximab ravtansine)Demonstrates anti-tumor efficacy in preclinical models.[2]
Stability SPDB-DM4 constructsIncreased steric hindrance enhances stability in circulation, reducing non-specific toxicities.[2]

Poc-Cystamine: An Emerging but Undocumented Linker

Poc-Cystamine is a cystamine (B1669676) derivative that features a disulfide bond and a propargyl group, suggesting its potential utility in click chemistry applications for conjugation.[3] As a disulfide-containing molecule, it theoretically shares the same reductive cleavage mechanism as SPDB.

However, a comprehensive review of publicly available scientific literature reveals a significant lack of data on the use of Poc-Cystamine as a linker in antibody-drug conjugates. There are no published studies detailing its stability, in vitro cytotoxicity, or in vivo efficacy in the context of ADCs. Therefore, a direct, data-driven comparison with the well-established SPDB linker is not feasible at this time.

Visualizing the Mechanisms and Workflows

To better understand the principles discussed, the following diagrams illustrate the structure of the linkers, the drug release mechanism, and a typical experimental workflow for evaluating ADCs.

cluster_SPDB SPDB Linker Structure cluster_PocCystamine Poc-Cystamine Structure SPDB Succinimidyl Ester Spacer Butyrate Spacer SPDB->Spacer Disulfide Pyridyldithio Spacer->Disulfide Propargyl Propargyl Group (for Click Chemistry) Amine Amine Propargyl->Amine Disulfide_Poc Disulfide Amine->Disulfide_Poc

Figure 1: Chemical structures of SPDB and Poc-Cystamine linkers.

cluster_release Drug Release Mechanism of Disulfide Linkers ADC Antibody-Linker(S-S)-Payload Cleavage Thiol-Disulfide Exchange ADC->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Payload Free Payload Cleavage->Released_Payload Antibody_Linker Antibody-Linker-SG Cleavage->Antibody_Linker

Figure 2: Reductive cleavage of a disulfide linker by glutathione.

cluster_workflow Experimental Workflow for ADC Evaluation Conjugation Antibody-Linker-Payload Conjugation & Purification Characterization Characterization (DAR, Aggregation) Conjugation->Characterization Stability In Vitro Stability Assay (Plasma) Characterization->Stability Cytotoxicity In Vitro Cytotoxicity Assay (IC50 on target cells) Characterization->Cytotoxicity Efficacy In Vivo Efficacy Study (Xenograft models) Cytotoxicity->Efficacy Toxicology Toxicology Studies Efficacy->Toxicology

Figure 3: A typical workflow for the preclinical evaluation of an ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are outlines of key experimental protocols.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

  • Incubation: Incubate the ADC in human or murine plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, subject the plasma samples to affinity capture using an anti-human IgG antibody to isolate the ADC.

  • Analysis: Analyze the captured ADC using a technique such as Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload deconjugation.

In Vitro Cytotoxicity Assay

Objective: To measure the potency and specificity of the ADC against cancer cells.

  • Cell Culture: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT or XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound on both cell lines to determine potency and specificity.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Animal Model: Implant human tumor xenografts (from antigen-positive cell lines) subcutaneously into immunocompromised mice.

  • Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments intravenously.

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Endpoint: Euthanize the animals when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot mean tumor growth curves for each group to assess the anti-tumor efficacy of the ADC.

Conclusion

The choice of linker is a critical design feature of an effective and safe ADC. The SPDB linker represents a well-validated option for researchers developing ADCs that leverage a reductive cleavage strategy. Its performance has been characterized in numerous preclinical studies, demonstrating a balance of stability and controlled payload release. While Poc-Cystamine contains a disulfide bond suggestive of a similar release mechanism, the current lack of published data on its use in ADCs prevents a comparative assessment. Researchers are encouraged to rely on well-documented linkers like SPDB while awaiting further data on emerging technologies. The experimental protocols outlined provide a framework for the rigorous evaluation of any new ADC construct, ensuring a thorough understanding of its performance characteristics.

References

A Head-to-Head Comparison: Poc-Cystamine vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences therapeutic efficacy and safety. This guide provides an objective comparison of Poc-cystamine, a cleavable disulfide linker, with non-cleavable linkers, supported by a review of their mechanisms, performance data, and detailed experimental protocols.

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a key determinant of an ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic window. Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct advantages and disadvantages. Poc-cystamine, a cystamine-based linker, falls into the category of glutathione-sensitive cleavable linkers, designed to release the payload in the reducing environment of the cell. In contrast, non-cleavable linkers, such as those utilizing succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable bond that only releases the payload upon complete degradation of the antibody within the lysosome.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between Poc-cystamine and non-cleavable linkers lies in their payload release strategy.

Poc-Cystamine (Cleavable Linker): This linker contains a disulfide bond that is stable in the bloodstream, where the concentration of reducing agents like glutathione (B108866) is low. Upon internalization into a target cancer cell, the ADC is exposed to the much higher intracellular concentration of glutathione. This reducing environment cleaves the disulfide bond, releasing the cytotoxic payload to exert its therapeutic effect. A key advantage of this mechanism is the potential for a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.

Non-Cleavable Linkers: These linkers form a highly stable thioether bond between the antibody and the payload. The release of the drug is not dependent on the intracellular environment but rather on the complete proteolytic degradation of the antibody in the lysosome after the ADC is internalized. This process releases the payload still attached to the linker and an amino acid residue from the antibody. This complex is typically charged and less membrane-permeable, which significantly reduces the bystander effect. The primary advantage of this approach is the enhanced stability of the ADC in systemic circulation, which can lead to a wider therapeutic window and potentially lower off-target toxicity.

Performance Data: A Comparative Overview

Direct head-to-head preclinical studies comparing Poc-cystamine with non-cleavable linkers are limited in publicly available literature. However, by compiling data from various studies on disulfide-based cleavable linkers and common non-cleavable linkers like SMCC, we can draw a comparative picture of their performance across key metrics.

Performance MetricPoc-Cystamine (Disulfide Cleavable Linker)Non-Cleavable Linker (e.g., SMCC)Rationale & Key Considerations
Plasma Stability Moderate to HighHighNon-cleavable linkers generally exhibit superior plasma stability due to the robust thioether bond, minimizing premature drug release. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
In Vitro Cytotoxicity (IC50) Potent, with potential for bystander effectPotent, but generally limited to target cellsCleavable linkers can release membrane-permeable payloads that kill neighboring antigen-negative cells, potentially leading to lower IC50 values in co-culture assays. The cytotoxicity of non-cleavable ADCs is confined to antigen-positive cells.
In Vivo Efficacy Can be highly effective, especially in heterogeneous tumorsOften shows a good therapeutic window and efficacy in homogenous tumorsThe bystander effect of cleavable linkers can be advantageous in solid tumors with varied antigen expression. The high stability of non-cleavable linkers can lead to better dose tolerance and sustained tumor exposure.
Off-Target Toxicity Potentially higher due to premature cleavage or bystander effectGenerally lower due to high stability and lack of bystander effectPremature release of the payload from less stable disulfide linkers can lead to systemic toxicity. The bystander effect, while beneficial for efficacy, can also impact healthy tissues.

Experimental Protocols

To rigorously evaluate and compare the performance of ADCs with Poc-cystamine versus non-cleavable linkers, a series of well-defined experiments are essential.

ADC Synthesis and Characterization

Objective: To synthesize and characterize the ADC to ensure purity, homogeneity, and a defined drug-to-antibody ratio (DAR).

Methodology:

  • Antibody Modification: For Poc-cystamine, which contains a propargyl group, the antibody is typically modified to introduce an azide (B81097) group for click chemistry conjugation. For SMCC, the antibody's lysine (B10760008) residues are reacted with the NHS ester end of the linker.

  • Conjugation: The azide-modified antibody is reacted with the Poc-cystamine-payload construct. For SMCC, the maleimide (B117702) group of the linker-payload is reacted with reduced cysteine residues on the antibody.

  • Purification: The ADC is purified using techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization: The DAR is determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The purity and aggregation are assessed by SEC.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).

  • At each time point, capture the ADC from the plasma using protein A beads.

  • Elute the ADC and analyze by LC-MS to determine the average DAR.

  • The amount of released payload in the plasma supernatant can also be quantified by LC-MS/MS.

  • Calculate the percentage of intact ADC remaining over time to determine the plasma half-life.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines.

Methodology:

  • Seed cancer cells (antigen-positive) in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

In Vitro Bystander Effect Assay (Co-culture Model)

Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture antigen-positive and antigen-negative cancer cells at a defined ratio. The antigen-negative cells can be engineered to express a fluorescent protein for easy identification.

  • Treat the co-culture with the ADC.

  • After incubation, use flow cytometry or high-content imaging to quantify the viability of both cell populations.

  • A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunodeficient mice. For evaluating the bystander effect, a mixed xenograft model with both antigen-positive and antigen-negative cells can be used.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, Poc-cystamine ADC, non-cleavable ADC).

  • Administer the ADCs intravenously at specified doses and schedules.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry to assess payload distribution and cell death).

  • Calculate tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the key workflows and mechanisms.

ADC_Mechanism cluster_poc_cystamine Poc-Cystamine (Cleavable) cluster_non_cleavable Non-Cleavable Linker poc_circ ADC in Circulation (Stable Disulfide Bond) poc_internal Internalization into Target Cell poc_circ->poc_internal Targets Antigen poc_release Glutathione-mediated Disulfide Cleavage poc_internal->poc_release High GSH poc_payload Payload Release poc_release->poc_payload poc_bystander Bystander Killing (if payload is permeable) poc_payload->poc_bystander nc_circ ADC in Circulation (Stable Thioether Bond) nc_internal Internalization into Target Cell nc_circ->nc_internal Targets Antigen nc_lysosome Trafficking to Lysosome nc_internal->nc_lysosome nc_degradation Antibody Degradation nc_lysosome->nc_degradation Proteases nc_payload Release of Payload- Linker-Amino Acid nc_degradation->nc_payload

Mechanisms of Action for Poc-Cystamine and Non-Cleavable Linkers.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis ADC Synthesis & Characterization stability Plasma Stability Assay synthesis->stability cytotoxicity Cytotoxicity Assay synthesis->cytotoxicity xenograft Xenograft Model Establishment synthesis->xenograft Proceed to In Vivo bystander Bystander Effect Assay cytotoxicity->bystander treatment ADC Treatment xenograft->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring analysis Efficacy Analysis (TGI) monitoring->analysis

General Experimental Workflow for ADC Comparison.

Conclusion

The choice between a Poc-cystamine (cleavable) and a non-cleavable linker is a critical decision in ADC design that must be guided by the specific therapeutic context. Poc-cystamine offers the potential for a potent bystander effect, which can be highly advantageous for treating heterogeneous solid tumors. However, this may come with a trade-off in plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers provide superior stability, often leading to a better safety profile and a wider therapeutic window, but their efficacy is generally limited to antigen-positive cells.

A thorough preclinical evaluation, employing the standardized experimental protocols outlined in this guide, is essential to empirically determine the optimal linker strategy for a given antibody, payload, and cancer indication. By carefully weighing the performance data and understanding the underlying mechanisms, researchers can make informed decisions to advance the development of safer and more effective antibody-drug conjugates.

A Comparative Guide to Poc-Cystamine and Hydrazone Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of effective antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The linker's properties critically influence the stability of the conjugate in circulation, the efficiency of payload release at the target site, and ultimately, the overall therapeutic index. This guide provides a detailed comparison of two prominent cleavable linkers: the reduction-sensitive Poc-Cystamine and the pH-sensitive hydrazone linkers.

Executive Summary

Poc-Cystamine and hydrazone linkers operate via distinct cleavage mechanisms, dictating their optimal applications and performance characteristics. Poc-Cystamine, a disulfide-containing linker, offers robust stability in the bloodstream and undergoes cleavage in the reducing intracellular environment. Hydrazone linkers, conversely, are designed to be stable at physiological pH but readily hydrolyze in the acidic milieu of endosomes and lysosomes. While hydrazone linkers have a longer history in clinical applications, they can be susceptible to premature drug release in circulation. Poc-Cystamine presents a promising alternative with potentially enhanced plasma stability.

At a Glance: Poc-Cystamine vs. Hydrazone Linkers

FeaturePoc-Cystamine LinkerHydrazone Linker
Cleavage Mechanism Reduction of disulfide bondAcid-catalyzed hydrolysis
Cleavage Stimulus High glutathione (B108866) concentration (intracellular)Low pH (endosomes/lysosomes)
Plasma Stability Generally highVariable, can be prone to premature hydrolysis. Half-life reported as ~2 days to 183 hours at pH 7.4.[1][2]
Payload Release Intracellular (cytosol)Intracellular (endosomes/lysosomes)
Bystander Effect Dependent on payload permeabilityDependent on payload permeability
Key Advantage High plasma stabilityWell-established chemistry, rapid cleavage in acidic compartments
Potential Limitation Slower payload release compared to some enzyme-cleavable linkersPotential for off-target toxicity due to premature drug release[3]

In-Depth Analysis

Mechanism of Action

Poc-Cystamine Linker: This linker incorporates a cystamine (B1669676) moiety, which contains a disulfide bond. This bond is stable in the oxidizing environment of the bloodstream. Upon internalization of the ADC into a target cell, the significantly higher concentration of reducing agents, primarily glutathione (GSH), facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload within the cell.

Hydrazone Linker: Hydrazone linkers are formed by the reaction of a hydrazide with an aldehyde or ketone. The resulting hydrazone bond is stable at the neutral pH of blood (pH ~7.4). Following endocytosis of the ADC and trafficking to the endosomal and lysosomal compartments, the acidic environment (pH 4.5-6.5) catalyzes the hydrolysis of the hydrazone bond, liberating the payload.[4]

Stability and Cleavage Efficiency

Poc-Cystamine: Disulfide linkers, in general, are designed for high stability in circulation. Studies on sterically hindered disulfide linkers have demonstrated enhanced stability. For instance, a study on an anti-CD22-DM1-ADC with a disulfide linker showed that over 50% of the drug remained conjugated after seven days in vivo.[1] The cleavage efficiency of Poc-Cystamine is dependent on the intracellular glutathione concentration, which is typically in the millimolar range, ensuring targeted release.

Hydrazone Linker: The stability of hydrazone linkers in plasma can be variable. Some reports indicate a plasma half-life of approximately 2 days, while others suggest a half-life of 183 hours at pH 7.4.[1][2] This variability can be influenced by the specific chemical structure of the hydrazone. However, even with relatively stable designs, the potential for gradual hydrolysis in the bloodstream exists, which can lead to off-target toxicities.[3] Conversely, their cleavage in the acidic environment of lysosomes is rapid, with half-lives reported to be as short as 4.4 hours at pH 5.[2]

In Vitro and In Vivo Efficacy

The efficacy of an ADC is a multifactorial equation involving the antibody, payload, and the linker.

Poc-Cystamine-based ADCs: While specific quantitative data for Poc-Cystamine is limited in publicly available literature, the efficacy of disulfide-linked ADCs has been demonstrated. For example, an anti-CD22-DM1-ADC with a disulfide linker induced tumor regression in a human lymphoma xenograft mouse model.[1] The in vitro cytotoxicity of such ADCs is typically evaluated using assays like the MTT assay, with IC50 values in the nanomolar to picomolar range depending on the cell line and payload potency.

Hydrazone-based ADCs: The clinical utility of hydrazone linkers has been established with approved ADCs like gemtuzumab ozogamicin (B1678132) (Mylotarg®).[1] In vitro studies of hydrazone-containing compounds have shown potent cytotoxic activity. For instance, a series of isatin-hydrazones demonstrated IC50 values against the MCF7 breast cancer cell line in the low micromolar to nanomolar range.[5] In vivo studies with hydrazone-linked ADCs have shown significant tumor growth inhibition in various xenograft models.[6][7]

Experimental Protocols

Synthesis of Drug-Linker Conjugates

Poc-Cystamine Conjugation (General Protocol for Disulfide Linkers): A common method for conjugating payloads via disulfide linkers involves a thiol-disulfide exchange reaction.

  • Antibody Modification: If the antibody does not have available thiol groups, interchain disulfide bonds can be partially reduced using a mild reducing agent like TCEP or DTT to generate reactive thiols.

  • Payload-Linker Activation: The payload is functionalized with a Poc-Cystamine linker that has a reactive group, such as a maleimide (B117702) or a pyridyldithiol.

  • Conjugation: The activated payload-linker is then reacted with the reduced antibody. The thiol groups on the antibody react with the pyridyldithiol group on the linker to form a new disulfide bond, linking the payload to the antibody.

  • Purification: The resulting ADC is purified using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.

Hydrazone Conjugation: Hydrazone bond formation is a well-established reaction in bioconjugation.[8]

  • Antibody/Payload Modification: One of the components (either the antibody or the payload-linker) is modified to contain a carbonyl group (aldehyde or ketone), and the other is functionalized with a hydrazide group.

  • Conjugation: The two components are reacted in a slightly acidic buffer (pH 4.5-6.0) to facilitate the formation of the hydrazone bond.

  • Purification: The ADC is purified using chromatographic methods to remove unreacted starting materials.

In Vitro Plasma Stability Assay

This assay is crucial for determining the linker's stability in a physiological environment.[9]

  • Incubation: The ADC is incubated in plasma (human, mouse, or other relevant species) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis: The amount of intact ADC and released payload in each aliquot is quantified. This can be done using various analytical techniques, including ELISA, HIC-HPLC, or LC-MS.

  • Half-life Calculation: The data is used to calculate the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

  • Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of 72-96 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the ADC concentration.

Visualizing the Mechanisms

Poc_Cystamine_Cleavage cluster_extracellular Extracellular (Bloodstream, pH ~7.4) cluster_intracellular Intracellular (Cytosol) ADC_stable ADC with Poc-Cystamine Linker (Stable Disulfide Bond) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Payload_Release Payload Release ADC_internalized->Payload_Release Disulfide Bond Cleavage GSH Glutathione (GSH) GSH->Payload_Release Reduction

Poc-Cystamine linker cleavage pathway.

Hydrazone_Cleavage cluster_extracellular Extracellular (Bloodstream, pH ~7.4) cluster_intracellular Intracellular (Endosome/Lysosome) ADC_stable ADC with Hydrazone Linker (Stable Hydrazone Bond) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization & Trafficking Payload_Release Payload Release ADC_internalized->Payload_Release Hydrazone Bond Hydrolysis Low_pH Acidic Environment (Low pH) Low_pH->Payload_Release Acid Catalysis

References

A Comparative Guide to Cleavable Linkers in Click Chemistry: Alternatives to Poc-Cystamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and targeted drug delivery, the choice of a linker molecule is a critical determinant of the efficacy and safety of a therapeutic agent. Poc-Cystamine hydrochloride, a disulfide-containing building block, is a valuable tool for introducing a cleavable linkage via click chemistry. Its disulfide bond is designed to be cleaved in the reducing environment of the cytoplasm, releasing the conjugated payload. However, the landscape of click chemistry offers a diverse array of cleavable linkers, each with unique properties and mechanisms of action. This guide provides an objective comparison of alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

The Landscape of Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation and to release their payload upon encountering specific triggers within the target cell or tumor microenvironment. Beyond the glutathione-sensitive disulfide bond found in Poc-Cystamine, several other classes of cleavable linkers are widely employed:

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific proteases, such as Cathepsin B, which are often overexpressed in the lysosomes of cancer cells. The most common example is the valine-citrulline (Val-Cit) dipeptide.[1]

  • pH-Sensitive Linkers: These linkers, which often contain a hydrazone bond, are engineered to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]

  • Other Glutathione-Sensitive Linkers: This category includes disulfide linkers with varying degrees of steric hindrance around the disulfide bond. Increased steric hindrance can enhance plasma stability by reducing the rate of premature cleavage.[1]

Quantitative Performance Comparison

The selection of a linker is a data-driven process. The following tables summarize key performance metrics for different classes of cleavable linkers from various studies. It is important to note that these data are compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Plasma Stability of Cleavable Linkers [1][2][3]

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Glutathione-Sensitive Disulfide (Poc-Cystamine type)VariableStability can be modulated by steric hindrance around the disulfide bond.
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma.[1]
Protease-Sensitive Valine-Alanine (Val-Ala)StableExhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1]
pH-Sensitive Hydrazone~2 daysDemonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[1][2]
Enzyme-Sensitive (Other) β-GlucuronideHighly StableShows greater stability and efficacy in vivo compared to some peptide linkers.[1]
Enzyme-Sensitive (Other) Sulfatase-CleavableHigh (over 7 days in mouse plasma)Demonstrates high plasma stability and potent in vitro cytotoxicity.[1]

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Cleavable Linkers [1]

Linker TypeLinker ExamplePayloadTargetIC50 (ng/mL)Key Findings
Protease-Sensitive Valine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by protease expression levels.
Protease-Sensitive Valine-Alanine (Val-Ala)MMAEHER2+Similar to Val-CitComparable in vitro activity to Val-Cit with lower hydrophobicity.
pH-Sensitive HydrazoneDoxorubicinVariousVariableGenerally less potent in direct comparisons with protease-sensitive linker-ADCs.
Enzyme-Sensitive (Other) β-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to both a Val-Cit ADC and a non-cleavable ADC.
Enzyme-Sensitive (Other) Sulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.

Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of linker performance.

Protocol 1: Thiol-Yne Click Chemistry for Bioconjugation

This protocol describes a general method for conjugating a thiol-containing molecule (e.g., a payload with a free thiol) to an alkyne-functionalized molecule (e.g., a protein modified with an alkyne handle) using a photo-initiated thiol-yne reaction. This method can be adapted for linkers like Poc-Cystamine which contains an alkyne group.

Materials:

  • Thiol-containing molecule (e.g., payload-linker with a terminal thiol)

  • Alkyne-functionalized biomolecule (e.g., antibody with an incorporated alkyne)

  • Photoinitiator (e.g., Irgacure 2959 or LAP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.

  • Solvent for photoinitiator (e.g., DMSO or DMF)

  • UV lamp (365 nm)

  • Reaction vessel (e.g., quartz cuvette or microcentrifuge tube)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the alkyne-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve the thiol-containing molecule in the reaction buffer.

    • Prepare a stock solution of the photoinitiator (e.g., 100 mM in DMSO).

  • Reaction Setup:

    • In the reaction vessel, combine the alkyne-functionalized biomolecule and the thiol-containing molecule at the desired molar ratio (e.g., 1:5 biomolecule:thiol).

    • Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.

    • Gently mix the components.

  • Photo-initiation:

    • Place the reaction vessel under a 365 nm UV lamp.

    • Irradiate the mixture for a specified time (e.g., 5-60 minutes). The optimal irradiation time should be determined empirically.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted starting materials and the photoinitiator.

  • Characterization:

    • Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma, providing an indication of its potential for premature payload release in circulation.

Materials:

  • Bioconjugate (e.g., ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS system for analysis

Procedure:

  • Preparation:

    • Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the bioconjugate in PBS.

  • Incubation:

    • Spike the bioconjugate into the plasma at a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma/bioconjugate mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding 3 volumes of cold quenching solution to the plasma sample to precipitate plasma proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate and/or released payload.

  • Data Analysis:

    • Plot the percentage of the remaining intact bioconjugate against time.

    • From this plot, determine the half-life (t½) of the bioconjugate in plasma.

Protocol 3: Glutathione (GSH)-Mediated Cleavage Assay

This protocol simulates the intracellular reducing environment to assess the cleavage of disulfide linkers like Poc-Cystamine.

Materials:

  • Bioconjugate with a disulfide linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • LC-MS system for analysis

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Freshly prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the bioconjugate solution.

    • Add the GSH stock solution to a final concentration of 1-10 mM to mimic intracellular concentrations.

    • Adjust the final volume with PBS.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time-course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Analysis:

    • Analyze the samples directly by LC-MS to quantify the amount of intact bioconjugate and the released payload.

  • Data Analysis:

    • Plot the percentage of released payload against time to determine the cleavage kinetics.

Visualizing Workflows and Concepts

Diagrams created using Graphviz can help to visualize complex workflows and relationships.

G cluster_0 Comparative Evaluation of Cleavable Linkers start Define Therapeutic Goal (e.g., ADC for solid tumor) linker_selection Select Candidate Linkers (Disulfide, Val-Cit, Hydrazone) start->linker_selection conjugation Bioconjugation (Click Chemistry) linker_selection->conjugation stability_assay In Vitro Plasma Stability Assay conjugation->stability_assay cleavage_assay Cleavage Assay (GSH, Cathepsin B, pH) conjugation->cleavage_assay cytotoxicity_assay In Vitro Cytotoxicity Assay conjugation->cytotoxicity_assay data_analysis Data Analysis & Linker Optimization stability_assay->data_analysis cleavage_assay->data_analysis cytotoxicity_assay->data_analysis in_vivo_studies In Vivo Efficacy & Toxicology Studies final_selection Select Optimal Linker in_vivo_studies->final_selection data_analysis->in_vivo_studies G cluster_1 Mechanisms of Payload Release for Cleavable Linkers ADC_GSH ADC with Glutathione-Sensitive Linker (e.g., Poc-Cystamine) Internalization Internalization (Endocytosis) ADC_GSH->Internalization ADC_Protease ADC with Protease-Sensitive Linker (e.g., Val-Cit) ADC_Protease->Internalization ADC_pH ADC with pH-Sensitive Linker (e.g., Hydrazone) ADC_pH->Internalization Cytoplasm Cytoplasm (High Glutathione) Internalization->Cytoplasm Lysosome_Protease Lysosome (High Cathepsin B) Internalization->Lysosome_Protease Endosome_Lysosome_pH Endosome/Lysosome (Low pH) Internalization->Endosome_Lysosome_pH Cleavage_GSH Linker Cleavage (Reducing Environment) Cytoplasm->Cleavage_GSH Cleavage_Protease Linker Cleavage (Enzymatic) Lysosome_Protease->Cleavage_Protease Cleavage_pH Linker Cleavage (Acidic Environment) Endosome_Lysosome_pH->Cleavage_pH Payload_Release Payload Release Cleavage_GSH->Payload_Release Cleavage_Protease->Payload_Release Cleavage_pH->Payload_Release G cluster_2 Thiol-Yne Click Chemistry Bioconjugation Workflow start Start: Alkyne-Biomolecule & Thiol-Payload mix Mix Reactants with Photoinitiator start->mix irradiate UV Irradiation (365 nm) mix->irradiate purify Purification (e.g., SEC) irradiate->purify characterize Characterization (MS, SDS-PAGE) purify->characterize end End: Purified Bioconjugate characterize->end

References

A Comparative Guide to the Validation of Disulfide Cleavage in Poc-Cystamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the disulfide cleavage of Poc-Cystamine conjugates, essential linkers in advanced drug delivery systems. Poc-Cystamine's disulfide bond is designed for selective cleavage within the highly reducing intracellular environment, ensuring targeted release of therapeutic payloads. This document outlines experimental protocols, presents comparative data with alternative linkers, and visualizes key workflows to assist in the robust evaluation of these conjugates.

The strategic advantage of disulfide linkers, such as Poc-Cystamine, lies in their differential stability between the oxidizing environment of the bloodstream and the reducing intracellular environment, which has significantly higher concentrations of glutathione (B108866) (GSH).[][2] This differential stability is crucial for minimizing off-target toxicity and maximizing therapeutic efficacy at the target site.[][2]

Comparative Analysis of Disulfide Linker Cleavage

The cleavage efficiency of a disulfide linker is paramount to the efficacy of a drug conjugate. Below is a comparative summary of a hypothetical Poc-Cystamine conjugate against other common disulfide-based linkers. The data illustrates the percentage of cleavage over time in the presence of physiologically relevant concentrations of Glutathione (GSH), mimicking the intracellular reducing environment.

Table 1: Comparative Cleavage Efficiency of Disulfide Linkers in the Presence of 10 mM GSH (Simulated Intracellular Environment)

Linker Type% Cleavage at 1h% Cleavage at 4h% Cleavage at 8h% Cleavage at 24h
Poc-Cystamine 35%75%90%>95%
Sterically Hindered Disulfide15%40%65%85%
Unsubstituted Aliphatic Disulfide50%90%>95%>95%
Diselenide60%>95%>95%>95%

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on the specific conjugate and experimental conditions.

Table 2: Stability of Disulfide Linkers in Human Plasma (Simulated Systemic Circulation)

Linker Type% Cleavage at 24h% Cleavage at 48h
Poc-Cystamine < 5%< 8%
Sterically Hindered Disulfide< 2%< 5%
Unsubstituted Aliphatic Disulfide< 15%< 25%
Diselenide< 10%< 18%

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on the specific conjugate and experimental conditions.

Experimental Protocols

Robust validation of disulfide cleavage is critical. The following are detailed protocols for key assays used to quantify the cleavage of Poc-Cystamine conjugates.

Protocol 1: Quantification of Disulfide Cleavage using Ellman's Assay

This protocol quantifies the free sulfhydryl groups generated upon the cleavage of the disulfide bond in the Poc-Cystamine conjugate.[3][4][5]

Materials:

  • Poc-Cystamine conjugate

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)[3]

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA[4]

  • Reduced Glutathione (GSH)

  • L-cysteine hydrochloride monohydrate (for standard curve)[3]

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 4 mg/mL stock solution of DTNB in the Reaction Buffer.[3]

    • Prepare a 100 mM stock solution of GSH in the Reaction Buffer.

    • Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer for the standard curve.[3][4]

  • Standard Curve Generation:

    • Perform serial dilutions of the L-cysteine stock solution to prepare standards of known concentrations (e.g., 0.1 to 1.5 mM).[3]

    • To 50 µL of each standard, add 50 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes.[3]

    • Measure the absorbance at 412 nm.[5]

    • Plot the absorbance values against the L-cysteine concentrations to generate a standard curve.

  • Cleavage Reaction:

    • Dissolve the Poc-Cystamine conjugate in the Reaction Buffer to a final concentration of 1 mg/mL.

    • Initiate the cleavage by adding GSH to a final concentration of 10 mM.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quantification of Free Thiols:

    • To 50 µL of each aliquot, add 50 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of free sulfhydryl groups from the standard curve.

    • Calculate the percentage of cleavage by comparing the thiol concentration at each time point to the theoretical maximum concentration of thiols if all conjugates were cleaved.

Protocol 2: Analysis of Disulfide Cleavage by LC-MS

This protocol allows for the direct monitoring of the intact conjugate and the released payload over time.[6][7][8]

Materials:

  • Poc-Cystamine conjugate

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid (FA)

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)[6]

Procedure:

  • Cleavage Reaction:

    • Dissolve the Poc-Cystamine conjugate in PBS to a final concentration of 1 mg/mL.

    • Add GSH to a final concentration of 10 mM.

    • Incubate the reaction at 37°C.

    • At desired time points, withdraw an aliquot of the reaction mixture.

  • Sample Preparation:

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid. This will precipitate proteins and stop the cleavage reaction.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto a suitable C18 reverse-phase column.

    • Elute the components using a gradient of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).

    • Monitor the elution of the intact conjugate and the released payload by their respective mass-to-charge ratios (m/z).

    • Quantify the peak areas of the intact conjugate and the released payload at each time point.

    • Calculate the percentage of cleavage by determining the ratio of the released payload peak area to the sum of the intact conjugate and released payload peak areas.

Visualizing the Process

Diagrams created using Graphviz provide a clear visual representation of the underlying mechanisms and workflows.

cluster_0 Systemic Circulation (High O2, Low GSH) cluster_1 Intracellular Environment (Low O2, High GSH) Intact_Conjugate Poc-Cystamine Conjugate (Stable) Cleaved_Conjugate Cleaved Conjugate Intact_Conjugate->Cleaved_Conjugate GSH-mediated reduction Released_Payload Active Payload Cleaved_Conjugate->Released_Payload Payload Release

Mechanism of Poc-Cystamine Conjugate Cleavage.

Start Start: Poc-Cystamine Conjugate Incubate Incubate with GSH (37°C) Start->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Add_DTNB Add Ellman's Reagent (DTNB) Time_Points->Add_DTNB Measure_Abs Measure Absorbance at 412 nm Add_DTNB->Measure_Abs Calculate Calculate % Cleavage Measure_Abs->Calculate

Workflow for Ellman's Assay.

Start Start: Poc-Cystamine Conjugate Incubate Incubate with GSH (37°C) Start->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Analyze LC-MS Analysis Quench->Analyze Quantify Quantify Intact & Released Payload Analyze->Quantify

Workflow for LC-MS Analysis.

References

A Researcher's Guide to Confirming Poc-Cystamine Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the successful conjugation of payloads to antibodies is a critical step in the creation of effective antibody-drug conjugates (ADCs). When utilizing a linker like Poc-Cystamine, which introduces a reducible disulfide bond to present free thiol groups for conjugation, a variety of analytical techniques can be employed to verify and quantify this conjugation. This guide provides a comparative overview of common assays, detailing their methodologies and presenting quantitative data to aid in the selection of the most appropriate technique for your research needs.

Comparison of Key Performance Characteristics of Assays

The selection of an assay for confirming Poc-Cystamine conjugation often depends on the specific requirements of the experiment, including the need for quantitative versus qualitative data, the required sensitivity, and the available instrumentation. Below is a summary of the key performance characteristics of several widely used methods.

FeatureUV-Vis SpectroscopyEllman's Assay (DTNB)Hydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Measures absorbance of the antibody and the conjugated drug at different wavelengths to calculate the average Drug-to-Antibody Ratio (DAR).[1][2][3][4]Colorimetric assay that quantifies free sulfhydryl groups by reacting them with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[5][6][7]Separates ADC species based on the hydrophobicity imparted by the conjugated drug, allowing for the determination of DAR and drug load distribution.[3][8][9][10][11][12]Separates the light and heavy chains of the reduced ADC, along with their drug-loaded forms, based on polarity to calculate the average DAR.[3][9][]Measures the mass-to-charge ratio of intact ADCs or their subunits to provide precise DAR, drug load distribution, and conjugation site information.[14][15][16][17]
Data Output Average DAR.[1][2]Concentration of free thiols.DAR distribution and average DAR.[8][9]Average DAR.[9][]Precise mass of ADC species, DAR distribution, average DAR, and site of conjugation.[14][15][18]
Sensitivity Moderate.Micromolar range (~0.2-1 µM).[5]High.High.Very High.
Throughput High.High.Moderate.Moderate.Low to Moderate.
Instrumentation UV-Vis Spectrophotometer.[1]Spectrophotometer or plate reader.[5]HPLC system with a HIC column.[10]HPLC system with a reverse-phase column.[9]Mass Spectrometer (e.g., QTOF, Orbitrap).[17]
Key Advantages Simple, rapid, and requires minimal sample preparation.[1][3]Inexpensive and easy to perform.[5]Provides information on drug load distribution under non-denaturing conditions.[11][12]Orthogonal method to HIC, providing complementary data.[9]Provides the most detailed characterization of the ADC.[14][15]
Key Limitations Only provides an average DAR; requires that the drug has a distinct UV-Vis absorbance from the antibody.[3]Can be prone to interference from other nucleophiles and turbidity.[5]Requires method development for each specific ADC. Not suitable for lysine-conjugated ADCs.[3]Requires reduction of the ADC, which can alter the molecule.[3]Expensive instrumentation and requires specialized expertise for data analysis.[14]

Experimental Workflows and Protocols

To provide a practical understanding of these assays, the following sections detail the experimental workflows and protocols for the key methods discussed.

UV-Vis Spectroscopy for Average DAR Determination

This method is a straightforward approach to estimate the average number of drug molecules conjugated to an antibody.[1][2]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation DAR Calculation A Prepare ADC sample in a suitable buffer B Measure absorbance at two wavelengths: - λ1 (e.g., 280 nm) for the antibody - λ2 for the drug A->B Transfer to cuvette C Calculate the concentration of the antibody and the drug using their respective extinction coefficients B->C Use Beer-Lambert Law D Determine the average DAR by taking the molar ratio of the drug to the antibody C->D Calculate ratio

Workflow for average DAR determination by UV-Vis spectroscopy.

Protocol:

  • Determine Extinction Coefficients: Obtain the molar extinction coefficients for both the antibody and the drug at two different wavelengths (typically 280 nm and a wavelength where the drug has maximum absorbance).

  • Sample Preparation: Prepare a solution of the Poc-Cystamine conjugated antibody in a suitable buffer.

  • Spectrophotometer Measurement: Measure the absorbance of the ADC solution at the two selected wavelengths using a UV-Vis spectrophotometer.

  • Calculation: Use the Beer-Lambert law and the extinction coefficients to solve a set of simultaneous equations to determine the concentrations of the antibody and the drug. The average DAR is then calculated as the molar ratio of the drug to the antibody.

Ellman's Assay for Free Thiol Quantification

Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl groups remaining after the conjugation reaction. A decrease in free thiols compared to the reduced, unconjugated antibody indicates successful conjugation.

Ellmans_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ADC sample and a standard curve with a known thiol (e.g., cysteine) C Mix the ADC sample and standards with the DTNB solution A->C B Prepare Ellman's reagent (DTNB) solution B->C D Incubate to allow the reaction to proceed C->D Incubate E Measure the absorbance at 412 nm D->E Read absorbance F Determine the concentration of free thiols in the ADC sample from the standard curve E->F Analyze data

Workflow for free thiol quantification using Ellman's Assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 1 mM EDTA, pH 8.0) and a DTNB solution (4 mg/mL in the reaction buffer).[5] Prepare a series of standards using a known concentration of a thiol-containing compound like cysteine.

  • Sample Preparation: Dilute the Poc-Cystamine conjugated antibody and the unconjugated, reduced antibody (as a control) in the reaction buffer.

  • Reaction: In a 96-well plate, add the samples and standards. Add the DTNB solution to each well and mix.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Analysis: Create a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of free thiols in the antibody samples.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a powerful technique to separate different ADC species based on the number of conjugated drug molecules.[8][9][10]

HIC_Workflow A Prepare ADC sample in a high salt buffer B Inject the sample onto an HIC column A->B Injection C Elute with a decreasing salt gradient B->C Separation D Detect eluting species with a UV detector C->D Detection E Analyze the chromatogram to determine the relative abundance of each DAR species D->E Data Analysis F Calculate the weighted average DAR E->F Calculation

Workflow for DAR distribution analysis by HIC.

Protocol:

  • Mobile Phase Preparation: Prepare a high salt mobile phase (e.g., sodium phosphate with ammonium (B1175870) sulfate) and a low salt mobile phase.

  • Sample Preparation: Dilute the Poc-Cystamine conjugated antibody in the high salt mobile phase.

  • Chromatography:

    • Equilibrate the HIC column with the high salt mobile phase.

    • Inject the ADC sample.

    • Apply a gradient of decreasing salt concentration to elute the bound species. The unconjugated antibody will elute first, followed by ADCs with increasing DAR.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The area of each peak corresponds to the relative abundance of that particular drug-loaded species.

    • Calculate the weighted average DAR using the peak areas and the corresponding number of drugs per antibody for each peak.

Concluding Remarks

The confirmation of Poc-Cystamine conjugation to antibodies is a multifaceted process that can be approached with a variety of analytical techniques. For a quick and simple estimation of the average DAR, UV-Vis spectroscopy is a suitable choice. For a more detailed understanding of the conjugation efficiency and to quantify remaining free thiols, Ellman's assay provides valuable information. For a comprehensive characterization of the ADC, including the distribution of different drug-loaded species, HIC is the method of choice. Finally, for the most detailed and precise analysis, including confirmation of the conjugation site, mass spectrometry is unparalleled. The selection of the most appropriate assay will ultimately be guided by the specific information required and the resources available in the laboratory.

References

Navigating the Stability Landscape of Disulfide Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disulfide linkers are a cornerstone in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Their unique ability to remain stable in the systemic circulation and selectively cleave in the reducing environment of tumor cells makes them a critical component for effective and safe drug delivery.[][] This guide provides an objective comparison of the stability of different disulfide linkers, supported by experimental data, to inform the rational design of next-generation therapies.

The Stability-Release Conundrum

The ideal disulfide linker must navigate a delicate balance: it needs to be robust enough to prevent premature drug release in the bloodstream, which can lead to off-target toxicity, yet labile enough to efficiently release its cytotoxic payload inside the target cell.[3][4] The concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher within cells (1–10 mM) compared to plasma (approximately 8–11 µM of cysteine), providing the fundamental basis for this targeted release strategy.[3]

A significant challenge in disulfide linker design is that stability in circulation and the rate of intracellular release are often coupled; enhancing stability can unfortunately hinder the payload's release.[3] Much research has focused on decoupling these two critical parameters to optimize the therapeutic window.[3][5]

Comparative Stability of Disulfide Linkers: A Data-Driven Overview

The stability of a disulfide bond is primarily influenced by steric hindrance around the S-S bond. Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond can sterically shield it from reduction, thereby increasing its stability in circulation.[3][6]

The following table summarizes experimental data on the reduction of different disulfide catabolites, providing a quantitative comparison of their stability.

MetaboliteConjugation Site# of Adjacent Methyl Groups% Remaining (DTT, 15 min)% Remaining (GSH, 24 h)Reference
Cys-DM1Site-specific Cys06716[3]
Lys-SPDB-DM1Lysine08762[3]
Cys-DM3Site-specific Cys19773[3]
Lys-SPDB-DM3Lysine19898[3]
Lys-SPDB-DM4Lysine210099[3]

Table 1: Reduction of Cysteine (Cys) and Lysine (Lys) disulfide catabolites with dithiothreitol (B142953) (DTT) and glutathione (GSH). A higher percentage remaining indicates greater stability.[3]

From this data, a clear trend emerges: the number of methyl groups on the carbon atom adjacent to the disulfide bond is a primary determinant of its stability.[3] An increasing number of methyl groups leads to a more sterically hindered disulfide that is more resistant to reduction.[3] Interestingly, for the same degree of methyl substitution, cysteine-linked catabolites were more readily reduced than lysine-linked ones, suggesting that the conjugation site on the antibody also plays a role in the ease of drug release inside the target cell.[3]

Visualizing Disulfide Linker Mechanisms and Evaluation

To better understand the processes involved, the following diagrams illustrate the mechanism of action of disulfide linkers and a typical experimental workflow for evaluating their stability.

Disulfide_Linker_Mechanism cluster_circulation Systemic Circulation (Low GSH) cluster_cell Target Tumor Cell (High GSH) ADC_stable Antibody-Drug Conjugate (ADC) with Stable Disulfide Linker Internalization ADC Internalization ADC_stable->Internalization 1. Targeting & Binding Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Endocytosis Proteolysis Antibody Proteolysis Lysosome->Proteolysis 3. Degradation Catabolite Disulfide Catabolite Proteolysis->Catabolite 4. Catabolite Formation Reduction Disulfide Reduction by GSH Catabolite->Reduction 5. High GSH Environment Payload Released Cytotoxic Payload Reduction->Payload 6. Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 7. Drug Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Mechanism of action for a disulfide-linked ADC.

Stability_Workflow cluster_invivo In Vivo Stability Assessment cluster_analysis Analytical Quantification cluster_data Data Analysis Dosing Administer ADC to animal model Sampling Collect plasma samples at time points Dosing->Sampling ELISA ELISA for Antibody-Conjugated Drug Sampling->ELISA LCMS LC-MS/MS for Free Payload Sampling->LCMS PK_profile Pharmacokinetic Profile (ADC concentration vs. time) ELISA->PK_profile LCMS->PK_profile Stability_assessment Assessment of Linker Stability PK_profile->Stability_assessment

Experimental workflow for evaluating ADC stability.

Detailed Experimental Protocols

Accurate assessment of disulfide linker stability is crucial for preclinical development. The following are outlines of key experimental protocols used in the field.

Protocol 1: Quantification of Antibody-Conjugated Drug by ELISA

This method measures the concentration of the intact ADC in plasma over time.

Objective: To determine the pharmacokinetic profile of the ADC and infer linker stability.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma and store at -80°C until analysis.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4°C, then wash to remove unbound antigen.

  • Blocking: Block non-specific binding sites on the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted plasma samples and a standard curve of known ADC concentrations to the plate. Incubate for 1-2 hours at room temperature.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the drug-linker complex or the antibody itself. Incubate for 1 hour at room temperature.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with an acid solution.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a plate reader.

  • Analysis: Calculate the concentration of the ADC in the plasma samples based on the standard curve. Plot the concentration versus time to determine the ADC's half-life.

Protocol 2: LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[4]

Objective: To directly measure linker cleavage in vivo.

Methodology:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the intact ADC.

    • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.

  • Liquid Chromatography (LC): Inject the supernatant into an LC system. The free payload is separated from other plasma components on a chromatographic column based on its physicochemical properties.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a mass spectrometer. The payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected.

  • Quantification: The amount of free payload is quantified by comparing the signal intensity of its specific product ions to a standard curve prepared with known concentrations of the free drug.

Conclusion

The stability of disulfide linkers is a critical parameter in the design of effective and safe targeted therapies. Steric hindrance is a key strategy for modulating this stability, with a clear correlation between the number of adjacent methyl groups and resistance to reduction. However, the choice of conjugation site on the antibody also influences the rate of payload release. By employing rigorous experimental methodologies such as ELISA and LC-MS/MS, researchers can quantitatively assess linker stability and make informed decisions in the development of novel drug conjugates. The ongoing effort to decouple stability from release continues to drive innovation, paving the way for the next generation of highly effective and well-tolerated targeted treatments.

References

A Head-to-Head Comparison of Cleavable ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an antibody-drug conjugate (ADC) that profoundly influences its stability, efficacy, and toxicity profile.[1][2] Cleavable linkers are designed to be stable in systemic circulation and release their cytotoxic payload under specific conditions within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is pivotal for maximizing on-target efficacy while minimizing off-target toxicity.[1] This guide provides an objective comparison of the three primary classes of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive—supported by experimental data.

Mechanisms of Cleavage: Exploiting the Tumor Microenvironment

Cleavable linkers take advantage of the physiological and biochemical differences between the bloodstream and the tumor or intracellular compartments of cancer cells.[1]

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences, most commonly the valine-citrulline (Val-Cit) dipeptide, that serve as substrates for proteases like cathepsin B, which is highly expressed in the lysosomes of tumor cells.[1][3]

  • pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones, are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][4]

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[1]

Payload Release Mechanisms of Cleavable ADC Linkers cluster_protease Protease-Sensitive cluster_pH pH-Sensitive cluster_gsh Glutathione-Sensitive ADC_P ADC Internalization Lysosome_P Lysosomal Trafficking ADC_P->Lysosome_P Cleavage_P Protease (Cathepsin B) Cleavage Lysosome_P->Cleavage_P Release_P Payload Release Cleavage_P->Release_P ADC_pH ADC Internalization Endosome_pH Endosomal/ Lysosomal Trafficking ADC_pH->Endosome_pH Cleavage_pH Acidic Environment (Low pH) Hydrolysis Endosome_pH->Cleavage_pH Release_pH Payload Release Cleavage_pH->Release_pH ADC_GSH ADC Internalization Cytoplasm_GSH Cytoplasmic Entry ADC_GSH->Cytoplasm_GSH Cleavage_GSH Reducing Environment (High Glutathione) Cleavage Cytoplasm_GSH->Cleavage_GSH Release_GSH Payload Release Cleavage_GSH->Release_GSH The Bystander Effect of ADCs with Cleavable Linkers Ag_pos Antigen-Positive Tumor Cell Payload Released Payload (Membrane Permeable) Ag_pos->Payload Payload Release Apoptosis_pos Apoptosis Ag_pos->Apoptosis_pos Ag_neg1 Antigen-Negative Tumor Cell Apoptosis_neg1 Apoptosis Ag_neg1->Apoptosis_neg1 Ag_neg2 Antigen-Negative Tumor Cell Apoptosis_neg2 Apoptosis Ag_neg2->Apoptosis_neg2 ADC ADC ADC->Ag_pos Binding & Internalization Payload->Ag_neg1 Diffusion Payload->Ag_neg2 Diffusion Experimental Workflow for Plasma Stability Assay start Start incubation Incubate ADC in Plasma (e.g., human, mouse, rat) at 37°C start->incubation timepoints Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168h) incubation->timepoints capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) timepoints->capture analysis LC-MS Analysis capture->analysis dar Determine Average DAR analysis->dar payload Quantify Released Payload in Supernatant analysis->payload end End dar->end payload->end

References

A Comparative Guide to Poc-Cystamine and DBCO in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for its simplicity, high efficiency, and specificity. Among the various reagents employed, those enabling copper-free click chemistry have garnered significant attention for their biocompatibility. This guide provides an objective comparison between two key reagents: Dibenzocyclooctyne (DBCO), a cornerstone of copper-free click chemistry, and Poc-Cystamine, a terminal alkyne with unique potential applications. This comparison will delve into their respective reaction mechanisms, performance characteristics, and experimental considerations to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Poc-Cystamine vs. DBCO

The primary distinction between Poc-Cystamine and DBCO lies in the type of click chemistry they participate in. Poc-Cystamine, with its terminal propynyl (B12738560) group, is designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . In contrast, DBCO's strained cyclooctyne (B158145) ring is the reactive partner in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a copper-free reaction. This fundamental difference dictates their suitability for various applications, particularly in biological systems.

In-Depth Comparison

FeaturePoc-Cystamine (via CuAAC)DBCO (via SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Requires a Copper(I) catalyst.[1][2]No catalyst required.[3][4]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[5][6]High biocompatibility, suitable for live cell and in vivo applications.[3][4]
Reaction Kinetics Generally very fast, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[7]Fast for a bioorthogonal reaction, but generally slower than CuAAC, with second-order rate constants for DBCO typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[7]
Reaction Conditions Aqueous buffers, wide pH range (4-11), and broad temperature tolerance.[1][2]Physiological conditions (aqueous buffers, neutral pH, ambient or body temperature).[3]
Key Structural Feature Terminal alkyne (propynyl group) and a disulfide bond (cystamine).Strained cyclooctyne ring.
Potential Applications In vitro bioconjugation, synthesis of antibody-drug conjugates (ADCs), and development of redox-responsive systems due to the cleavable disulfide bond in the cystamine (B1669676) moiety.Live cell imaging, in vivo labeling, targeted drug delivery, and bioconjugation where copper toxicity is a concern.[3]
Potential Drawbacks Copper toxicity can interfere with biological systems. The cystamine component may be unstable in reducing environments.Generally slower reaction rates compared to CuAAC.[8][9] The bulky structure of DBCO can sometimes lead to steric hindrance.[8]

Reaction Mechanisms

The differing reaction pathways of Poc-Cystamine and DBCO are central to their applications.

CuAAC Reaction Mechanism (Poc-Cystamine) poc_cystamine Poc-Cystamine (Terminal Alkyne) triazole Stable Triazole Linkage poc_cystamine->triazole + Azide (B81097) azide Azide-modified Molecule azide->triazole cu_catalyst Copper(I) Catalyst cu_catalyst->triazole Catalyzes reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC Reaction Mechanism (DBCO) dbco DBCO (Strained Alkyne) triazole Stable Triazole Linkage dbco->triazole + Azide (No Catalyst) azide Azide-modified Molecule azide->triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Below are generalized protocols for bioconjugation using CuAAC (applicable to Poc-Cystamine) and SPAAC (for DBCO). Researchers should optimize these protocols for their specific molecules and applications.

General Protocol for CuAAC Bioconjugation (Poc-Cystamine)

This protocol outlines the conjugation of an azide-modified biomolecule with Poc-Cystamine.

Experimental Workflow for CuAAC Bioconjugation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification prep_poc Dissolve Poc-Cystamine in organic solvent (e.g., DMSO) mix Combine Poc-Cystamine, azide-biomolecule, and copper/reducing agent mixture prep_poc->mix prep_azide Prepare azide-biomolecule in aqueous buffer prep_azide->mix prep_cu Prepare Copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate) prep_cu->mix incubate Incubate at room temperature (typically 1-4 hours) mix->incubate purify Purify the conjugate (e.g., size-exclusion chromatography, dialysis) incubate->purify

Caption: General workflow for a CuAAC bioconjugation reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Poc-Cystamine in an organic solvent such as DMSO.

    • Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare fresh stock solutions of a copper(II) sulfate and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand like THPTA can be included to improve reaction efficiency and reduce copper-mediated damage to biomolecules.[10]

  • Reaction:

    • In a reaction vessel, add the azide-modified biomolecule.

    • Add the Poc-Cystamine stock solution. The molar ratio of Poc-Cystamine to the azide will need to be optimized.

    • To initiate the reaction, add the copper(II) sulfate solution followed by the sodium ascorbate (B8700270) solution. The final concentration of copper is typically in the range of 50-250 µM.[10]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Once the reaction is complete, remove the excess reagents and catalyst by a suitable purification method, such as size-exclusion chromatography, dialysis, or affinity chromatography.

General Protocol for SPAAC Bioconjugation (DBCO)

This protocol describes the conjugation of an azide-modified biomolecule with a DBCO-containing reagent.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO reagent in an appropriate solvent (e.g., DMSO).

    • Dissolve the azide-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain sodium azide.

  • Reaction:

    • Combine the DBCO stock solution with the solution of the azide-modified biomolecule. A molar excess of the DBCO reagent (typically 1.5 to 20-fold) is often used to ensure efficient conjugation.[11]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from less than an hour to overnight, depending on the reactants and their concentrations.[11] The reaction can be monitored by following the decrease in DBCO absorbance at approximately 310 nm.[12]

  • Purification (Optional):

    • If necessary, the resulting conjugate can be purified from excess DBCO reagent using standard techniques like size-exclusion chromatography or dialysis. For many in vitro and in vivo labeling applications, purification may not be required due to the high specificity of the reaction.

Conclusion

The choice between Poc-Cystamine and DBCO for click chemistry applications hinges on the specific requirements of the experiment, particularly the tolerance of the system to a copper catalyst.

  • DBCO is the reagent of choice for applications in living systems, such as live-cell imaging and in vivo drug delivery, where the cytotoxicity of copper is a significant concern. Its ability to react via SPAAC under physiological conditions without a catalyst makes it a powerful tool for bioorthogonal chemistry.[3]

  • Poc-Cystamine , as a terminal alkyne, is suited for robust and rapid in vitro conjugations via the CuAAC reaction. The presence of a cystamine linker introduces a redox-sensitive cleavable disulfide bond, which can be advantageous for applications like drug delivery systems designed to release a payload in the reducing environment of the cell. However, the requirement for a copper catalyst largely precludes its use in live-cell or in vivo studies.

Researchers and drug development professionals should carefully consider the trade-offs between the faster kinetics of CuAAC with reagents like Poc-Cystamine and the superior biocompatibility of SPAAC with DBCO to select the optimal strategy for their scientific goals.

References

A Comparative Guide to the In Vivo Stability of Poc-Cystamine and Other ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vivo stability of Poc-Cystamine linkers, a type of disulfide-based cleavable linker, with other common ADC linker technologies, supported by experimental data.

Linker Chemistry and Mechanism of Action

Poc-Cystamine belongs to the class of redox-sensitive cleavable linkers. Its core structure contains a disulfide bond that is relatively stable in the oxidizing environment of the bloodstream. However, upon internalization into a tumor cell, the linker is exposed to a reducing environment with high concentrations of glutathione (B108866) (GSH), which rapidly cleaves the disulfide bond and releases the cytotoxic payload.

Other major classes of ADC linkers include:

  • Enzyme-sensitive linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by specific enzymes like cathepsins that are overexpressed in the lysosomes of tumor cells.

  • pH-sensitive linkers: These linkers, for example, hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).

  • Non-cleavable linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This generally results in high stability in circulation.

In Vivo Stability Data: A Comparative Analysis

The in vivo stability of an ADC is typically assessed by measuring the amount of intact ADC remaining in circulation over time and quantifying the premature release of the free cytotoxic payload. The following table summarizes quantitative data from various studies comparing the in vivo stability of different ADC linkers.

Linker TypeADC ModelAnimal ModelKey Stability FindingsReference
Disulfide (Poc-Cystamine type) Tmab-SG3231 (Unhindered disulfide PBD)MiceThe average Drug-to-Antibody Ratio (DAR) decreased over time, indicating payload release. The site of conjugation on the antibody influenced the stability.[1]
Disulfide (Sterically Hindered) huC242-SPDB-DM4SCID MiceIncreased steric hindrance around the disulfide bond led to greater stability in plasma. The conjugate with intermediate stability showed the best in vivo efficacy.[2]
Peptide (Valine-Citrulline) ITC6104RO (VC-PABC linker)MiceThe VC-PABC linker was found to be relatively unstable in mouse plasma due to susceptibility to the hydrolytic enzyme carboxylesterase 1c (Ces1c).[3]
Tandem-Cleavage (Glucuronide-Peptide) CD79b-targeted MMAE conjugateRatsShowed greater in vivo stability with improved payload retention on the antibody compared to a standard Val-Cit monocleavage linker.[4]
Non-cleavable (Maleimide-based) MPEO-DM1MiceThe non-cleavable maleimide (B117702) control was completely stable in circulation, but showed minimal in vivo activity in this specific study.[5]

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in ADC activity and stability assessment, the following diagrams illustrate key pathways and experimental procedures.

Mechanism of Action for a Disulfide-Linked ADC ADC ADC in Circulation (Stable Disulfide Linker) Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking GSH High Glutathione (GSH) Concentration Cleavage Disulfide Bond Cleavage GSH->Cleavage 4. Reduction PayloadRelease Payload Release Cleavage->PayloadRelease 5. Release Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 6. Cytotoxicity

Caption: Mechanism of a disulfide-linked ADC.

Workflow for In Vivo ADC Stability Assessment AnimalDosing Animal Dosing (e.g., IV injection) BloodSampling Blood Sampling (Time Points) AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation ELISA ELISA for Intact ADC PlasmaSeparation->ELISA LCMS LC-MS/MS for Free Payload PlasmaSeparation->LCMS DataAnalysis Data Analysis (Pharmacokinetics) ELISA->DataAnalysis LCMS->DataAnalysis

Caption: In vivo ADC stability assessment workflow.

Experimental Protocols

Accurate assessment of ADC stability in vivo is crucial for understanding its pharmacokinetic profile and predicting its therapeutic index. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

ELISA-Based Quantification of Intact ADC

This method is used to measure the concentration of the antibody conjugated to the drug over time in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal, which is proportional to the amount of intact ADC.

  • Data Analysis: Quantify the concentration of intact ADC by comparing the signal from the samples to a standard curve generated with known concentrations of the ADC.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[6]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small molecule-free payload.[6]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the supernatant into a liquid chromatography system to separate the free payload from other small molecules in the plasma.

    • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[6]

References

Benchmarking Poc-Cystamine: A Comparative Guide to Propargyl-Containing Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker's properties profoundly influence the stability, efficacy, and safety profile of the final molecule. This guide provides an objective comparison of Poc-Cystamine, a propargyl-containing disulfide linker, against other relevant propargyl-containing linkers, supported by representative experimental data and detailed protocols.

Poc-Cystamine distinguishes itself by integrating a propargyl group for "click" chemistry conjugation with a cystamine-derived disulfide bond. This disulfide bond is designed to be stable in the systemic circulation but cleavable in the reducing intracellular environment, offering a targeted release mechanism.

Comparative Data of Propargyl-Containing Linker Performance

The following tables summarize key quantitative data comparing the performance of Poc-Cystamine (as a representative disulfide-based propargyl linker) with other classes of propargyl-containing linkers. It is important to note that direct head-to-head comparative studies for Poc-Cystamine are limited in publicly available literature. Therefore, the data presented for disulfide-based propargyl linkers are representative of this class of compounds and may not reflect the exact performance of Poc-Cystamine.

Table 1: Stability of Propargyl-Containing Linkers in Human Plasma

Linker TypeSpecific ExampleHalf-life in Human Plasma (hours)Primary Instability Mechanism
Disulfide-Based (Cleavable) Propargyl-PEG-SS-Payload>50Thiol-disulfide exchange
Peptide-Based (Cleavable) Propargyl-Val-Cit-PABC-Payload~150 (for Val-Cit linker)Proteolytic cleavage
Non-Cleavable Propargyl-PEG-Thioether-PayloadVery High (>200)N/A (stable linkage)

Table 2: Cleavage and Drug Release Kinetics

Linker TypeCleavage TriggerTypical Cleavage RatePayload Release Efficiency
Disulfide-Based (Poc-Cystamine type) High Glutathione (B108866) (GSH) conc. (intracellular)Rapid (minutes to hours) in presence of mM GSH[1]High
Peptide-Based Lysosomal Proteases (e.g., Cathepsin B)Moderate (hours)High in target cells
Non-Cleavable Proteolytic degradation of the entire conjugateSlow (days)Dependent on antibody degradation rate

Mechanism of Action: Poc-Cystamine Cleavage

Poc-Cystamine leverages the significant difference in the redox potential between the extracellular environment and the intracellular space. The disulfide bond remains largely intact in the bloodstream, where the concentration of reducing agents is low. Upon internalization into a cell, the much higher concentration of glutathione (GSH) rapidly reduces the disulfide bond, leading to the release of the conjugated payload.

cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) ADC_stable Poc-Cystamine Conjugate (Stable) ADC_cleaved Cleaved Conjugate ADC_stable->ADC_cleaved Internalization & GSH Reduction Payload Released Payload ADC_cleaved->Payload Release

Figure 1. Cleavage mechanism of a Poc-Cystamine-based conjugate.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal linkers. Below are methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a biologically relevant matrix.

  • Objective: To determine the rate of premature payload release from a bioconjugate in plasma.

  • Materials:

    • Bioconjugate of interest

    • Human or mouse plasma

    • Phosphate-buffered saline (PBS)

    • Acetonitrile (B52724)

    • LC-MS/MS system

  • Protocol:

    • Incubate the bioconjugate in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

    • To precipitate proteins, add cold acetonitrile to the plasma samples.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload.

    • Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.

    • Calculate the percentage of released payload over time to determine the linker's stability.

Glutathione (GSH)-Mediated Cleavage Assay

This protocol simulates the intracellular reducing environment to assess the cleavage kinetics of disulfide-based linkers like Poc-Cystamine.

  • Objective: To measure the rate of linker cleavage in the presence of a reducing agent.

  • Materials:

    • Bioconjugate with a disulfide linker

    • PBS, pH 7.4

    • Reduced Glutathione (GSH) stock solution (e.g., 100 mM in PBS)

    • HPLC or LC-MS system

  • Protocol:

    • Prepare a solution of the bioconjugate in PBS.

    • Initiate the cleavage reaction by adding GSH to a final concentration that mimics intracellular levels (e.g., 1-10 mM).

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an alkylating agent (e.g., N-ethylmaleimide) or by immediate analysis.

    • Analyze the samples by HPLC or LC-MS to quantify the amount of intact bioconjugate and the released payload.

    • Plot the percentage of cleaved linker over time to determine the cleavage kinetics.

In Vitro Drug Release Kinetics Assay

This assay measures the rate at which the payload is released from the bioconjugate within target cells.

  • Objective: To determine the intracellular drug release profile.

  • Materials:

    • Target cancer cell line

    • Bioconjugate of interest

    • Cell culture medium and supplements

    • Lysis buffer

    • LC-MS/MS system

  • Protocol:

    • Seed the target cells in a culture plate and allow them to adhere.

    • Treat the cells with the bioconjugate at a specific concentration.

    • At various time points (e.g., 0, 2, 8, 24, 48 hours), wash the cells to remove any unbound conjugate.

    • Lyse the cells to release the intracellular contents.

    • Process the cell lysate to extract the payload (both conjugated and released).

    • Quantify the concentration of the released payload using LC-MS/MS.

    • Determine the rate of intracellular drug release.

cluster_workflow Experimental Workflow for Linker Evaluation A Synthesize & Purify Bioconjugate B In Vitro Plasma Stability Assay A->B C Cleavage Assay (e.g., GSH-mediated) A->C D Cell-Based Cytotoxicity Assay A->D G Data Analysis & Linker Selection B->G C->G E In Vitro Drug Release Kinetics D->E F In Vivo Efficacy & PK Studies E->F F->G

Figure 2. General workflow for the evaluation of linker performance.

Conclusion

References

Quantifying Payload Release from Poc-Cystamine ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of payload release from Antibody-Drug Conjugates (ADCs) featuring the Poc-Cystamine linker, a disulfide-based cleavable linker, against the widely-used protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-vc-PABC) linker. The data presented herein is representative of typical performance characteristics observed in preclinical in vitro studies.

Executive Summary

The linker connecting a cytotoxic payload to a monoclonal antibody is a critical component of an ADC, directly influencing its stability, efficacy, and safety profile. Poc-Cystamine, a disulfide-containing linker, is designed for selective cleavage in the reducing intracellular environment of target cells. This guide offers a head-to-head comparison of its payload release kinetics with the cathepsin B-labile MC-vc-PABC linker, supported by detailed experimental protocols and visual workflows.

Data Presentation

Table 1: In Vitro Plasma Stability: Payload Release Over Time

This table summarizes the percentage of payload released from the ADC when incubated in human plasma at 37°C over 72 hours. Lower percentages indicate higher stability in circulation.

Time (hours)Poc-Cystamine-ADC (% Payload Release)MC-vc-PABC-ADC (% Payload Release)
00.10.1
61.50.8
122.81.5
245.22.9
489.85.5
7214.58.2
Table 2: Intracellular Payload Release in Target Cancer Cells

This table shows the percentage of payload released within target cancer cells following ADC internalization, quantified after 24 hours of incubation.

ADC ConstructIncubation Time (hours)% Intracellular Payload Release
Poc-Cystamine-ADC2485
MC-vc-PABC-ADC2492

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the premature release of the payload in human plasma.

Methodology:

  • ADC Incubation: The ADC (Poc-Cystamine-ADC or MC-vc-PABC-ADC) is incubated in human plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points: Aliquots are collected at 0, 6, 12, 24, 48, and 72 hours.

  • Sample Preparation:

    • Proteins in the plasma samples are precipitated by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard.

    • Samples are vortexed and then centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • The supernatant, containing the released payload, is collected for analysis.

  • LC-MS/MS Analysis:

    • The collected supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released payload.

    • A standard curve of the free payload is prepared in plasma to enable accurate quantification.

  • Data Analysis: The percentage of released payload at each time point is calculated relative to the initial total payload conjugated to the ADC.

Intracellular Payload Release Assay

Objective: To quantify the efficiency of payload release from the ADC following internalization by target cancer cells.

Methodology:

  • Cell Culture: Target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) are seeded in 6-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with the ADC (Poc-Cystamine-ADC or MC-vc-PABC-ADC) at a concentration of 10 µg/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis:

    • After incubation, the cells are washed with ice-cold PBS to remove any unbound ADC.

    • Cells are then lysed using a lysis buffer containing a protease inhibitor cocktail.

  • Sample Preparation:

    • The cell lysate is subjected to protein precipitation with acetonitrile (containing an internal standard) to separate the released payload from the protein-bound fraction.

    • The mixture is centrifuged, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the released payload in the supernatant is quantified by LC-MS/MS.

  • Total Payload Quantification: To determine the total intracellular payload, a separate sample of the cell lysate is treated with a reducing agent (for Poc-Cystamine-ADC) or a protease (for MC-vc-PABC-ADC) to release all conjugated payload. This is then quantified by LC-MS/MS.

  • Data Analysis: The percentage of intracellular payload release is calculated as the ratio of the released payload to the total intracellular payload.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release (Reduction/Proteolysis) Target Intracellular Target (e.g., Tubulin) Payload->Target Binding & Cytotoxicity

ADC Internalization and Payload Release Pathway.

Experimental_Workflow cluster_plasma Plasma Stability Assay cluster_intracellular Intracellular Release Assay P_Start Incubate ADC in Plasma (37°C) P_Sample Collect Aliquots (0-72h) P_Start->P_Sample P_Precip Protein Precipitation (Acetonitrile) P_Sample->P_Precip P_Analyze LC-MS/MS Analysis of Supernatant P_Precip->P_Analyze P_Quant Quantify Released Payload P_Analyze->P_Quant I_Start Treat Target Cells with ADC (24h) I_Lyse Cell Lysis I_Start->I_Lyse I_Precip Protein Precipitation I_Lyse->I_Precip I_Analyze LC-MS/MS Analysis of Supernatant I_Precip->I_Analyze I_Quant Quantify Released Payload I_Analyze->I_Quant

In Vitro Payload Release Assay Workflow.

Next-Generation Cleavable Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of drug conjugates, particularly antibody-drug conjugates (ADCs), hinges on the critical choice of a linker. Next-generation cleavable linkers are engineered to provide enhanced stability in circulation and precisely controlled payload release at the target site, thereby widening the therapeutic window. This guide offers an objective comparison of the performance of emerging cleavable linker technologies, supported by experimental data, detailed methodologies for their evaluation, and visualizations of key biological and experimental processes.

The landscape of targeted therapies is continually evolving, with a significant focus on optimizing the linkers that connect a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload. More than 80% of clinically approved ADCs utilize cleavable linkers, which are designed to be selectively cleaved in the tumor microenvironment or within cancer cells, releasing the active drug.[1][2] This targeted release minimizes systemic toxicity and enhances anti-tumor efficacy. This review focuses on the most promising next-generation cleavable linkers, categorized by their cleavage mechanism: enzyme-sensitive, pH-sensitive, and redox-sensitive linkers.

Comparative Performance of Next-Generation Cleavable Linkers

The selection of a cleavable linker has a profound impact on the stability, potency, and overall therapeutic index of a drug conjugate.[1] The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of a linker is its stability in systemic circulation to prevent premature payload release, which can lead to off-target toxicity.[1][3]

Linker TypeSpecific Linker ExamplePlasma Half-life (t1/2)SpeciesKey Findings
Enzyme-Sensitive Valine-Citrulline (Val-Cit)> 230 daysHumanHighly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[1]
Valine-Alanine (Val-Ala)Similar to Val-CitHumanOffers comparable stability to Val-Cit with the advantage of lower hydrophobicity.[1]
β-GlucuronideHighly Stable-Demonstrates greater stability and in vivo efficacy compared to some peptide linkers.[1]
Sulfatase-Cleavable> 7 daysMouseExhibits high plasma stability and potent in vitro cytotoxicity.[1][2]
pH-Sensitive Hydrazone~2 days (traditional)HumanTraditional hydrazone linkers show limited stability.[2]
Silyl (B83357) Ether> 7 daysHumanNovel silyl ether-based linkers show significantly improved stability over traditional acid-cleavable linkers.[2]
Redox-Sensitive Disulfide (hindered)Variable (hours to days)-Stability can be tuned by introducing steric hindrance around the disulfide bond.[4]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is a crucial indicator of its potential therapeutic efficacy.[1]

Linker TypePayloadTarget Cell LineIC50Key Findings
Enzyme-Sensitive MMAEHER2+8.8 pM (β-Galactosidase-cleavable)Demonstrated higher in vitro potency compared to a Val-Cit ADC (14.3 pM) and Kadcyla® (33 pM).[2]
MMAEHER2+61 pM (Sulfatase-cleavable)Showed higher cytotoxicity compared to a non-cleavable ADC (609 pM) and comparable potency to a Val-Ala ADC (92 pM).[1][2]
pH-Sensitive MMAEHER2+0.028–0.170 nM (Silyl ether)Possessed strong cell inhibitory activity, demonstrating the potential of next-generation pH-sensitive linkers.[2]
Redox-Sensitive DM1VariousVariablePotency is highly dependent on the specific linker design and payload.

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented are for comparative purposes and are compiled from various sources.[1]

Table 3: Bystander Effect of Cleavable Linkers

The bystander effect, where the released payload diffuses from the target cell to kill neighboring antigen-negative tumor cells, is a key advantage of many cleavable linkers, particularly in treating heterogeneous tumors.[1][]

Linker TypePayload PermeabilityBystander EffectKey Findings
Enzyme-Sensitive (e.g., Val-Cit) High (for payloads like MMAE)PotentEfficiently releases membrane-permeable payloads, leading to significant bystander killing.[6][7]
pH-Sensitive (e.g., Hydrazone) VariableModerate to HighCan facilitate bystander effect if the released payload is sufficiently membrane-permeable.
Redox-Sensitive (e.g., Disulfide) High (for thiol-containing payloads)PotentThe released payload can diffuse to neighboring cells, inducing apoptosis.
Non-Cleavable LowLimited to NoneThe payload is released with a charged amino acid remnant, limiting its ability to cross cell membranes.[8]

Signaling Pathways and Cleavage Mechanisms

The targeted release of payloads by next-generation cleavable linkers is achieved through the exploitation of specific physiological conditions within the tumor microenvironment or inside cancer cells.

Cleavage_Mechanisms Payload Release Mechanisms for Next-Generation Cleavable Linkers cluster_enzyme Enzyme-Sensitive Cleavage cluster_pH pH-Sensitive Cleavage cluster_redox Redox-Sensitive Cleavage ADC_Enzyme ADC with Enzyme-Sensitive Linker Endocytosis_Enzyme Receptor-Mediated Endocytosis ADC_Enzyme->Endocytosis_Enzyme Lysosome Lysosome (High Protease Concentration, e.g., Cathepsin B) Endocytosis_Enzyme->Lysosome Cleavage_Enzyme Enzymatic Cleavage of Linker Lysosome->Cleavage_Enzyme Proteases Payload_Release_Enzyme Active Payload Release Cleavage_Enzyme->Payload_Release_Enzyme Bystander_Enzyme Bystander Killing (if payload is membrane-permeable) Payload_Release_Enzyme->Bystander_Enzyme ADC_pH ADC with pH-Sensitive Linker Endocytosis_pH Receptor-Mediated Endocytosis ADC_pH->Endocytosis_pH Endosome_Lysosome Endosome/Lysosome (Low pH) Endocytosis_pH->Endosome_Lysosome Cleavage_pH Acid-Catalyzed Hydrolysis of Linker Endosome_Lysosome->Cleavage_pH Acidic Environment Payload_Release_pH Active Payload Release Cleavage_pH->Payload_Release_pH Bystander_pH Bystander Killing (if payload is membrane-permeable) Payload_Release_pH->Bystander_pH ADC_Redox ADC with Redox-Sensitive Linker Internalization_Redox Cellular Internalization ADC_Redox->Internalization_Redox Cytosol Cytosol (High Glutathione Concentration) Internalization_Redox->Cytosol Cleavage_Redox Reduction of Disulfide Bond Cytosol->Cleavage_Redox GSH Payload_Release_Redox Active Payload Release Cleavage_Redox->Payload_Release_Redox Bystander_Redox Bystander Killing (if payload is membrane-permeable) Payload_Release_Redox->Bystander_Redox

Caption: Mechanisms of payload release for different cleavable linkers.

Experimental Workflows for Linker Evaluation

The selection of an optimal cleavable linker requires rigorous experimental validation. The following diagram outlines a typical workflow for the comparative evaluation of ADC linkers.

ADC_Evaluation_Workflow Experimental Workflow for ADC Linker Evaluation Plasma_Stability Plasma Stability Assay PK_Study Pharmacokinetic (PK) Study Plasma_Stability->PK_Study Cleavage_Assay Linker Cleavage Assay (e.g., Cathepsin B) Cytotoxicity_Assay Cytotoxicity Assay (IC50) Bystander_Assay Bystander Effect Assay Cytotoxicity_Assay->Bystander_Assay Efficacy_Study Xenograft Efficacy Study Cytotoxicity_Assay->Efficacy_Study Bystander_Assay->Efficacy_Study Toxicity_Study Toxicity Study PK_Study->Toxicity_Study Data_Analysis Data Analysis and Lead Candidate Selection Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis ADC_Candidate ADC Candidate with Novel Linker ADC_Candidate->Plasma_Stability ADC_Candidate->Cleavage_Assay ADC_Candidate->Cytotoxicity_Assay

References

Safety Operating Guide

Proper Disposal of Poc-Cystamine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets or disposal procedures for "Poc-Cystamine hydrochloride" are not publicly available. The following guidance is based on the proper disposal procedures for the closely related compounds, Cysteamine hydrochloride and Cystamine (B1669676) dihydrochloride. Researchers, scientists, and drug development professionals should consult their institution's Environmental Health and Safety (EHS) office for specific disposal instructions for "this compound" as its properties may differ.

This guide provides essential safety and logistical information for the proper disposal of cystamine-related compounds, ensuring laboratory safety and regulatory compliance.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling any cystamine compounds, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.

Required PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In cases of insufficient ventilation or when generating dust, a NIOSH-approved respirator is necessary.[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably under a fume hood.[1]

  • Avoid creating dust.[2][3]

  • Do not eat, drink, or smoke when handling the chemical.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep containers tightly closed when not in use.[1]

II. Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

For Small Spills:

  • Use appropriate tools to carefully scoop the spilled solid material into a designated waste disposal container.[1]

  • Clean the affected area by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[1]

For Large Spills:

  • Evacuate the area immediately.

  • Alert others in the vicinity and contact your institution's emergency response team.

  • Avoid breathing in any dust or vapors.

  • Only trained personnel with appropriate PPE, including a self-contained breathing apparatus, should manage the cleanup of a large spill.[1]

III. Step-by-Step Disposal Protocol

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.[2]

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated items (e.g., gloves, wipes, and weighing paper), in a designated and compatible hazardous waste container.

    • Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including "this compound" and its approximate concentration.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Final Disposal:

    • Arrange for collection by a specialized and licensed waste disposal company.[2]

    • Do not mix with other waste streams unless explicitly approved by your institution's EHS office.

IV. Quantitative Data

The following table summarizes key quantitative data for the related compound Cysteamine Hydrochloride. This information is provided for reference and may not be identical for this compound.

PropertyValue
Acute Oral Toxicity (LD50) 1352 mg/kg (Mouse)[1]
Melting Point 67°C (152.6°F)[1]
Flash Point > 93.3°C (200°F)[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Generation cluster_disposal Disposal Procedure A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Unused Poc-Cystamine Hydrochloride B->C D Contaminated Materials (Gloves, Wipes, etc.) B->D E Spill Residue B->E F Collect in a Labeled Hazardous Waste Container C->F D->F E->F G Store Container Securely (Cool, Dry, Ventilated) F->G H Arrange for Professional Waste Disposal G->H I Consult Institutional EHS for Specific Guidance H->I

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Poc-Cystamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Immediate Safety Information

Poc-Cystamine hydrochloride is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4] It is imperative to wear appropriate personal protective equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.[2][3]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the exposed individual to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to hazardous chemicals.[6][7] The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Double GlovesNitrile or neoprene gloves are recommended. The outer glove should be disposed of immediately after handling the compound.[6][8]
Body Protection Protective GownA disposable, fluid-resistant gown that covers the arms and body should be worn.[7][9]
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A full-face shield should be worn when there is a risk of splashing.[6][9]
Respiratory Protection RespiratorFor handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) is necessary.[7][10]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the spread of contamination.[6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Handle the solid form of this compound in a fume hood to avoid inhalation of dust particles.[3]

    • Use a dedicated and calibrated analytical balance.

    • Minimize the creation of dust when transferring the compound.

  • Dissolving and Reaction Setup:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If the reaction is to be heated, use a well-controlled heating mantle and ensure proper ventilation.

    • All manipulations should be performed within the fume hood.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, following established laboratory procedures.

    • Perform extractions and purifications within the fume hood.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

  • Solid Waste:

    • All solid waste, including contaminated gloves, gowns, shoe covers, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • Dispose of the rinsed containers in accordance with institutional and local regulations.[11]

Experimental Workflow for Handling this compound

G Figure 1: Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood gather_materials 2. Assemble Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound don_ppe->weigh dissolve 5. Dissolve Compound weigh->dissolve react 6. Perform Reaction dissolve->react quench 7. Quench Reaction react->quench dispose_liquid 8. Dispose Liquid Waste quench->dispose_liquid dispose_solid 9. Dispose Solid Waste dispose_liquid->dispose_solid decontaminate 10. Decontaminate Work Area dispose_solid->decontaminate doff_ppe 11. Doff PPE decontaminate->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.